Monoolein
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNAYUHWVFMIP-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042003 | |
| Record name | Glycerol 1-monooleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Other Solid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour | |
| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerol monooleate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glyceryl monooleate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
238-240 °C AT 3 MM HG | |
| Record name | GLYCEROL MONOOLEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol) | |
| Record name | GLYCEROL MONOOLEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glyceryl monooleate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9420 @ 20 °C/4 °C, 0.925-0.935 | |
| Record name | GLYCEROL MONOOLEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glyceryl monooleate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID | |
CAS No. |
111-03-5, 25496-72-4, 67701-32-0 | |
| Record name | Glycerol 1-monooleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monooleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monooleate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025496724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl 1-oleate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13171 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Monoolein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid (9Z)-, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerol 1-monooleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oleic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycerides, C14-18 and C16-18-unsatd. mono- and di- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3AEF6S35P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLYCEROL MONOOLEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/ | |
| Record name | GLYCEROL MONOOLEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Glyceryl Monooleate
For Researchers, Scientists, and Drug Development Professionals
Glyceryl monooleate (GMO), a monoglyceride of oleic acid, is a versatile non-ionic surfactant with extensive applications in the pharmaceutical, cosmetic, and food industries. Its utility as an emulsifier, stabilizer, and absorption enhancer in drug delivery systems necessitates a thorough understanding of its synthesis and purification to ensure high purity and performance. This technical guide provides an in-depth overview of the primary synthesis routes and purification strategies for glyceryl monooleate, complete with experimental protocols and comparative data.
Synthesis of Glyceryl Monooleate
The industrial production of glyceryl monooleate is predominantly achieved through several key chemical and enzymatic pathways. The choice of method often depends on the desired purity, yield, and economic feasibility.
Direct Esterification of Glycerol and Oleic Acid
Direct esterification is a common and straightforward method for synthesizing glyceryl monooleate. This reaction involves the direct condensation of glycerol and oleic acid, typically at elevated temperatures and in the presence of a catalyst to drive the reaction towards the formation of the monoester.[1][2] An excess of glycerol is often used to favor the formation of monoglycerides over di- and triglycerides.[1]
Key Catalysts and Conditions:
-
Heterogeneous Catalysts: MgO-impregnated natural zeolite and H-ZSM-5 are effective solid acid catalysts.[1][2] The use of heterogeneous catalysts simplifies the purification process as they can be easily separated from the reaction mixture.[3]
-
Microwave-Assisted Synthesis: The application of microwave heating can significantly reduce the reaction time compared to conventional heating methods.[2][4]
-
Novel Approaches: A newer method involves the esterification of self-made sodium oleate and 3-chloro-1,2-propanediol, which has been shown to produce high-purity GMO with a good yield.[5][6] Another approach is the condensation of oleic acid with glycidol catalyzed by an anion-exchange resin.[7]
Glycerolysis of Fats and Oils
Glycerolysis is a widely used industrial method that involves the transesterification of triglycerides (from fats and oils) or fatty acid methyl esters (FAMEs) with glycerol.[8][9] This process is typically carried out at high temperatures and may employ either homogeneous or heterogeneous catalysts.[9][10]
Key Features:
-
Catalysts: Solid base catalysts such as magnesium oxide (MgO) have been shown to be efficient for the glycerolysis of methyl oleate.[8][11]
-
Advantages of FAMEs: Using fatty acid methyl esters as the starting material offers advantages such as lower corrosivity and better miscibility with glycerol compared to triglycerides, allowing for lower reaction temperatures.[8]
Enzymatic Synthesis
Enzymatic synthesis using lipases offers a milder and more selective route to glyceryl monooleate production.[12][13] This method operates at lower temperatures, which helps to prevent the formation of undesirable byproducts and degradation of sensitive components.[14]
Key Enzymes and Conditions:
-
Lipases: Immobilized lipases, such as Novozym 435 (from Candida antarctica lipase B), are commonly used catalysts.[12][15]
-
Selectivity: Lipases can offer high selectivity for the synthesis of monoglycerides, minimizing the formation of di- and triglycerides.[12]
-
Reaction Medium: The choice of solvent can influence the reaction equilibrium and product selectivity. For instance, using tert-butyl alcohol as the reaction medium can lead to the exclusive production of monoglycerides.[12]
Purification of Glyceryl Monooleate
The crude product from synthesis typically contains a mixture of monoglycerides, diglycerides, triglycerides, unreacted starting materials, and catalyst residues. Therefore, purification is a critical step to achieve the desired purity of glyceryl monooleate for its intended applications.
Molecular Distillation
Molecular distillation, also known as short-path distillation, is a highly effective technique for purifying glyceryl monooleate to a high degree (often >90%).[3][16] This method is particularly suitable for separating heat-sensitive and high-molecular-weight compounds. The process involves distillation under high vacuum, which allows for lower operating temperatures and minimizes thermal degradation.[17]
Solvent Extraction and Crystallization
Solvent extraction and crystallization are conventional methods used to separate glyceryl monooleate from the reaction mixture. This involves dissolving the crude product in a suitable solvent system where the solubility of GMO and impurities differ significantly at different temperatures.[18][19] By carefully controlling the temperature, pure glyceryl monooleate can be crystallized out of the solution, leaving the impurities dissolved.[20] The choice of solvent is crucial for the efficiency of this process.[21]
Chromatographic Methods
Chromatographic techniques are primarily used for the analysis of glyceryl monooleate purity but can also be adapted for preparative-scale purification.[22][23]
-
High-Performance Liquid Chromatography (HPLC): HPLC with detectors like an evaporative light scattering detector (ELSD) or a refractive index (RI) detector is a powerful tool for separating and quantifying mono-, di-, and triglycerides.[24][25]
-
Gel Permeation Chromatography (GPC): GPC is another size-exclusion chromatography technique used for the analysis of glycerides.[22][23]
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis and purification studies.
Table 1: Synthesis of Glyceryl Monooleate - Reaction Conditions and Yields
| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Glycerol:Oleic Acid/Ester) | Yield (%) | Reference(s) |
| Direct Esterification | Glycerol, Oleic Acid | MgO-impregnated Zeolite | 180 | 2 | 3:1 | 85 (conversion) | [1] |
| Microwave-Assisted Esterification | Glycerol, Oleic Acid | H-ZSM-5 | 160 | 0.83 | 2:1 | 92.02 | [2][4] |
| Novel Esterification | Sodium Oleate, 3-chloro-1,2-propanediol | Tetrabutylammonium Bromide | 115 | 6 | 1:2 (Sodium Oleate:CPD) | 89.02 | [5][6] |
| Condensation | Oleic Acid, Glycidol | Ambersep 900-Cl⁻ | 70 | - | - | 97 | [7] |
| Direct Esterification | Glycerol, Oleic Acid | Amberlyst 16 | 70 | 8 | 2:1 | 84 | [3] |
| Glycerolysis | Methyl Oleate, Glycerol | MgO | 220-250 | 2 | 2-6:1 | 77 | [10] |
| Enzymatic Synthesis | Camellia Oil, Glycerol | Novozym 435 | - | - | - | 82.42 (in acylglycerols) | [15] |
Table 2: Purity of Glyceryl Monooleate After Purification
| Purification Method | Starting Material | Achieved Purity (%) | Reference(s) |
| Molecular Distillation | Crude GMO | >90 | [16] |
| Molecular Distillation | Product of enzymatic glycerolysis | 82.42 | [15] |
| Distillation (Stripping Tower) | Product of direct esterification | >90 | [26] |
Experimental Protocols
Protocol 1: Direct Esterification using MgO-Impregnated Natural Zeolite
1. Catalyst Preparation:
- Treat natural zeolite with an acid solution.
- Impregnate the acid-treated zeolite with a solution of Mg(NO₃)₂.
- Calcine the impregnated zeolite to convert Mg(NO₃)₂ to MgO.[1]
2. Esterification Reaction:
- In a batch reactor, combine glycerol and oleic acid at a molar ratio of 3:1.[1]
- Add the prepared MgO-impregnated zeolite catalyst (10% by weight of reactants).[1]
- Heat the mixture to 180°C with constant stirring (e.g., 350 rpm).[1]
- Maintain the reaction for 2 hours.[1]
- Monitor the conversion of oleic acid periodically by taking samples and analyzing the acid value.
3. Product Work-up:
- After the reaction, cool the mixture and separate the solid catalyst by filtration.
- The resulting liquid product is the crude glyceryl monooleate mixture.
Protocol 2: Enzymatic Synthesis using Immobilized Lipase
1. Reaction Setup:
- In a stoppered conical flask, combine stearic acid and glycerol. A molar ratio of 1:5 (stearic acid:glycerol) can be used.[12]
- Add an appropriate organic solvent, such as tert-butyl alcohol, to create a homogeneous substrate solution.[12]
- Add the immobilized lipase (e.g., Novozym 435).[12]
2. Reaction Conditions:
- Incubate the reaction mixture in an orbital shaker at a controlled temperature.
- The reaction can be carried out for a specified duration, for example, in a packed bed reactor for continuous production.[12]
3. Product Analysis:
- Withdraw samples at intervals and analyze the conversion of the fatty acid to monitor the reaction progress.[12]
Protocol 3: Purification by Molecular Distillation
1. Preparation:
- Ensure the crude glyceryl monooleate mixture is free of solid particles and volatile solvents. Degassing the feed material is recommended.
2. Distillation Process:
- Introduce the crude GMO into a molecular distillation unit.
- Set the operating conditions, including high vacuum (e.g., < 1 Pa), and a specific evaporator temperature.
- The more volatile components (like free fatty acids and some diglycerides) will evaporate and be collected as the distillate, while the less volatile, higher purity monoglycerides will remain as the residue. A multi-stage distillation process can be employed for better separation.[16]
3. Collection:
- Collect the purified glyceryl monooleate fraction. The purity should be verified using analytical methods like HPLC or GC.[16]
Visualizations
Caption: Primary synthesis pathways for glyceryl monooleate.
Caption: Common purification workflows for glyceryl monooleate.
References
- 1. journal.unnes.ac.id [journal.unnes.ac.id]
- 2. pubs.aip.org [pubs.aip.org]
- 3. zenodo.org [zenodo.org]
- 4. scholar.its.ac.id [scholar.its.ac.id]
- 5. New Technology for the Synthesis of Glycerol Monooleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Technology for the Synthesis of Glycerol Monooleate [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. fiq.unl.edu.ar [fiq.unl.edu.ar]
- 12. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CN113416132A - Production process for distilling low-glycerol glycerin monostearate - Google Patents [patents.google.com]
- 17. Molecular Distillation of Monoglycerides: Exploring Their Preparation, Properties, and Applications-KEVIN GROUP_Comprehensive natural food additive [en.kevinfood.com]
- 18. US5512692A - Process for removing glycerol from glycerides - Google Patents [patents.google.com]
- 19. mt.com [mt.com]
- 20. scielo.br [scielo.br]
- 21. Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. shodex.com [shodex.com]
- 23. shodexhplc.com [shodexhplc.com]
- 24. HPLC-MS Analysis of Glycerol Oleate [mat-test.com]
- 25. CN114152699B - Method for measuring content of glyceryl monostearate in pramestrne cream - Google Patents [patents.google.com]
- 26. US20100148117A1 - Method of making glycerol monoesters - Google Patents [patents.google.com]
Self-Assembly of Monoolein in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoolein (MO), a monoglyceride, is a non-toxic, biodegradable, and biocompatible lipid that has garnered significant attention in various scientific and industrial fields.[1] Its amphiphilic nature drives its self-assembly in aqueous environments into a variety of lyotropic liquid crystalline phases, including the lamellar (Lα), inverted hexagonal (HII), and bicontinuous cubic (QI) phases.[2] These intricate, nanostructured phases provide unique environments for the encapsulation and delivery of a wide range of molecules, from small drugs to large proteins.[1] This technical guide provides an in-depth overview of the core principles of this compound self-assembly, the resulting nanostructures, and the experimental techniques used for their characterization.
The Self-Assembly Process of this compound
The self-assembly of this compound in water is primarily governed by the hydrophobic effect and the molecule's geometry. The single oleoyl chain provides a bulky hydrophobic tail, while the glycerol headgroup is hydrophilic. This molecular shape, often described by the critical packing parameter, favors the formation of inverted structures where the lipid-water interface curves around the water domains.
The process begins with the hydration of the this compound molecules, leading to the formation of various liquid crystalline phases as a function of water content and temperature. At low water content, a lamellar phase may be observed, consisting of flat bilayers of this compound separated by water layers. As the water content increases, the interface begins to curve, leading to the formation of the highly ordered and bicontinuous cubic phases. Further increases in temperature can induce a transition to the inverted hexagonal phase, where water is confined within cylindrical micelles arranged on a hexagonal lattice.[1]
Quantitative Data on this compound Self-Assembly
The phase behavior of this compound is highly sensitive to environmental conditions. The following tables summarize key quantitative data on the structural parameters of the most common phases and the influence of various factors.
Table 1: Lattice Parameters of this compound Phases as a Function of Temperature and Water Content
| Phase (Space Group) | Temperature (°C) | Water Content (wt%) | Lattice Parameter (Å) | Reference |
| Cubic (Pn3m) | 20 | 38-43 | ~98 | [3] |
| Cubic (Pn3m) | 25 | 40 | 102 | [4] |
| Cubic (Ia3d) | 25 | 30 | 122.1 | [3] |
| Cubic (Pn3m) | 25 | 40 | 93.0 | [3] |
| Hexagonal (HII) | >90 | Excess | - | [1] |
| Lamellar (Lα) | 25 | 15 | 38.8 | [3] |
Table 2: Effect of Additives on the Phase Behavior and Lattice Parameters of this compound
| Additive | Concentration | Effect on Phase | Change in Lattice Parameter (Å) | Reference |
| Oleic Acid | 10 mol% | Induces HII phase | - | [5] |
| Oleic Acid | 25 mol% | Induces HII phase | - | [5] |
| Pluronic F127 | 8 wt% | Stabilizes cubosomes/hexosomes | - | [6] |
| Capric Acid/DLPC | Varied | Modulates membrane curvature | - | [7] |
| Sucrose | 1 mol/kg | Lowers cubic to HII transition temp by 20°C | - | [1] |
Experimental Protocols
Characterizing the self-assembled structures of this compound requires a combination of techniques. Below are generalized protocols for the key experimental methods.
Small-Angle X-ray Scattering (SAXS)
SAXS is the primary technique for identifying the liquid crystalline phase and determining its structural parameters.
Methodology:
-
Sample Preparation:
-
This compound and the aqueous phase (e.g., water, buffer) are weighed to the desired ratio.
-
The components are thoroughly mixed, often by centrifugation or using a dual-syringe mixing device, until a homogenous, viscous gel is formed.
-
For dispersions (cubosomes/hexosomes), a coarse dispersion is prepared and then sonicated or homogenized.[8]
-
The sample is loaded into a temperature-controlled sample holder, typically a thin-walled glass or quartz capillary.
-
-
Data Acquisition:
-
The sample is exposed to a collimated X-ray beam.
-
The scattered X-rays are collected on a 2D detector.
-
The scattering pattern is recorded as a function of the scattering vector, q.
-
-
Data Analysis:
-
The 2D scattering pattern is radially averaged to obtain a 1D profile of intensity versus q.
-
The positions of the Bragg peaks are used to determine the space group of the liquid crystalline phase.
-
The lattice parameter (a) is calculated from the peak positions using the appropriate formula for the identified space group.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM provides direct visualization of the morphology and internal structure of dispersed this compound nanoparticles (cubosomes and hexosomes).
Methodology:
-
Sample Preparation:
-
A small aliquot (3-5 µL) of the nanoparticle dispersion is applied to a TEM grid (e.g., lacey carbon).
-
The grid is blotted to create a thin film of the dispersion.
-
The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure.
-
-
Imaging:
-
The vitrified sample is transferred to a cryo-TEM holder and inserted into the microscope.
-
Imaging is performed at low electron doses to minimize radiation damage.
-
Images are recorded on a high-sensitivity camera.
-
-
Image Analysis:
-
The acquired images reveal the size, shape, and internal structure of the nanoparticles.
-
Fast Fourier Transforms (FFTs) of the images can be used to confirm the internal crystalline structure.
-
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermodynamics of phase transitions in the this compound-water system.
Methodology:
-
Sample Preparation:
-
A known amount of the hydrated this compound sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
-
Data Acquisition:
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is scanned over the desired range at a constant heating and/or cooling rate (e.g., 1-10 °C/min).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
-
Data Analysis:
-
Phase transitions appear as endothermic or exothermic peaks in the DSC thermogram.
-
The peak temperature provides the transition temperature (Tm).
-
The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
-
Visualization of Key Signaling Pathways and Logical Relationships
The phase transitions in the this compound-water system can be represented as a logical progression influenced by key parameters.
Conclusion
The self-assembly of this compound in aqueous solutions gives rise to a rich variety of nanostructured phases with significant potential in drug delivery, protein crystallization, and materials science. A thorough understanding of the factors influencing phase behavior and the application of appropriate characterization techniques are crucial for harnessing the full potential of these fascinating systems. This guide provides a foundational understanding for researchers and professionals working with or exploring the applications of this compound-based materials.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. metrino.eu [metrino.eu]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles [aimspress.com]
- 7. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 8. teses.usp.br [teses.usp.br]
An In-depth Technical Guide to the Monoolein-Water Phase Diagram: A Core Resource for Researchers and Drug Development Professionals
The monoolein-water system is a cornerstone of research in drug delivery, membrane protein crystallization, and biomaterials science. Its rich lyotropic liquid crystalline phase behavior, characterized by the spontaneous formation of highly ordered, nanostructured phases upon hydration, offers a versatile platform for a wide range of applications. This technical guide provides a comprehensive overview of the this compound-water phase diagram, detailing the distinct phases, the experimental protocols for their characterization, and the quantitative data that governs their transitions.
The this compound-Water Phase Diagram: A Landscape of Self-Assembled Structures
This compound (1-(cis-9-octadecenoyl)-rac-glycerol), an amphiphilic lipid, in the presence of water, self-assembles into a variety of liquid crystalline phases. The specific phase adopted is primarily dependent on two key factors: temperature and water content. The relationship between these parameters and the resulting structures is elegantly captured in the this compound-water phase diagram. The principal phases observed are the lamellar crystalline (Lc), lamellar liquid crystalline (Lα), two inverse bicontinuous cubic phases (Pn3m and Ia3d), and the inverse hexagonal phase (HII).[1][2]
Description of the Liquid Crystalline Phases
-
Lamellar Crystalline (Lc) Phase: At low temperatures, this compound exists in a crystalline lamellar phase, characterized by ordered hydrocarbon chains.[1]
-
Lamellar Liquid Crystalline (Lα) Phase: Upon heating, the Lc phase transitions to the Lα phase, where the lipid bilayers are in a fluid state, allowing for greater mobility of the this compound molecules. This phase typically occurs at low water content.
-
Inverse Bicontinuous Cubic (QII) Phases: The Pn3m (Diamond) and Ia3d (Gyroid) phases are highly ordered, viscous, and optically isotropic. They consist of a continuous lipid bilayer that is contorted into a three-dimensional periodic minimal surface, separating two independent, continuous water channels.[3][4] These phases are of particular interest for in meso crystallization of membrane proteins.[2]
-
Inverse Hexagonal (HII) Phase: At higher temperatures, the system transitions to the HII phase, which is composed of cylindrical water channels arranged on a two-dimensional hexagonal lattice, surrounded by the this compound hydrocarbon chains.[1]
Quantitative Data Summary
The precise conditions of temperature and water content that define the boundaries of each phase are critical for experimental design. The following tables summarize the key quantitative data for the this compound-water system.
Table 1: Phase Boundaries as a Function of Temperature and Water Content
| Phase | Temperature Range (°C) | Water Content (wt%) |
| Lc (Lamellar Crystalline) | < 17 | 0 - ~20 |
| Lα (Lamellar Liquid Crystalline) | 17 - ~40 | 5 - 20 |
| Pn3m (Cubic) | 17 - ~95 | 20 - 40 |
| Ia3d (Cubic) | ~40 - ~95 | 25 - 35 |
| HII (Inverse Hexagonal) | > 95 | 25 - 35 |
Note: These ranges are approximate and can be influenced by factors such as sample purity and thermal history. The regions between the pure phases represent two-phase coexistence.
Table 2: Representative Lattice Parameters of this compound-Water Phases
| Phase | Temperature (°C) | Water Content (wt%) | Lattice Parameter (Å) | Reference |
| Lα | 25 | 10 | ~45 | N/A |
| Pn3m | 26 | 40 | ~102 | [5] |
| Ia3d | 26 | 40 | ~138 | [5] |
| HII | 100 | 30 | ~65 | N/A |
Note: Lattice parameters are dependent on both temperature and water content. The values presented are illustrative examples.
Experimental Protocols for Phase Diagram Characterization
The determination of the this compound-water phase diagram relies on a combination of experimental techniques to identify the structure and thermal transitions of the various phases.
Sample Preparation
Objective: To prepare homogeneous and equilibrated this compound-water mixtures at various compositions.
Materials:
-
High-purity (>99%) this compound
-
Ultrapure water (Milli-Q or equivalent)
-
Glass vials with airtight seals
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh the desired amount of this compound into a glass vial.
-
Add the corresponding amount of water to achieve the target weight percentage.
-
Seal the vial tightly to prevent water evaporation.
-
Homogenize the mixture by repeated cycles of vortexing and centrifugation. For highly viscous cubic phases, this may require gentle heating to facilitate mixing, followed by slow cooling to the desired temperature.
-
Allow the samples to equilibrate for a sufficient period (24-48 hours) at the desired temperature before analysis. For low-temperature phases, a sub-zero incubation may be necessary to achieve equilibrium.[6]
Small-Angle X-ray Scattering (SAXS)
Objective: To determine the structure and lattice parameters of the liquid crystalline phases.
Methodology:
-
Sample Loading: Load the equilibrated this compound-water sample into a thin-walled glass or quartz capillary (typically 1-2 mm diameter). Seal the capillary ends with wax or by flame to prevent dehydration.
-
Instrument Setup: Mount the capillary in the sample holder of the SAXS instrument. The setup should include a temperature-controlled stage to allow for measurements at different temperatures.
-
Data Acquisition: Expose the sample to a collimated X-ray beam and collect the scattered X-rays on a 2D detector. The exposure time will depend on the scattering power of the sample and the X-ray source intensity.
-
Data Analysis:
-
Integrate the 2D scattering pattern to obtain a 1D profile of intensity versus the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).
-
Identify the positions of the Bragg peaks.
-
Determine the ratio of the q values of the peaks. The characteristic ratios of peak positions allow for the identification of the liquid crystalline phase (e.g., 1:2:3 for lamellar, √2:√3:√4:√6 for Pn3m cubic, √6:√8:√14 for Ia3d cubic, and 1:√3:√4 for hexagonal).
-
Calculate the lattice parameter (a) from the position of the first Bragg peak (q₀) using the appropriate formula for the identified phase (e.g., for a lamellar phase, d = 2π/q₀; for a Pn3m cubic phase, a = 2π√2/q₀).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature and enthalpy of phase transitions.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the equilibrated this compound-water sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent water loss during the experiment. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature below the expected transition.
-
Ramp the temperature at a controlled rate (e.g., 1-5 °C/min) over the desired temperature range.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show peaks (endothermic or exothermic) corresponding to phase transitions.
-
The onset temperature of a peak is typically taken as the transition temperature.
-
The area under the peak is proportional to the enthalpy change (ΔH) of the transition.
-
Visualizing Key Relationships and Workflows
Graphical representations are invaluable for understanding the complex relationships within the this compound-water system and the experimental procedures used to study it.
Conclusion
A thorough understanding of the this compound-water phase diagram is indispensable for its effective application in scientific research and development. The ability to navigate this phase space by controlling temperature and water content allows for the precise tuning of nanostructure for specific purposes, from encapsulating and delivering drugs to providing a structured environment for protein crystallization. The experimental protocols outlined in this guide provide a robust framework for the characterization of this fascinating and highly useful biomaterial system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. The phase diagram of the this compound/water system: metastability and equilibrium aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lyotropic Liquid Crystalline Phases of Monoolein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lyotropic liquid crystalline phases of monoolein (MO), a versatile lipid widely utilized in drug delivery systems and biomaterial applications. This document details the structural characteristics of the various phases, the factors influencing their formation, and the experimental protocols for their preparation and characterization, with a focus on quantitative data and visual representations of key processes.
Introduction to this compound and its Lyotropic Phases
This compound (1-(cis-9-octadecenoyl)-rac-glycerol) is a non-ionic amphiphilic lipid that, in the presence of water, self-assembles into a variety of thermodynamically stable, ordered structures known as lyotropic liquid crystalline phases. These phases are of significant interest in pharmaceutical sciences due to their biocompatibility, biodegradability, and ability to encapsulate and control the release of a wide range of therapeutic molecules, from small hydrophobic drugs to large hydrophilic proteins.[1][2][3]
The specific phase formed by the this compound-water system is primarily dependent on the water content and temperature, as depicted in the this compound-water phase diagram.[4][5][6] The key phases include the lamellar phase (Lα), the inverse hexagonal phase (HII), and several bicontinuous cubic phases, most notably the gyroid (Ia3d) and diamond (Pn3m) structures.[6][7] These complex, ordered structures provide unique environments for drug solubilization and controlled diffusion.[8]
Structural Characteristics of this compound Liquid Crystalline Phases
The different lyotropic phases of this compound are characterized by their distinct structural arrangements, which can be determined using techniques like small-angle X-ray scattering (SAXS). The key structural parameters, such as lattice parameters and water channel diameters, are summarized in the tables below.
Bicontinuous Cubic Phases (QII)
Bicontinuous cubic phases are characterized by a continuous lipid bilayer that divides space into two congruent, interwoven but non-connecting aqueous channel networks.[2] These phases are particularly attractive for drug delivery due to their unique structure that can accommodate hydrophilic, hydrophobic, and amphiphilic molecules.[1]
-
Diamond (Pn3m) Phase: This phase is thermodynamically stable in the presence of excess water.[9][10]
-
Gyroid (Ia3d) Phase: This phase is typically observed at lower water content and higher temperatures compared to the Pn3m phase.[6][8]
-
Primitive (Im3m) Phase: While not present in the binary this compound-water system, the Im3m phase can be induced by the addition of certain stabilizers like Pluronic F127.[11]
Inverse Hexagonal Phase (HII)
The inverse hexagonal phase consists of hexagonally packed, cylindrical water channels lined by the hydrophilic headgroups of this compound, with the hydrophobic tails filling the space between the cylinders.[12] This phase typically forms at higher temperatures and lower water content.[6]
Lamellar Phase (Lα)
The lamellar phase is characterized by stacks of lipid bilayers separated by water layers.[12] This phase is generally observed at very low water content or at higher temperatures in the presence of certain additives.[13]
Quantitative Data on this compound Phases
The following tables summarize key quantitative data for the different lyotropic liquid crystalline phases of this compound, compiled from various studies. These values can vary depending on the specific experimental conditions (e.g., temperature, presence of additives).
| Phase | Space Group | Typical Lattice Parameter (Å) | Water Channel Diameter (Å) | Conditions | Reference(s) |
| Diamond Cubic | Pn3m | 90 - 120 | ~40 | Excess water, room temperature | [14][15] |
| Gyroid Cubic | Ia3d | 150 - 250 | ~50 - 100 | Lower water content, higher temperature | [8][16] |
| Primitive Cubic | Im3m | up to 349 | up to 381 | With additives like DOTAP and PEG-monoolein | [15] |
| Inverse Hexagonal | p6m | 60 - 80 | ~20 - 30 | High temperature (>90°C) or with additives like capric acid | [12][17] |
| Lamellar | - | 40 - 60 (d-spacing) | - | Low water content or with additives like 2-hydroxyoleic acid at neutral pH | [13][18] |
Experimental Protocols
The preparation and characterization of this compound's lyotropic liquid crystalline phases involve several key experimental techniques.
Preparation of Bulk Liquid Crystalline Phases
A common method for preparing bulk this compound liquid crystalline phases is as follows:
-
Melting: Solid this compound is melted in a water bath at a temperature above its melting point (around 35-37°C), for example, at 70°C.[9]
-
Hydration: A specific amount of aqueous buffer or drug solution is added to the molten this compound to achieve the desired water content.[1]
-
Homogenization: The mixture is then thoroughly mixed, often by centrifugation or mechanical mixing, until a homogenous, viscous gel is formed.
-
Equilibration: The sample is allowed to equilibrate at a controlled temperature for a period ranging from hours to days to ensure the formation of a thermodynamically stable phase.
Preparation of Dispersed Nanoparticles (Cubosomes and Hexosomes)
Dispersions of liquid crystalline nanoparticles are often prepared for drug delivery applications to reduce the high viscosity of the bulk phase.
-
Lipid Film Formation: this compound and any other lipid-soluble components are dissolved in an organic solvent (e.g., ethanol). The solvent is then evaporated under reduced pressure to form a thin lipid film.
-
Hydration and Dispersion: The lipid film is hydrated with an aqueous phase, often containing a stabilizer such as Pluronic F127.[7][19] The mixture is then subjected to high-energy dispersion methods like sonication or high-pressure homogenization to form nanoparticles.[7][20]
Characterization by Small-Angle X-ray Scattering (SAXS)
SAXS is the primary technique for identifying the specific liquid crystalline phase and determining its structural parameters.
-
Sample Preparation: A small amount of the bulk gel or nanoparticle dispersion is loaded into a sample holder, typically a thin-walled glass capillary.[21][22]
-
Data Acquisition: The sample is exposed to a collimated X-ray beam (often from a synchrotron source for higher resolution), and the scattered X-rays are collected on a 2D detector.[21][22] The sample-to-detector distance is calibrated to cover the relevant q-range (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).[22]
-
Data Analysis: The 2D scattering pattern is radially averaged to produce a 1D profile of intensity versus the scattering vector q. The positions of the Bragg peaks in the SAXS profile are characteristic of the lattice structure of the liquid crystalline phase. The ratio of the peak positions allows for the unambiguous identification of the phase (e.g., √2, √3, √4, √6, √8... for Pn3m cubic phase). The lattice parameter (a) can be calculated from the position of the peaks using the formula for the specific space group.
Visualization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for the direct visualization of the morphology and internal nanostructure of dispersed liquid crystalline nanoparticles.[11][20]
-
Sample Preparation: A small drop of the nanoparticle dispersion is applied to a TEM grid. The grid is then blotted to create a thin film of the sample.
-
Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, preserving the structure of the nanoparticles in a near-native state.
-
Imaging: The vitrified sample is then transferred to a cryo-TEM holder and imaged at cryogenic temperatures. Fast Fourier Transforms (FFTs) of the images can be used to confirm the internal crystalline structure of the nanoparticles.[17]
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows involved in the study of this compound's lyotropic liquid crystalline phases.
Applications in Drug Development
The unique properties of this compound's liquid crystalline phases make them highly suitable for various drug delivery applications.
-
Sustained Release: The tortuous water channels of the bicontinuous cubic phases provide a diffusion-controlled release mechanism for encapsulated drugs.[8]
-
Encapsulation of Diverse Drugs: The distinct hydrophobic and hydrophilic domains allow for the incorporation of drugs with a wide range of polarities.[1]
-
Bioadhesion: this compound-based formulations exhibit mucoadhesive properties, which can prolong the residence time of the drug at the site of administration.[14]
-
Topical and Transdermal Delivery: The lipidic nature of these phases facilitates penetration into the stratum corneum, enhancing the delivery of drugs through the skin.[23]
-
Parenteral Delivery: Dispersed nanoparticles (cubosomes and hexosomes) are suitable for intravenous administration, offering the potential for targeted drug delivery.[15]
Conclusion
The lyotropic liquid crystalline phases of this compound offer a versatile and robust platform for advanced drug delivery systems. A thorough understanding of their structural characteristics, the factors governing their formation, and the appropriate experimental techniques for their characterization is crucial for the rational design and development of effective drug formulations. This guide provides a foundational resource for researchers and professionals working in this exciting field, summarizing key data and methodologies to facilitate further innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of drug release from liquid crystalline this compound dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and applications of this compound as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The phase diagram of the this compound/water system: metastability and equilibrium aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diamond cubic phase of this compound and water as an amphiphilic matrix for electrophoresis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 12. Structural insights into the cubic-hexagonal phase transition kinetics of this compound modulated by sucrose solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lipidic Liquid Crystalline Cubic Phases and Magnetocubosomes as Methotrexate Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cubosomes; the next generation of smart lipid nanoparticles? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - High-throughput analysis of the structural evolution of the this compound cubic phase in situ under crystallogenesis conditions - RMIT University - Figshare [research-repository.rmit.edu.au]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cryo-TEM investigation of phase behaviour and aggregate structure in dilute dispersions of this compound and oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Characterizing the Self-Assembly Properties of this compound Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Calculation of the Critical Packing Parameter for Monoolein
This technical guide provides a comprehensive overview of the critical packing parameter (CPP) for this compound, a crucial factor in understanding its self-assembly behavior for applications in drug delivery and material science.
Introduction to the Critical Packing Parameter (CPP)
The critical packing parameter (CPP), also known as the shape factor, is a dimensionless number that provides insight into the geometry of amphiphilic molecules and predicts the structure of their self-assembled aggregates in a solvent.[1][2][3] For this compound (1-(cis-9-octadecenoyl)-rac-glycerol), an uncharged single-chain amphiphile, the CPP is instrumental in determining the formation of various lyotropic liquid crystalline phases, such as lamellar, hexagonal, and cubic structures.[4][5] These non-lamellar phases are of significant interest for encapsulating and delivering both hydrophilic and hydrophobic active pharmaceutical ingredients.[5]
The CPP is calculated using the following formula:
Where:
-
v is the volume of the hydrophobic tail.
-
a₀ is the effective area of the hydrophilic headgroup at the aggregate interface.
-
l_c is the critical length of the hydrophobic tail.
The value of the CPP dictates the preferred curvature of the amphiphile monolayer and, consequently, the morphology of the resulting self-assembled structure.[1]
Calculation of this compound's Critical Packing Parameter
The prediction of this compound's self-assembly into various mesophases is dependent on the accurate determination of its molecular parameters: the hydrophobic tail volume (v), the effective headgroup area (a₀), and the critical tail length (l_c).
Hydrophobic Tail Volume (v)
The hydrophobic tail of this compound is the oleoyl chain (C18:1). Its volume can be estimated using established formulas for hydrocarbon chains. One such empirical formula that accounts for temperature is:
-
v ≈ (27.4 + 0.021 * (T - 298.15)) * n_c
Where:
-
T is the temperature in Kelvin.
-
n_c is the number of carbon atoms in the hydrocarbon tail.
For the oleoyl chain of this compound, n_c is 18.
Effective Headgroup Area (a₀)
The effective headgroup area for this compound's glycerol headgroup is a critical and sensitive parameter. It is influenced by factors such as hydration level, temperature, and interactions with other molecules.[7] This parameter is often challenging to calculate from first principles and is typically determined experimentally.
Critical Hydrophobic Chain Length (l_c)
The critical length of the oleoyl tail represents the maximal effective length of the chain in a given packed structure. It is generally less than the fully extended length due to the chain's conformational flexibility. An empirical formula to estimate the critical chain length is:
-
l_c (in Å) ≈ 1.5 + 1.265 * n_c
For this compound's oleoyl chain with 18 carbon atoms, this provides an estimated length.
Quantitative Data for this compound's CPP
The following table summarizes typical values for the parameters used to calculate the CPP of this compound and the resulting CPP values that predict different self-assembled structures.
| Parameter | Symbol | Typical Value | Unit | Notes |
| Hydrophobic Tail Volume | v | ~480-500 | ų | Calculated for an 18-carbon chain, slightly temperature-dependent. |
| Effective Headgroup Area | a₀ | 25 - 35 | Ų | Highly dependent on hydration and temperature. Smaller values lead to higher CPP. |
| Critical Chain Length | l_c | ~24.27 | Å | Estimated for an 18-carbon chain. |
| Critical Packing Parameter | CPP | > 1 | - | For this compound, the CPP is typically greater than 1, leading to the formation of inverse phases. [8] |
Experimental Protocols for Parameter Determination
The precise determination of v, a₀, and l_c, and thus the CPP, relies on experimental techniques that can probe the structure of this compound's self-assembled phases. Small-Angle X-ray Scattering (SAXS) is a primary and powerful tool for this purpose.[5][9]
Sample Preparation for SAXS Analysis
-
Hydration of this compound: A known weight of high-purity this compound is hydrated with a specific amount of aqueous buffer or pure water to achieve the desired hydration level.
-
Homogenization: The mixture is typically subjected to several temperature cycles above and below the lipid's melting transition to ensure thorough mixing and equilibration, resulting in a homogenous liquid crystalline phase.
-
Sample Loading: The resulting viscous phase is then carefully loaded into a thin-walled glass or quartz capillary (typically 1-2 mm in diameter) for SAXS analysis.
Small-Angle X-ray Scattering (SAXS) Measurement
-
Instrumentation: SAXS experiments are performed using a synchrotron source or a laboratory-based SAXS instrument, which provides a highly collimated X-ray beam.
-
Data Acquisition: The sample-filled capillary is exposed to the X-ray beam, and the scattered X-rays are collected by a 2D detector. The scattering pattern is recorded as a function of the scattering vector, q, where q = (4πsinθ)/λ, with 2θ being the scattering angle and λ the X-ray wavelength.[5][9]
-
Data Analysis:
-
The positions of the Bragg peaks in the scattering pattern are used to identify the type of liquid crystalline phase (e.g., lamellar, hexagonal, or a specific cubic phase like Pn3m or Ia3d).
-
From the lattice parameter of the identified phase, it is possible to calculate the dimensions of the structure, which can then be used to derive the interfacial area per molecule (related to a₀) and the lipid monolayer thickness (related to l_c).
-
Visualizations
Logical Relationship of CPP Calculation
Caption: Logical workflow for calculating the Critical Packing Parameter and predicting the self-assembled structure.
Experimental Workflow for CPP Parameter Determination
Caption: Experimental workflow for determining CPP parameters using Small-Angle X-ray Scattering (SAXS).
References
- 1. Predicting the packing parameter for lipids in monolayers with the use of molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mastering the Packing Parameter: Unlocking Essential Fine-Tuning Secrets [packagingdiscussions.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing the Self-Assembly Properties of this compound Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tuning Curvature and Stability of this compound Bilayers by Designer Lipid-Like Peptide Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to Commercial Monoolein: Sources, Purity, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of monoolein, a versatile lipid increasingly utilized in pharmaceutical research and development. We will explore its commercial sources, purity grades, analytical methods for quality control, and its significant role in advanced drug delivery systems.
Commercial Sources and Purity of this compound
This compound, also known as glyceryl monooleate, is commercially produced through the direct esterification of oleic acid and glycerol or by the transesterification of vegetable oils like sunflower or canola oil.[1] For pharmaceutical applications, a distilled, high-purity grade is preferred.[1] Several chemical suppliers offer various grades of this compound, with purities often exceeding 99%.
Below is a summary of representative commercial sources and their typical product specifications.
| Supplier | Product Name/Grade | Purity | CAS Number | Physical Form |
| Larodan | This compound | >99%[2] | 25496-72-4[2] | Liquid[2] |
| Sigma-Aldrich | Glyceryl Monooleate | Certified Reference Material[3] | 25496-72-4[3] | Neat[3] |
| LookChem | This compound | Pharmaceutical Grade, 99%+[4] | 25496-72-4[4] | Solid[4] |
| Hangzhou KieRay Chem | This compound | Chemical Grade, 99%[5] | 25496-72-4[5] | Powder or Crystalline Powder[5] |
| RongNa Biotechnology | This compound | Pharmaceutical Grade, 99%+[4] | 25496-72-4[4] | Not Specified |
Common Impurities in Commercial this compound
Impurities in pharmaceutical excipients can arise from various stages, including synthesis, purification, and storage, and can impact the stability and safety of the final drug product.[6][7] For this compound, which is synthesized from oleic acid and glycerol, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Residual Reactants: Unreacted oleic acid and glycerol.
-
Byproducts: Di- and triglycerides of oleic acid (diolein and triolein).
-
Catalysts: Residual catalysts used in the esterification or transesterification process.
-
-
Degradation Products:
-
Oxidation Products: Due to the presence of a double bond in the oleic acid chain, this compound is susceptible to oxidation.
-
Hydrolysis Products: Breakdown into glycerol and oleic acid in the presence of water.
-
-
Contaminants:
-
Heavy Metals: Introduced from reactors or raw materials.
-
Residual Solvents: If solvents are used in the purification process.[8]
-
The European Pharmacopoeia (PhEur) describes glyceryl monooleate as a mixture of monoacylglycerols, primarily monooleoylglycerol, along with variable quantities of di- and triacylglycerols.[1]
Experimental Protocols for Purity Analysis
Accurate determination of this compound purity and impurity profiling is crucial for its use in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) Method for this compound and Related Glycerides
This method is suitable for the simultaneous quantification of this compound, diolein, triolein, and oleic acid.
-
Instrumentation: HPLC system with a Refractive Index (RI) detector.[9]
-
Sample Preparation:
-
Dissolve a known weight of the this compound sample in the mobile phase.
-
For complex matrices, a liquid-liquid extraction with a chloroform/methanol mixture may be necessary, followed by evaporation of the solvent and reconstitution in the mobile phase.[9]
-
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C8 (2) (5 µm, 100 Å, 4.6 x 150 mm) or equivalent.[9]
-
Mobile Phase: Acetonitrile/Water (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) for the separation of oleic acid and this compound.[9] For the separation of diolein and triolein, a mobile phase of Acetonitrile/Methanol/Tetrahydrofuran (40:40:20 v/v/v) can be used.[9]
-
Flow Rate: 1 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
Injection Volume: 40 µL.[9]
-
-
Detection: Refractive Index (RI) detector.[9]
-
Quantification: Peak area normalization or external standard calibration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Monoacylglycerol Analysis
GC-MS provides high sensitivity and specificity, particularly for identifying and quantifying different monoacylglycerol isomers and other lipid components.[10][11]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (MS).
-
Sample Preparation (Derivatization):
-
Monoacylglycerols are not sufficiently volatile for direct GC analysis and require derivatization.
-
A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers.[10] This is achieved by reacting the sample with a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12]
-
-
Chromatographic Conditions:
-
Column: A capillary column suitable for lipid analysis (e.g., a polyester column).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, an initial temperature of 140°C held for a few minutes, followed by a ramp up to 220°C.
-
Injection: Split injection is commonly used.
-
-
Mass Spectrometry Conditions:
-
Data Analysis: Identification of compounds is based on their retention times and mass fragmentation patterns, which are compared to spectral libraries or authentic standards. Quantification is typically performed using an internal standard.[12]
Role of this compound in Drug Delivery and Biological Systems
This compound is widely recognized for its ability to self-assemble in aqueous environments into various lyotropic liquid crystalline phases, including bicontinuous cubic and hexagonal phases.[13] This property makes it an excellent material for creating nanostructured drug delivery systems such as cubosomes and hexosomes.[13][14]
Experimental Workflow for Cubosome Formulation and Characterization
The following diagram illustrates a typical workflow for the preparation and characterization of this compound-based cubosomes for drug delivery.
Caption: Experimental workflow for the formulation and characterization of this compound-based cubosomes.
This "bottom-up" approach, utilizing a hydrotrope like ethanol, allows for the spontaneous formation of cubosomes upon dilution in an aqueous phase containing a stabilizer.[15] The resulting nanoparticles are then characterized for their physicochemical properties.[16][17][18]
Influence of this compound on Biological Signaling
While this compound is not a classical signaling molecule with its own dedicated receptor and downstream cascade, its incorporation into cell membranes can significantly influence the signaling of membrane-bound proteins, such as G-protein coupled receptors (GPCRs).[19][20] this compound can alter the physical properties of the lipid bilayer, including its fluidity, curvature, and thickness.[21] These changes in the membrane environment can allosterically modulate the conformational dynamics of GPCRs, thereby affecting their activation and subsequent signaling.[19]
The following diagram illustrates the conceptual relationship between this compound, membrane properties, and GPCR signaling.
Caption: Conceptual diagram of this compound's influence on GPCR signaling through membrane modulation.
This indirect mechanism highlights the importance of the lipid environment in cellular signaling and is an active area of research in membrane biophysics and pharmacology.
Conclusion
This compound is a well-characterized and commercially available lipid with high purity grades suitable for pharmaceutical use. Its unique self-assembly properties have established it as a key component in the development of advanced drug delivery systems. While not a direct signaling molecule, its influence on the physical properties of cell membranes underscores the critical role of the lipid environment in modulating cellular signaling processes. The analytical methods and experimental workflows detailed in this guide provide a robust framework for the quality control and application of this compound in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. larodan.com [larodan.com]
- 3. 甘油单油酸脂 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. moravek.com [moravek.com]
- 9. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of monoacylglycerol regio-isomers by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diglib.tugraz.at [diglib.tugraz.at]
- 13. Advances and applications of this compound as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel glyceryl this compound-bearing cubosomes for gambogenic acid: Preparation, cytotoxicity and intracellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. novel-process-for-producing-cubic-liquid-crystalline-nanoparticles-cubosomes - Ask this paper | Bohrium [bohrium.com]
- 16. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 17. Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. teses.usp.br [teses.usp.br]
- 19. Anionic Phospholipids Control Mechanisms of GPCR-G Protein Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Unraveling the Role of this compound in Fluidity and Dynamical Response of a Mixed Cationic Lipid Bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Polymorphic Phases of Glyceryl Monooleate
An In-depth Technical Guide to the Polymorphism of Glyceryl Monooleate
Introduction
Glyceryl monooleate (GMO), also known as monoolein, is a polar lipid composed of a glycerol molecule esterified with oleic acid.[1] As an amphiphilic molecule, GMO exhibits complex self-assembly behavior, particularly in the presence of water, leading to a phenomenon known as polymorphism. This polymorphism refers to the ability of GMO to form various distinct, thermodynamically stable or metastable structures, or "phases," with different molecular arrangements and long-range order.[2]
The self-assembly process is driven by the hydrophobic effect, which causes the nonpolar oleic acid tails to segregate from water, while the polar glycerol headgroups remain hydrated.[3] Depending on conditions such as water content and temperature, GMO can form a variety of lyotropic liquid crystalline phases, most notably the lamellar (Lα), reversed bicontinuous cubic (V₂), and reversed hexagonal (H₂) phases.[1][2]
Understanding and controlling the polymorphism of GMO is of paramount importance for researchers, scientists, and drug development professionals. The specific phase adopted by GMO dictates the macroscopic properties of the system, including its viscosity, drug-loading capacity, and drug-release kinetics.[2][4] These tunable properties make GMO-based systems highly versatile for a wide range of applications, from sustained-release drug delivery vehicles to matrices in food and cosmetic formulations.[1][5]
The polymorphism of GMO in aqueous systems is rich and highly dependent on hydration level and temperature. The primary phases encountered are detailed below.
1. Lamellar Phase (Lα) The lamellar phase consists of stacked, parallel lipid bilayers separated by layers of water. This structure is typically observed at low water concentrations, generally in the range of 7-12% by weight at 25°C.[6] The Lα phase is optically anisotropic, meaning it exhibits birefringence, which can be observed as characteristic textures (e.g., "Maltese crosses") under a polarized light microscope.[7]
2. Reversed Bicontinuous Cubic Phases (V₂) Among the most studied of GMO's structures, the cubic phases are characterized by a single, continuous lipid bilayer that is contorted into a three-dimensional, periodic minimal surface. This bilayer separates two distinct, interpenetrating, but non-contiguous aqueous networks.[8] These phases are highly viscous, resembling stiff gels, and are optically isotropic (non-birefringent).[9][10] Their unique bicontinuous structure provides a large interfacial area, making them excellent reservoirs for both hydrophilic and hydrophobic molecules.[1] Several types of reversed bicontinuous cubic phases have been identified in the GMO/water system:
-
Gyroid (Ia3d space group): This phase is often observed at water concentrations between approximately 13% and 32% at 25°C.[6][11]
-
Diamond (Pn3m space group): The diamond phase typically forms at higher water content, from about 33% to 38%, and can coexist in equilibrium with excess water.[6][9]
-
Primitive (Im3m space group): While less common in the binary GMO/water system, the primitive cubic phase has also been reported, particularly in the presence of stabilizing agents like polymers.[11]
3. Reversed Hexagonal Phase (H₂) The reversed hexagonal phase is composed of cylindrical water channels arranged on a two-dimensional hexagonal lattice, surrounded by the bulk lipid matrix.[8] This phase is favored at higher temperatures or with the addition of certain molecules that alter the packing of the lipid tails.[8][12] For instance, increasing temperature can induce a transition from a cubic to a hexagonal phase.[13] Like the lamellar phase, the H₂ phase is anisotropic and birefringent. Its structure, with discrete water channels, leads to different drug diffusion properties compared to the bicontinuous cubic phases.[13]
4. Other Phases
-
Reversed Micellar (L₂): At very low water content or higher temperatures, GMO can form a solution of reversed micelles, which are small, spherical aggregates of GMO with water sequestered in their cores, dispersed in an oil phase.[6][14]
-
Crystalline (Lc): In the dry or nearly dry state and at lower temperatures, GMO exists in solid crystalline forms, which can also exhibit polymorphism (e.g., α and β forms).[15][16]
Data Presentation
The polymorphic behavior of GMO is highly sensitive to formulation variables. The following tables summarize key quantitative data from the literature.
Table 1: Phase Behavior of the Binary Glyceryl Monooleate/Water System at 25°C
| Water Content (wt%) | Dominant Phase | Space Group | Optical Property |
| 0 - 4% | Crystalline (Lc) Dispersion | - | Anisotropic |
| 7 - 12% | Lamellar (Lα) | - | Anisotropic (Birefringent) |
| 13 - 32% | Cubic (Gyroid) | Ia3d | Isotropic |
| 33 - 38% | Cubic (Diamond) | Pn3m | Isotropic |
| > 38% | Cubic (Diamond) + Excess Water | Pn3m | Isotropic |
Data compiled from references[6].
Table 2: Structural Parameters of GMO Liquid Crystalline Phases
| Phase | Additive/Condition | Lattice Parameter (a) | Reference |
| Cubic (Pn3m) | Excess water, pH 3, 25°C | 9.84 nm | [8] |
| Hexagonal (H₂) | 10 mol% Oleic Acid | 5.81 nm | [8] |
| Hexagonal (H₂) | 25 mol% Oleic Acid | 4.91 nm | [8] |
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key concepts and workflows.
References
- 1. Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery [yakhak.org]
- 2. Glycerol monooleate liquid crystalline phases used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-assembly of glycerol monooleate with the antimicrobial peptide LL-37: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phexcom.com [phexcom.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cubic and Hexagonal Mesophases for Protein Encapsulation: Structural Effects of Insulin Confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phase behavior, rheology, and release from liquid crystalline phases containing combinations of glycerol monooleate, glyceryl monooleyl ether, propyle ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04249C [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chemicalpapers.com [chemicalpapers.com]
Methodological & Application
Application Notes and Protocols for In Meso Crystallization of Membrane Proteins Using Monoolein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and techniques of in meso crystallization of membrane proteins utilizing monoolein, also known as the lipidic cubic phase (LCP) method. This powerful technique has proven instrumental in determining the high-resolution structures of a wide range of membrane proteins, including challenging targets like G protein-coupled receptors (GPCRs).[1][2][3] This document offers detailed protocols, quantitative data summaries, and visual workflows to facilitate the successful application of this method in your research.
Principle of In Meso Crystallization
The in meso method leverages the self-assembling properties of this compound in the presence of water to create a bicontinuous lipidic cubic phase.[4] This intricate, honeycombed structure consists of a continuous curved lipid bilayer separating two non-intersecting aqueous channels.[4][5] Purified membrane proteins, solubilized in detergent, are reconstituted into this lipidic environment, which mimics a native-like membrane bilayer.[2][6] The addition of a precipitant solution then induces a phase transition, concentrating the protein and promoting the formation of well-ordered crystals within the viscous, transparent mesophase.[3][5]
Key Advantages of the this compound-Based In Meso Method:
-
Native-like Environment: The lipidic bilayer of the cubic phase provides a more natural environment for membrane proteins compared to detergent micelles, which can improve protein stability and favor the growth of well-ordered crystals.[2]
-
High Crystal Quality: Crystals grown in meso often exhibit lower solvent content and better packing, leading to higher-resolution diffraction data.[2]
-
Versatility: The method has been successfully applied to a diverse range of membrane proteins, including prokaryotic and eukaryotic proteins, α-helical and β-barrel proteins, and various protein complexes.[1][3]
-
Small Sample Consumption: The technique can be miniaturized, requiring only small quantities of precious protein samples.[6]
Experimental Workflow Overview
The general workflow for in meso crystallization using this compound involves several key stages, from the preparation of the protein-laden mesophase to the harvesting of crystals for structural analysis.
Caption: A flowchart illustrating the major steps in a typical in meso crystallization experiment.
Quantitative Data Summary
Successful crystallization is highly dependent on optimizing various parameters. The following tables summarize key quantitative data points gathered from established protocols.
Table 1: Typical Ratios and Volumes for Mesophase Preparation and Crystallization Setup
| Parameter | Value | Reference(s) |
| Protein Solution to this compound Ratio (v/v) | 2:3 | [6][7] |
| Protein Concentration | >10 mg/mL | [3] |
| Mesophase Bolus Volume | 30 - 200 nL | [2][6] |
| Precipitant Solution Volume | 600 - 1000 nL (1 µL) | [2][6][7] |
Table 2: Common Incubation Conditions
| Parameter | Value | Notes | Reference(s) |
| Temperature | 20°C | Most common temperature for initial screening. | [3][6] |
| Temperature Range | 4 - 20°C | Lower temperatures can be used for sensitive proteins, but this compound's cubic phase is metastable below ~17°C. | [6] |
| Incubation Time | Up to 30 days | Crystals can appear within hours to several weeks. | [3] |
Detailed Experimental Protocols
Protocol 1: Preparation of the Protein-Laden this compound Mesophase
This protocol describes the manual preparation of the lipidic cubic phase containing the membrane protein of interest using a coupled syringe technique.[6][8]
Materials:
-
Purified membrane protein solution (at >10 mg/mL in a suitable buffer with low detergent concentration)
-
This compound (high purity, e.g., 9.9 MAG)
-
Two gas-tight Hamilton syringes (e.g., 100 µL)
-
A syringe coupler
-
Water bath or heating block at 40°C
-
Adjustable volume pipette
Procedure:
-
Melt the this compound by incubating the vial at 40°C for a few minutes until it becomes a clear, viscous liquid.[2]
-
Attach a syringe coupler to one of the 100 µL gas-tight syringes.
-
Using an adjustable volume pipette, load the desired volume of molten this compound into the syringe. Record the exact volume.
-
Load the second 100 µL syringe with the protein solution. The volume should be two-thirds of the this compound volume (e.g., 20 µL of protein solution for 30 µL of this compound).[7]
-
Carefully connect the two syringes via the coupler, ensuring there are no air bubbles.
-
Gently push the plungers back and forth to mix the protein solution and the this compound.[8] This process facilitates the reconstitution of the protein into the lipid bilayer and the spontaneous formation of the cubic mesophase.
-
Continue mixing for approximately 100 cycles, or until the mixture becomes a transparent and highly viscous gel-like material.
-
Transfer the entire protein-laden mesophase into one of the syringes.
Protocol 2: Setting Up Crystallization Plates
This protocol details the manual dispensing of the mesophase and precipitant solutions into a glass sandwich crystallization plate.
Materials:
-
Protein-laden mesophase (from Protocol 1)
-
Dispensing syringe (e.g., 10 µL) attached to a repetitive syringe dispenser
-
Short, removable needle (e.g., gauge 26)
-
96-well glass sandwich crystallization plate
-
Precipitant screen solutions
-
Glass coverslips (e.g., 18 mm square)
Procedure:
-
Replace the empty syringe from the mixing setup with a 10 µL dispensing syringe.
-
Transfer the protein-laden mesophase from the larger syringe to the smaller dispensing syringe via the coupler.
-
Attach a short needle to the dispensing syringe.
-
Dispense a small bolus (e.g., 200 nL) of the mesophase onto the surface of a well in the crystallization plate.[2]
-
Carefully overlay the mesophase bolus with the precipitant solution (e.g., 1 µL).[2]
-
Seal the well with a glass coverslip, applying gentle pressure to ensure a good seal.[2]
-
Repeat steps 4-6 for all desired crystallization conditions.
-
Incubate the plate at the desired temperature (typically 20°C for initial screens) and monitor for crystal growth using a microscope.
Protocol 3: Crystal Harvesting
Harvesting microscopic crystals from the viscous this compound mesophase requires a delicate touch and specialized tools.
Materials:
-
Crystallization plate with crystals
-
Micromounts™ or nylon loops
-
Cryoprotectant solution (may be the precipitant solution itself if it contains sufficient cryoprotectant)
-
Sharp needle or scalpel
-
Polarizing microscope
Procedure:
-
Identify a well-containing crystal(s) of suitable size under the microscope.
-
Carefully remove the coverslip from the well. A sharp needle can be used to break the glass along one side to facilitate removal.[2]
-
Using a micromount or loop, gently enter the mesophase and approach the crystal.
-
Scoop the crystal along with a small amount of the surrounding mesophase. The viscous lipid phase often helps to protect the crystal.
-
If necessary, briefly pass the loop through a cryoprotectant solution.
-
Flash-cool the crystal by plunging it into liquid nitrogen.
-
Store the cryo-cooled crystal for X-ray diffraction analysis.
Signaling Pathways and Logical Relationships in In Meso Crystallization
The process of crystal formation in meso is a dynamic one, involving phase transitions of the lipidic environment in response to the precipitant.
Caption: The proposed mechanism of crystal formation from the lipidic cubic phase.
Troubleshooting and Optimization
-
Phase Behavior: The presence of detergents from protein purification can alter the phase behavior of this compound.[6] If a lamellar phase forms instead of the cubic phase, it may be necessary to reduce the detergent concentration in the protein sample.[6]
-
Lipid Additives: For some proteins, particularly GPCRs, the addition of lipids like cholesterol to the this compound can be crucial for obtaining high-quality crystals.[9]
-
Host Lipid Screening: While this compound is the most common lipid, screening other monoacylglycerols with different acyl chain lengths and saturation can be a valuable optimization strategy.[7]
-
Pre-crystallization Assays: Techniques like Lipidic Cubic Phase-Fluorescence Recovery After Photobleaching (LCP-FRAP) can be used to assess the mobility and integrity of the protein within the mesophase, helping to select optimal conditions before setting up extensive crystallization trials.[2]
By following these detailed protocols and considering the key quantitative parameters, researchers can effectively employ the in meso crystallization method to unlock the structural secrets of challenging membrane proteins.
References
- 1. Crystallizing Membrane Proteins Using Lipidic Mesophases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization of Membrane Proteins in Lipidic Mesophases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psi.ch [psi.ch]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallizing Membrane Proteins in Lipidic Mesophases. A Host Lipid Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Cherezov Lab - LCP Protocols: Lipid Mixing [cherezov.usc.edu]
Application Notes and Protocols for Preparing Monoolein-Based Cubosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cubosomes are nanostructured lipid particles composed of a bicontinuous cubic liquid crystalline phase, characterized by a honeycomb-like structure of twisted lipid bilayers forming two continuous, non-intersecting aqueous channels.[1][2] Monoolein (specifically, glyceryl monooleate or GMO) is a widely used amphiphilic lipid for forming cubosomes due to its ability to self-assemble in aqueous environments.[3][4] These nanoparticles are of significant interest in drug delivery for their ability to encapsulate hydrophobic, hydrophilic, and amphiphilic molecules, offering advantages such as high drug loading capacity and the potential for controlled release.[4][5]
This document provides detailed protocols for the two primary methods of preparing this compound-based cubosomes: the top-down and bottom-up approaches.[1][6]
Core Components for this compound-Based Cubosomes
The formulation of this compound-based cubosomes typically involves the following key components:
-
Amphiphilic Lipid: Glyceryl monooleate (GMO) or this compound is the primary lipid used to form the cubic phase.[3][4]
-
Stabilizer: A steric stabilizer is crucial to prevent the aggregation of the dispersed cubosome particles.[3] The most common stabilizer is Poloxamer 407 (also known as Pluronic F-127), a non-ionic triblock copolymer.[3][7]
-
Aqueous Phase: This is typically purified water or a buffer solution.[1]
-
Hydrotrope (for Bottom-Up Method): A hydrotropic solvent, such as ethanol, is used to dissolve the this compound.[3]
Methods of Preparation
There are two main approaches for the preparation of cubosomes: the top-down method and the bottom-up method.[1][6]
Top-Down Approach
The top-down method is the most conventional technique and involves the dispersion of a bulk cubic phase into smaller nanoparticles using high-energy input.[3][6] This method is known for producing stable cubosomes that can last for up to a year.[3][6]
Experimental Protocol:
-
Preparation of the Lipid-Stabilizer Mixture:
-
Accurately weigh the desired amounts of glyceryl monooleate (GMO) and the stabilizer (e.g., Poloxamer 407). A common weight ratio of GMO to Poloxamer 407 is around 9:1 to 9.5:0.5.
-
Melt the GMO and Poloxamer 407 together in a water bath at approximately 70°C until a homogenous, clear liquid is formed.[8]
-
-
Formation of the Bulk Cubic Phase:
-
Preheat the aqueous phase (e.g., distilled water or buffer) to the same temperature as the lipid melt (70°C).
-
Slowly add the molten lipid-stabilizer mixture to the preheated aqueous phase while stirring mechanically at a moderate speed (e.g., 1500 rpm).[8] Continue stirring for a few minutes to form a coarse dispersion.
-
-
High-Energy Dispersion:
-
Subject the coarse dispersion to high-energy fragmentation to form cubosomes. This can be achieved through:
-
High-Pressure Homogenization: Process the dispersion through a high-pressure homogenizer. The number of cycles and the pressure will need to be optimized for the specific formulation. This is a highly effective method for producing cubosomes with a narrow particle size distribution.[9]
-
Ultrasonication: Use a probe sonicator to disperse the bulk phase. The amplitude and duration of sonication should be carefully controlled to avoid overheating, which can affect the stability of the formulation.[10]
-
-
-
Cooling and Equilibration:
-
Allow the resulting cubosome dispersion to cool down to room temperature.
-
The dispersion may be left to equilibrate for a period (e.g., 24 hours) to ensure the formation of a stable cubic phase.[8]
-
Bottom-Up Approach (Hydrotrope Method)
The bottom-up approach, also known as the solvent dilution or hydrotrope method, involves the formation of cubosomes from a precursor solution with minimal energy input.[1][6] This method is particularly suitable for encapsulating temperature-sensitive drugs.[6]
Experimental Protocol:
-
Preparation of the Lipid-Hydrotrope Solution (Oil Phase):
-
Preparation of the Aqueous Phase:
-
Dissolve the stabilizer (e.g., Poloxamer 407) in the aqueous phase (e.g., distilled water or buffer).
-
If a hydrophilic drug is to be encapsulated, it should be dissolved in this aqueous phase.
-
-
Spontaneous Formation of Cubosomes:
-
Solvent Removal and Equilibration:
-
The hydrotropic solvent (e.g., ethanol) is typically removed by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
The final dispersion is then allowed to equilibrate.
-
Characterization of this compound-Based Cubosomes
The prepared cubosome formulations are typically characterized for several key parameters to ensure quality and consistency.
| Parameter | Typical Value/Range | Method of Analysis |
| Particle Size | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -20 mV | Electrophoretic Light Scattering |
| Encapsulation Efficiency (EE%) | Varies depending on the drug | Centrifugation followed by quantification of the unencapsulated drug in the supernatant |
Table 1: Typical characterization parameters for this compound-based cubosomes.[7]
Quantitative Data from Literature
The following table summarizes quantitative data from a study that prepared spironolactone (SPI) and nifedipine (NI)-loaded cubosomes using a high-pressure homogenization technique.
| Formulation | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Solubility (µg/mL) | Encapsulation Efficiency (%) |
| SPI-loaded Cubosomes | 90.4 | 0.187 | -13.4 | 163 | 90.2 |
| NI-loaded Cubosomes | 91.3 | 0.168 | -12.8 | 189 | 93.0 |
Table 2: Physicochemical properties of drug-loaded this compound cubosomes.[7]
Visualizing the Experimental Workflows
The following diagrams illustrate the workflows for the top-down and bottom-up preparation methods.
Caption: Workflow for the Top-Down Preparation of Cubosomes.
Caption: Workflow for the Bottom-Up Preparation of Cubosomes.
References
- 1. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 2. FORMULATION FORUM - CUBOSOMES – The Next Generation of Lipid Nanoparticles for Drug Delivery [drug-dev.com]
- 3. mdpi.com [mdpi.com]
- 4. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cubosomes as an emerging platform for drug delivery: a review of the state of the art - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Cubosomes: Design, Development, and Tumor-Targeted Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs Using this compound Cubosomes [jstage.jst.go.jp]
- 8. rjptonline.org [rjptonline.org]
- 9. ymerdigital.com [ymerdigital.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ijper.org [ijper.org]
Application Notes and Protocols: Monoolein-Based Topical Delivery of Crocetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocetin, a carotenoid dicarboxylic acid derived from saffron, exhibits a range of beneficial biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] However, its poor water solubility and potential for degradation present significant challenges for its effective topical delivery.[2][3] Monoolein, a polar lipid, is a versatile excipient capable of self-assembling into various liquid crystalline phases, such as cubic, lamellar, and micellar phases, in the presence of water.[4][5] These structures can encapsulate both hydrophilic and lipophilic drug molecules, offering a promising strategy to enhance the topical delivery of compounds like crocetin.[4][5][6] This document provides detailed application notes and protocols for the formulation and evaluation of this compound-based systems for the topical delivery of crocetin.
Data Summary
The following tables summarize the key quantitative data from studies on this compound-crocetin formulations.
Table 1: Physicochemical Properties of this compound-Crocetin Formulations
| Formulation (this compound % w/w) | Water Content (% w/w) | Identified Liquid Crystalline Phase | Viscosity (Pa·s) | Crocetin Stability (t½, days) |
| M95 | 5 | Micellar | ~10 | ~30 |
| M90 | 10 | Lamellar | ~50 | ~45 |
| M75 | 25 | Cubic (Q230) | ~100 | > 60 |
Data extracted from a study on this compound-water systems for crocetin delivery.[4]
Table 2: In Vitro Crocetin Diffusion from this compound Formulations
| Formulation (this compound % w/w) | Cumulative Amount of Crocetin Diffused at 24h (µg/cm²) | Diffusion Rate (µg/cm²/h) |
| M95 (Micellar) | ~1.8 | ~0.075 |
| M90 (Lamellar) | ~1.2 | ~0.050 |
| M75 (Cubic) | ~0.8 | ~0.033 |
In vitro diffusion studies were performed using Franz diffusion cells.[4]
Table 3: In Vivo Skin Penetration of Crocetin from this compound Formulations (Tape Stripping)
| Formulation (this compound % w/w) | Crocetin Remaining in Stratum Corneum after 4h (% of applied dose) | Interpretation |
| M95 (Micellar) | ~60% | Slower penetration |
| M90 (Lamellar) | ~50% | Moderate penetration |
| M75 (Cubic) | ~35% | More rapid penetration to deeper skin strata |
Tape stripping results suggest that while cubic phases show slower in vitro diffusion due to higher viscosity, they facilitate more rapid drug penetration through the stratum corneum in vivo.[4]
Experimental Protocols
Protocol 1: Preparation of this compound-Crocetin Formulations
This protocol describes the preparation of this compound-based formulations with varying water content to achieve different liquid crystalline phases.
Materials:
-
This compound (pharmaceutical grade)
-
Crocetin
-
Purified water
-
Glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Melt the required amount of this compound in a glass vial at a temperature of approximately 40°C.
-
Dissolve crocetin in the molten this compound at the desired concentration (e.g., 0.1% w/w) with gentle stirring until a homogenous mixture is obtained.
-
Gradually add the specified amount of purified water to the this compound-crocetin mixture while continuously stirring.
-
Continue stirring until a homogenous and visually uniform gel is formed.
-
Allow the formulation to equilibrate at room temperature for at least 24 hours before characterization and use.
Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cells
This protocol outlines the methodology for assessing the in vitro release of crocetin from the prepared this compound formulations.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80)
-
This compound-crocetin formulation
-
Magnetic stirrer
-
Water bath maintained at 32 ± 0.5°C
-
Syringes and needles for sampling
-
HPLC or UV-Vis spectrophotometer for crocetin quantification
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Place the Franz cells in a water bath maintained at 32 ± 0.5°C and allow the system to equilibrate.
-
Apply a known amount of the this compound-crocetin formulation (e.g., 100 mg) uniformly onto the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the crocetin concentration in the collected samples using a validated analytical method (HPLC or UV-Vis).
-
Calculate the cumulative amount of crocetin released per unit area over time.
Protocol 3: In Vivo Skin Penetration Study using Tape Stripping
This protocol details an in vivo method to evaluate the penetration of crocetin into the stratum corneum.
Materials:
-
Human volunteers or animal models (e.g., hairless mice)
-
This compound-crocetin formulations
-
Adhesive tape (e.g., 3M Scotch Magic Tape)
-
Scissors
-
Solvent for extraction (e.g., methanol)
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Define the application area on the skin of the subject (e.g., forearm of a human volunteer).
-
Apply a precise amount of the this compound-crocetin formulation to the defined area.
-
After a specified application time (e.g., 4 hours), remove any excess formulation from the skin surface.
-
Firmly press a piece of adhesive tape onto the application site and then rapidly remove it.
-
Repeat the tape stripping process a set number of times (e.g., 10-15 times) to remove the stratum corneum.
-
Place the tape strips in a vial containing a known volume of extraction solvent.
-
Vortex the vial to extract the crocetin from the tape strips.
-
Centrifuge the sample and analyze the supernatant for crocetin content using a suitable analytical method.
-
Quantify the amount of crocetin recovered from the tape strips to determine the amount that penetrated and remained in the stratum corneum.[4]
Mechanism of Action & Signaling Pathways
Crocetin and its precursor, crocin, have been shown to modulate various signaling pathways in skin cells, contributing to their protective and therapeutic effects. These include antioxidant, anti-inflammatory, and anti-cancer activities.
-
Antioxidant and Photoprotective Effects: Crocetin can protect skin fibroblasts from UVA- and UVB-induced damage by reducing reactive oxygen species (ROS) production and suppressing caspase-3 activation, thereby inhibiting apoptosis.[7][8] It can also increase the expression of antioxidant proteins like glutathione peroxidase 1 (GPX-1) and promote the synthesis of collagen type 1, which is crucial for maintaining skin structure.[7]
-
Anti-cancer Effects: In skin cancer cells, crocin has been shown to inhibit the JAK/STAT signaling pathway, leading to decreased proliferation and increased apoptosis.[9] This involves the downregulation of Jak2 and Stat3 proteins and the anti-apoptotic protein Bcl-2.[9] Other studies suggest crocetin can inhibit tumor growth by reducing the synthesis of DNA, RNA, and proteins in cancer cells.[1]
-
Anti-angiogenic Effects: Crocetin has demonstrated the ability to inhibit angiogenesis by targeting the VEGFR2 signaling pathway in endothelial cells. It can inhibit the phosphorylation of VEGFR2 and downstream kinases such as SRC, FAK, MEK, and ERK, which are critical for cell migration and tube formation.[10]
Visualizations
References
- 1. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound liquid crystalline phases for topical delivery of crocetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Assisted Oil-Based Transdermal Delivery of Powder Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of crocin on ultraviolet B-induced dermal fibroblast photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crocetin protects ultraviolet A-induced oxidative stress and cell death in skin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]
Application Notes and Protocols: Monoolein Nanoparticles for Oral Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoolein, an amphiphilic lipid, is widely recognized for its ability to self-assemble in aqueous environments into various lyotropic liquid crystalline phases, including the highly ordered, bicontinuous cubic phase.[1][2] When dispersed in water with the aid of a stabilizer, this bulk cubic phase can be fragmented into nanometer-sized particles known as cubosomes.[3] These this compound-based nanoparticles, or cubosomes, present a promising platform for oral drug delivery. Their unique structure, composed of a high internal lipid content and a large surface area, allows for the encapsulation of a wide range of molecules, including hydrophilic, hydrophobic, and amphiphilic drugs.[1][4]
Key advantages of using this compound nanoparticles for oral drug delivery include:
-
Enhanced Bioavailability: They can significantly improve the oral bioavailability of poorly water-soluble drugs by increasing their solubility and facilitating their absorption.[5]
-
Drug Protection: The lipid matrix protects encapsulated drugs from the harsh enzymatic and acidic environment of the gastrointestinal (GI) tract.[4][5]
-
Sustained Release: The complex, tortuous structure of the cubic phase provides a sustained-release profile for the encapsulated therapeutic agent.[4][6][7][8]
-
Biocompatibility and Biodegradability: this compound is a biocompatible and biodegradable material, making it a safe excipient for pharmaceutical formulations.[4][5][9]
These properties make this compound nanoparticles a versatile and effective carrier system to overcome significant challenges in oral drug formulation.[10]
Quantitative Data Summary
The physicochemical properties of this compound nanoparticles are critical for their performance as drug delivery vehicles. The following tables summarize key quantitative data from various studies on drug-loaded this compound nanoparticles (cubosomes) intended for oral and other delivery routes.
Table 1: Physicochemical Characteristics of Drug-Loaded this compound Nanoparticles
| Drug | Stabilizer | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Spironolactone (SPI) | Pluronic F-127 | 90.4 | 0.187 | -13.4 | 90.2 | [5] |
| Nicardipine (NI) | Pluronic F-127 | 91.3 | 0.168 | -12.8 | 93.0 | [5] |
| Piperine | Tween 80 | 167.00 ± 10.49 | 0.18 ± 0.01 | - | - | [11] |
| Indinavir | - | 155 ± 7 | 0.16 ± 0.03 | -31.3 ± 0.3 | 96 | [7] |
| Cromolyn Sodium | Poloxamer 407 | ~100 | 0.1 - 0.3 | ~ -30 | > 50 | [12] |
| Docetaxel | - | ~200 | - | Neutral | > 85% | [13][14] |
| Isotretinoin | - | 69.57 ± 0.51 | 0.264 ± 0.01 | -19.3 ± 0.2 | 95 ± 3 | [9] |
PDI: Polydispersity Index
Table 2: Drug Loading Capacity of this compound Nanoparticles
| Drug | Drug Loading (%) | Reference |
| Isotretinoin | 1.15 ± 0.13 | [9] |
Note: Drug Loading and Encapsulation Efficiency are distinct parameters. Encapsulation Efficiency (EE) is the percentage of the initial drug that is successfully entrapped in the nanoparticles.[15][16][17] Drug Loading (DL) is the percentage of the nanoparticle's total mass that is composed of the drug.[16][17]
Experimental Protocols
This section provides detailed methodologies for the formulation and characterization of this compound nanoparticles for oral drug delivery applications.
Protocol 1: Formulation of this compound Nanoparticles (Top-Down Method)
This protocol describes the formulation of this compound cubosomes using the high-pressure homogenization technique, a common top-down approach.
Materials & Equipment:
-
Glyceryl Monooleate (this compound)
-
Stabilizer (e.g., Poloxamer 407 / Pluronic F-127)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
-
Magnetic stirrer with heating plate
-
High-pressure homogenizer
-
Probe sonicator (optional)
Procedure:
-
Melt the Lipid Phase: Melt the this compound at approximately 70-80°C. If the API is lipophilic, dissolve it in the molten this compound.
-
Prepare the Aqueous Phase: Dissolve the Poloxamer 407 stabilizer in purified water. If the API is hydrophilic, dissolve it in this aqueous phase. Heat the aqueous phase to the same temperature as the lipid phase.
-
Create a Coarse Emulsion: Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring (e.g., 600 rpm) to form a coarse, milky pre-emulsion.[3]
-
Homogenization:
-
Subject the coarse emulsion to high-shear mixing or probe sonication for 5-10 minutes to reduce the initial droplet size.
-
Pass the resulting dispersion through a high-pressure homogenizer at a defined pressure (e.g., 800-1500 bar) for several cycles (e.g., 5-10 cycles).[3] The homogenization process should be carried out at a temperature above the melting point of the lipid.
-
-
Cooling and Annealing: Cool the resulting nano-dispersion to room temperature. The self-assembly of this compound into the cubic phase structure occurs during this cooling and equilibration period.
-
Storage: Store the final cubosome dispersion at 4°C for stability.
Protocol 2: Physicochemical Characterization
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Procedure:
-
Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a disposable cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential at 25°C.[8]
-
Perform measurements in triplicate for statistical significance.
-
2. Morphological and Structural Analysis:
-
Technique 1: Cryogenic Transmission Electron Microscopy (Cryo-TEM):
-
Apply a small drop of the nanoparticle dispersion onto a TEM grid.
-
Blot the grid to form a thin liquid film and rapidly plunge it into liquid ethane.
-
Transfer the vitrified sample to a cryo-holder and observe under a TEM at cryogenic temperatures. This preserves the internal cubic structure.[18]
-
-
Technique 2: Small-Angle X-ray Scattering (SAXS):
3. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: Ultracentrifugation followed by quantification of the free drug.
-
Procedure:
-
Place a known amount of the drug-loaded nanoparticle dispersion into an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 50,000 x g) for a sufficient time (e.g., 60 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unencapsulated (free) drug.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
Calculate EE and DL using the following formulas:
-
Encapsulation Efficiency (%EE): %EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] * 100
-
Drug Loading (%DL): %DL = [(Total Drug Amount - Free Drug Amount) / Total Nanoparticle Weight] * 100
-
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the rate and extent of drug release from this compound nanoparticles in simulated physiological fluids.
Materials & Equipment:
-
Drug-loaded nanoparticle dispersion
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Dialysis tubing (with appropriate Molecular Weight Cut-Off, MWCO)
-
Shaking water bath or incubator
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis)
Procedure:
-
Sample Preparation: Place a precise volume (e.g., 1-2 mL) of the drug-loaded nanoparticle dispersion into a dialysis bag.
-
Release Study Setup:
-
Immerse the sealed dialysis bag into a vessel containing a known volume (e.g., 100 mL) of release medium (SGF or SIF).
-
Place the entire setup in a shaking water bath maintained at 37°C to simulate body temperature and provide gentle agitation.
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate the drug release profile.[5]
Protocol 4: Conceptual Framework for In Vivo Oral Bioavailability Studies
This outlines the general steps for an animal study to assess the in vivo performance of the formulated nanoparticles.[19][20]
Model: Male Wistar rats or similar animal models.
Procedure:
-
Animal Acclimatization & Fasting: Acclimatize animals under standard laboratory conditions. Fast the animals overnight (e.g., 12 hours) before the experiment, with free access to water.
-
Grouping: Divide animals into at least two groups:
-
Test Group: Receives the drug-loaded this compound nanoparticle dispersion.
-
Control Group: Receives a pure drug suspension or solution.
-
-
Administration: Administer the formulations to the respective groups via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein) at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Drug Quantification: Extract the drug from the plasma samples and quantify its concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Plot the plasma drug concentration versus time for each group. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) to evaluate the oral bioavailability.[5]
References
- 1. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the Self-Assembly Properties of this compound Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Advances and applications of this compound as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs Using this compound Cubosomes [jstage.jst.go.jp]
- 6. Comparison of drug release from liquid crystalline this compound dispersions and solid lipid nanoparticles using a flow cytometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of drug release from liquid crystalline this compound dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceutics | Special Issue : Nanotechnology-Based Approaches for Enhancing Oral Administration of Drugs [mdpi.com]
- 11. Novel piperine-loaded Tween-integrated this compound cubosomes as brain-targeted oral nanomedicine in Alzheimer's disease: pharmaceutical, biological, and toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative study on the performance of this compound cubic nanoparticles and trimyristin solid lipid nanoparticles as carriers for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound-based nanoparticles for drug delivery to the central nervous system: A platform for lysosomal storage disorder treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo models for the study of oral delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Monoolein-Based Gels for Controlled Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoolein (MO), a lipid composed of the monoglyceride of oleic acid, is a versatile and biocompatible material widely utilized in the development of controlled drug delivery systems. When hydrated, this compound self-assembles into various liquid crystalline phases, most notably the bicontinuous cubic phase. This unique, honeycombed structure consists of a curved lipid bilayer separating two continuous but non-intersecting aqueous channels. This structure allows for the encapsulation and sustained release of a wide range of therapeutic agents, including hydrophilic, hydrophobic, and amphiphilic drugs, as well as macromolecules like proteins.[1] These this compound-based gels are biodegradable, bioadhesive, and can protect labile drugs from degradation.[1]
This document provides detailed application notes and protocols for the preparation, characterization, and in vitro evaluation of this compound-based gels for controlled drug release.
Data Presentation: Quantitative Drug Release from this compound-Based Gels
The following tables summarize quantitative data on the release of various drugs from this compound-based gel formulations, providing a comparative overview for formulation development.
Table 1: In Vitro Release of Hydrophilic Drugs from this compound-Based Gels
| Drug | Formulation Details | Release Medium | Key Findings | Release Kinetics | Reference |
| Salicylic Acid | Glyceryl monooleate (GMO)/water cubic phase | - | Release was independent of initial water content and drug loading. | Fickian diffusion | [2] |
| Methylene Green | This compound cubic phase with pH-sensitive lipid | pH 5.0, 3.0, and 2.5 | Increased release at lower pH due to protonation of the pH-sensitive lipid, leading to reduced drug binding. At pH 2.5, ~40% released after 24h compared to ~20% from pure this compound gel. | pH-controlled | [3] |
| Terbutaline Sulphate | 60% this compound, 40% of a 7.5% (w/w) aqueous drug solution | Water | Formation of a clear cubic liquid crystalline phase. | Not specified |
Table 2: In Vitro Release of Hydrophobic Drugs from this compound-Based Gels
| Drug | Formulation Details | Release Medium | Key Findings | Release Kinetics | Reference |
| Celecoxib (CXB) | This compound/water cubic phase | - | Decreased drug release compared to a control solution. | Zero-order | [4] |
| Doxorubicin (Dox) | This compound lipidic cubic phase with magnetic nanoparticles | - | Incorporation of magnetic nanoparticles allows for controlled release kinetics. | Magnetically-controlled | [5][6] |
| Porphyrin (model drug) | This compound cubic particles (cubosomes) | Emulsion droplets as a lipophilic sink | Slower release compared to trimyristin solid lipid nanoparticles. | Sustained release | [7][8][9] |
| Dexamethasone | Oleogel with various gelators (e.g., sorbitan monostearate) | Buffer solution | Release duration of 135 days with sorbitan monostearate gel. | Extended release | [10][11] |
| Cyclosporine | Oleogel with ethyl cellulose | Buffer solution | 28% loaded cyclosporine released over 13 days. | Extended release | [10][11] |
| Triamcinolone | Oleogel with ethyl cellulose | Buffer solution | 46% of 28% loaded triamcinolone released after 108 days. | Extended release | [10][11] |
Table 3: In Vitro Release of Proteins from this compound-Based Gels
| Protein | Formulation Details | Release Medium | Key Findings | Release Kinetics | Reference |
| Lactoferrin | This compound/water cubic phase | - | Slow and sustained release, suggesting suitability for protein delivery. | Sustained release | [4] |
| Model Proteins (Lysozyme, Myoglobin, IgG, α-lactalbumin) | Injectable peptide hydrogel | Buffer at 37°C | Release is governed by steric hindrance and electrostatic interactions. Positively charged and neutral proteins showed higher release than negatively charged proteins. | Diffusion-controlled | [12] |
| Green Fluorescent Protein (GFP) | Photoresponsive hydrogel | PBS | UV irradiation triggered a significant increase in protein release (~65% in 2 hours) compared to no UV light (~10%). | Light-controlled | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Cubic Phase Gel
This protocol describes the preparation of a this compound-based cubic phase gel using the syringe-mixing method.
Materials:
-
Glycerol monooleate (GMO) or this compound (pharmaceutical grade)
-
Drug to be encapsulated
-
Aqueous phase (e.g., purified water, buffer solution)
-
Two gas-tight Hamilton glass syringes (e.g., 100 µL or 250 µL)
-
Syringe coupler
Procedure:
-
Preparation of Components:
-
If the drug is hydrophilic, dissolve it in the aqueous phase to the desired concentration.
-
If the drug is hydrophobic, it can be dissolved in the molten this compound.
-
Melt the this compound at a temperature slightly above its melting point (around 35-40 °C) to facilitate handling.
-
-
Syringe Loading:
-
Draw the molten this compound into one syringe.
-
Draw the aqueous phase (with or without the dissolved hydrophilic drug) into the second syringe. The typical weight ratio of this compound to the aqueous phase for cubic phase formation is between 60:40 and 70:30.
-
-
Mixing:
-
Connect the two syringes to the syringe coupler.
-
Manually push the plungers back and forth to mix the contents of the two syringes. Perform at least 50 mixing cycles to ensure a homogenous and transparent gel is formed.
-
The resulting viscous gel is the cubic phase.
-
-
Equilibration:
-
Allow the gel to equilibrate at the desired temperature (e.g., room temperature or 37 °C) for at least 24 hours before characterization or use.
-
Protocol 2: Characterization of this compound-Based Gels
A. Polarized Light Microscopy
-
Purpose: To identify the liquid crystalline phase (the cubic phase is isotropic and appears dark under cross-polarized light).
-
Procedure: Place a small amount of the prepared gel on a microscope slide, cover with a coverslip, and observe under a polarized light microscope. An isotropic (dark) appearance indicates the formation of the cubic phase.
B. Small-Angle X-ray Scattering (SAXS)
-
Purpose: To definitively identify the type of liquid crystalline phase and determine its structural parameters (e.g., lattice parameter).
-
Procedure:
-
Load the gel into a sample holder (e.g., a 1 mm diameter glass capillary).
-
Perform SAXS measurements at the desired temperature.
-
The scattering pattern of a cubic phase will show characteristic Bragg peaks. The ratio of the peak positions can be used to identify the specific cubic phase symmetry (e.g., Pn3m, Ia3d, or Im3m).[14]
-
C. Rheological Analysis
-
Purpose: To characterize the viscoelastic properties of the gel.
-
Procedure:
-
Use a rheometer with a parallel plate or cone-plate geometry.
-
Perform oscillatory frequency sweeps at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
-
For a gel-like structure, G' should be significantly higher than G'' and both should be largely independent of frequency.
-
Temperature sweeps can be used to monitor phase transitions.[15]
-
Protocol 3: In Vitro Drug Release Study using Franz Diffusion Cells
This protocol describes a typical in vitro drug release study from a this compound-based gel using a Franz diffusion cell.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., Strat-M®) or animal/human skin
-
Receptor medium (e.g., phosphate-buffered saline, PBS, often with a solubilizing agent for hydrophobic drugs to maintain sink conditions)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain temperature (typically 32°C or 37°C)
-
Syringes for sampling
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Franz Cell Setup:
-
Degas the receptor medium to remove dissolved gases.
-
Fill the receptor chamber of the Franz cell with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Place a small magnetic stir bar in the receptor chamber.
-
Mount the membrane between the donor and receptor chambers, ensuring it is flat and properly sealed.[16]
-
Equilibrate the assembled cells to the desired temperature (e.g., 32°C for skin permeation studies).[16]
-
-
Sample Application:
-
Accurately weigh a specific amount of the drug-loaded this compound gel and apply it uniformly onto the surface of the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals, withdraw a sample from the receptor chamber through the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[16]
-
-
Sample Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area of the membrane over time.
-
Plot the cumulative drug release versus time to obtain the release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism. The release of drugs from cubic phase gels often follows Higuchi's square root of time release kinetics, indicating diffusion-controlled release from a matrix.[1]
-
Mandatory Visualizations
References
- 1. Cubic phase gels as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro drug release mechanism and drug loading studies of cubic phase gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the Design of pH-Sensitive Cubosome Liquid Crystalline Nanocarriers for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Cubic Phase Gels and Cubosomes Doped with Magnetic Nanoparticles-Hybrid Materials for Controlled Drug Release. | Semantic Scholar [semanticscholar.org]
- 6. This compound Cubic Phase Gels and Cubosomes Doped with Magnetic Nanoparticles-Hybrid Materials for Controlled Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of drug release from liquid crystalline this compound dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of drug release from liquid crystalline this compound dispersions and solid lipid nanoparticles using a flow cytometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro release of hydrophobic drugs by oleogel rods with biocompatible gelators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro release of hydrophobic drugs by oleogel rods with biocompatible gelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of Protein Structure on their Controlled Release from an Injectable Peptide Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. researchgate.net [researchgate.net]
- 15. Rheological and dielectric characterization of this compound/water mesophases in the presence of a peptide drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alterlab.co.id [alterlab.co.id]
Application Notes and Protocols for Cryo-Electron Microscopy of Monoolein Nanostructures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of monoolein-based nanostructures, such as cubosomes and hexosomes, using cryogenic electron microscopy (cryo-EM). This powerful imaging technique allows for the direct visualization of these lipid nanoparticles in their native, hydrated state, providing critical insights into their morphology, internal structure, and size distribution.[1][2][3] Such detailed characterization is essential for the development and optimization of lipid-based drug delivery systems.[1][4]
Introduction to Cryo-EM of this compound Nanostructures
This compound is a lipid that self-assembles in aqueous environments to form a variety of lyotropic liquid crystalline phases, including the bicontinuous cubic (V₂) and inverse hexagonal (H₂) phases.[3][5] When dispersed, these phases form nanoparticles known as cubosomes and hexosomes, respectively.[3] These nanostructures are of significant interest for drug delivery due to their complex internal structure, high surface area, and ability to encapsulate a wide range of therapeutic molecules.[6]
Cryo-EM has become an indispensable tool for studying these systems as it preserves the native hydrated structure of the nanoparticles by rapidly vitrifying the sample.[2][3] This avoids the artifacts associated with conventional electron microscopy techniques that require dehydration and staining, which can disrupt the delicate lipid organization.[2][6] Through cryo-EM, researchers can directly observe the faceted morphology of cubosomes, the striated patterns of hexosomes, and the internal lattice of the liquid crystalline phases.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data on this compound-based nanostructures characterized by cryo-EM and other complementary techniques, as reported in the literature.
Table 1: Physicochemical Properties of this compound-Based Nanoparticles
| Nanoparticle Type | Lipid Composition | Stabilizer | Particle Size (nm) | PDI | Zeta Potential (mV) | Internal Structure (from SAXS/Cryo-EM) | Reference |
| Cubosomes | This compound | Pluronic F127 | 300 - 350 | - | Positive | Cubic (Pn3m) | [9] |
| Cationic Cubosomes | Phytantriol, [C14mim][Cl] | Pluronic F127 | 300 - 350 | - | Positive | Cubic | [9] |
| Cubosomes | Phytantriol, DLGL (2% w/w) | DLGL | ~200 | - | - | Cubic (Pn3m) | [10] |
| Cubosomes | Phytantriol, DLGL (10% w/w) with PBS | DLGL | - | - | - | Cubic (Im3m) | [10] |
PDI: Polydispersity Index; SAXS: Small-Angle X-ray Scattering; DLGL: Sodium dilauramidoglutamide lysine; [C14mim][Cl]: 1-tetradecyl-3-methylimidazolium chloride; PBS: Phosphate-Buffered Saline.
Table 2: Cryo-EM Imaging Parameters for Lipid Nanoparticle Analysis
| Parameter | Example Value 1 | Example Value 2 |
| Microscope | Titan Krios G3 (Thermo Fisher Scientific) | Tecnai FEI G20 |
| Operating Voltage | 300 keV | - |
| Detector | K3 detector with BioContinuum energy filter | - |
| Pixel Size | 2.16 Å/pixel | - |
| Total Electron Dose | 50 e⁻/Ų | - |
| Nominal Defocus | 4 µm | - |
| Software | SerialEM, Warp | - |
| Reference | [7] | [9] |
Experimental Protocols
This section provides detailed methodologies for the preparation and imaging of this compound nanostructures using cryo-EM.
Preparation of this compound Nanodispersions (Cubosomes/Hexosomes)
A common method for preparing cubosomes is the top-down approach involving the emulsification of a molten lipid phase into an aqueous stabilizer solution.
-
Melt the Lipid: Gently melt glycerol monooleate (this compound) at a temperature above its melting point (e.g., 40-50 °C).
-
Prepare Stabilizer Solution: Dissolve a suitable stabilizer, such as Pluronic F127, in an aqueous buffer (e.g., phosphate-buffered saline) to the desired concentration (typically 0.5-5% w/v).
-
Emulsification: Add the molten this compound to the pre-heated stabilizer solution.
-
Homogenization: Emulsify the mixture using high-energy methods such as ultrasonication or high-pressure homogenization to form a coarse dispersion.[6]
-
Cooling and Equilibration: Allow the dispersion to cool to room temperature while stirring to facilitate the self-assembly of the liquid crystalline nanoparticles.
Cryo-EM Sample Preparation (Vitrification)
The goal of this protocol is to rapidly freeze a thin film of the nanoparticle dispersion to form vitreous (non-crystalline) ice, preserving the native structure of the particles.[11]
-
Grid Preparation: Place a 200 or 300 mesh copper grid with a holey or lacey carbon film in a glow discharger for 10-15 seconds at approximately 15 mA. This renders the carbon surface hydrophilic, ensuring even spreading of the aqueous sample.[9]
-
Sample Application: In a controlled environment with high humidity (~100%) to prevent sample evaporation, apply 3-5 µL of the this compound nanodispersion onto the glow-discharged grid.[9][12]
-
Blotting: Blot the grid with filter paper for 1-2 seconds to remove excess liquid, leaving a thin film of the dispersion spanning the holes of the carbon film.[12] The blotting time is a critical parameter that needs to be optimized for each sample.
-
Plunge Freezing: Immediately plunge the grid into a cryogen, such as liquid ethane, which is cooled by liquid nitrogen.[9] This rapid freezing vitrifies the water, preventing the formation of ice crystals that would damage the nanostructures.
-
Storage: Transfer the vitrified grid to a liquid nitrogen storage dewar until it is ready for imaging.
Cryo-EM Imaging and Data Acquisition
-
Microscope Setup: Load the vitrified grid into a cryo-electron microscope equipped with a cryo-stage to maintain the sample at liquid nitrogen temperature.
-
Low-Dose Imaging: To minimize radiation damage to the beam-sensitive lipid nanostructures, use low-dose imaging protocols.[7] This involves searching for areas of interest at low magnification and then focusing on an adjacent area before acquiring the final high-magnification image of the target area.
-
Image Acquisition: Acquire images using a high-sensitivity detector, such as a direct electron detector.[7] It is common to record dose-fractionated movies to allow for motion correction during post-processing.[7]
-
Data Processing: The acquired images or movies are then processed to correct for beam-induced motion and to enhance contrast. Fourier transforms of images of individual particles can be used to confirm the internal crystallographic order.[8][12]
Visualizations
The following diagrams illustrate the experimental workflow for the cryo-EM analysis of this compound nanostructures.
Caption: Experimental workflow for cryo-EM of this compound nanostructures.
Caption: Formation of this compound nanostructures via self-assembly.
References
- 1. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 2. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Self-assembled Lyotropic Liquid Crystalline Phase Behavior of this compound-Capric Acid-Phospholipid Nanoparticulate Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing the Self-Assembly Properties of this compound Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. teses.usp.br [teses.usp.br]
- 10. Preparation of Cubosomes with Improved Colloidal and Structural Stability Using a Gemini Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of cryo-electron microscopy for quantitative analysis of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Application Notes and Protocols for Monoolein-Stabilized Emulsions in Food Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and characterizing monoolein-stabilized oil-in-water (O/W) emulsions for various food applications. The protocols outlined below are designed to be detailed and reproducible for research and development purposes.
Introduction to this compound-Stabilized Emulsions
This compound (glyceryl monooleate or GMO) is a non-toxic, biodegradable, and biocompatible monoglyceride that is generally recognized as safe (GRAS) for use in food and pharmaceutical products[1]. Its amphiphilic nature, with a hydrophilic glycerol head and a hydrophobic oleic acid tail, allows it to act as an effective emulsifier, particularly for water-in-oil (W/O) emulsions[2]. However, it is also widely used to enhance the stability of oil-in-water (O/W) emulsions, often in conjunction with other emulsifiers like proteins or phospholipids[3][4].
In food systems, this compound-stabilized emulsions are utilized to encapsulate and deliver lipophilic bioactive compounds, flavors, and nutrients. The formation of stable, small droplets can improve the physical stability against creaming and coalescence, as well as potentially enhance the bioavailability of encapsulated ingredients[3][4][5]. This compound can also influence the texture and rheological properties of food products[2].
Data Presentation: Formulation and Characterization of this compound-Stabilized Emulsions
The following tables summarize quantitative data from various studies on the formulation and characterization of this compound-stabilized emulsions.
Table 1: Formulation Parameters of this compound-Stabilized Emulsions
| Oil Phase | Oil Phase Conc. (% w/w) | Aqueous Phase | This compound (GMO) Conc. (% w/w) | Co-emulsifier(s) | Co-emulsifier Conc. (% w/w) | Emulsification Method | Reference |
| Miglyol 812 | As per RSM design | Milli-Q water | As per RSM design | Span 80, Tween 80 | As per RSM design | High-Energy Methods | [6] |
| Squalane | - | Water | - | - | - | Microfluidization | [5] |
| Canola Oil | 80 | Water | - | - | - | Homogenization | [4] |
| Mineral Oil | 80 | Water | - | - | - | Homogenization | [4] |
Table 2: Characterization of this compound-Stabilized Emulsions
| Emulsion System | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Observations | Reference |
| W/O/W emulsion with Miglyol 812 | 105.3 ± 3.2 | 0.233 ± 0.020 | - | Stable with 68.6% phenolics retention after 35 days | [6] |
| W/O microemulsion with squalane | 20.9 ± 0.4 | - | - | Stable under long-term storage | [5] |
| MAD-AP (Ascorbyl Palmitate loaded) | ~200 | < 0.3 | - | Stable for at least 90 days at 25°C | [7] |
| MAD-AT (Alpha-Tocopherol loaded) | ~200 | < 0.3 | - | Stable for at least 90 days at 25°C | [7] |
| Protein-stabilized with GMO | 180.0 | 0.161 | - | Greater creaming stability than control | [3][4] |
| Rapeseed protein-stabilized (pH 6) | < 200 | - | ~ -30 | Stable for 6 months at 4°C and 30°C | [8] |
Experimental Protocols
Protocol for Preparation of Oil-in-Water (O/W) Emulsion using High-Pressure Homogenization
This protocol describes the preparation of a basic this compound-stabilized O/W emulsion using a high-pressure homogenizer.
Materials:
-
This compound (food grade)
-
Vegetable oil (e.g., soybean oil, sunflower oil)
-
Distilled or deionized water
-
Optional: Co-emulsifier (e.g., whey protein isolate, lecithin)
-
High-speed blender/rotor-stator homogenizer
-
High-pressure homogenizer (e.g., Microfluidizer)
Procedure:
-
Preparation of Phases:
-
Oil Phase: Dissolve the desired concentration of this compound and any other oil-soluble components in the vegetable oil. Gently heat if necessary to ensure complete dissolution, then cool to room temperature.
-
Aqueous Phase: Dissolve any water-soluble components (e.g., co-emulsifiers like whey protein) in distilled water.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing at high speed using a high-speed blender or rotor-stator homogenizer for 2-5 minutes. This creates a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the coarse emulsion through a high-pressure homogenizer.
-
Set the homogenization pressure to the desired level (e.g., 50-150 MPa). The optimal pressure may need to be determined experimentally.
-
Recirculate the emulsion through the homogenizer for a specific number of passes (typically 3-7 cycles) to achieve a small and uniform droplet size.[6]
-
-
Cooling and Storage:
-
Cool the final emulsion to the desired storage temperature (e.g., 4°C).
-
Store in a sealed container to prevent evaporation and contamination.
-
Protocol for Droplet Size and Zeta Potential Analysis
This protocol details the measurement of mean droplet size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Instrumentation:
-
Zetasizer Nano ZS (Malvern Instruments) or similar DLS instrument.
Procedure:
-
Sample Preparation:
-
Dilute the emulsion with the continuous phase (typically distilled water or a buffer matching the aqueous phase of the emulsion) to a suitable concentration for DLS analysis. A typical dilution is 1:100 or 1:600, but this should be optimized to achieve a stable count rate as recommended by the instrument manufacturer.[3]
-
Gently mix the diluted sample by inverting the cuvette several times. Avoid vigorous shaking to prevent bubble formation.
-
-
Droplet Size and PDI Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters:
-
Refractive index of the dispersed phase (oil) and the continuous phase (water).
-
Viscosity of the continuous phase.
-
Equilibration time (e.g., 60-120 seconds).
-
Measurement angle (e.g., 173°).
-
-
Perform the measurement. The instrument will report the Z-average mean diameter and the PDI.
-
-
Zeta Potential Measurement:
-
For zeta potential measurement, use a specific folded capillary cell.
-
Inject the diluted emulsion into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
The instrument will apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.
-
Protocol for Assessing Emulsion Stability
This protocol provides methods to evaluate the physical stability of the emulsions under different conditions.
3.3.1. Creaming Index Measurement
-
Transfer a known volume (e.g., 10 mL) of the emulsion into a graduated cylinder or test tube immediately after preparation.
-
Store the samples at a specific temperature (e.g., 4°C or 25°C).
-
At regular time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), measure the height of the serum (bottom clear layer) and the total height of the emulsion.
-
Calculate the Creaming Index (CI) using the following formula:
-
CI (%) = (Height of serum layer / Total height of emulsion) x 100
-
3.3.2. Stability under Varying pH
-
Prepare several samples of the emulsion.
-
Adjust the pH of each sample to a different value (e.g., 3, 4, 5, 6, 7, 8) using dilute HCl or NaOH.
-
Store the pH-adjusted emulsions at a constant temperature.
-
Monitor the stability over time by measuring droplet size, zeta potential, and creaming index as described above.[1][8]
3.3.3. Thermal Stability Assessment
-
Prepare several samples of the emulsion.
-
Subject the samples to different temperature treatments, for example:
-
Storage at elevated temperatures (e.g., 40°C, 50°C, 60°C) for a set period.[1]
-
Thermal cycling (e.g., alternating between 4°C and 40°C every 24 hours).
-
-
After the thermal treatment, allow the samples to return to room temperature.
-
Evaluate the stability by measuring changes in droplet size, PDI, and visual signs of phase separation.
Protocol for Interfacial Tension Measurement
This protocol describes the measurement of interfacial tension between the oil and aqueous phases using the pendant drop method.
Instrumentation:
-
Drop shape analyzer or tensiometer equipped with a syringe and camera system.
Procedure:
-
Prepare the Phases:
-
Fill a clean glass cuvette with the aqueous phase.
-
Fill a syringe with the oil phase containing the dissolved this compound.
-
-
Measurement:
-
Immerse the tip of the syringe needle into the aqueous phase in the cuvette.
-
Carefully dispense a droplet of the oil phase from the needle tip. The droplet should remain attached to the needle.
-
The instrument's camera will capture the profile of the droplet.
-
The software will analyze the shape of the droplet based on the Young-Laplace equation to calculate the interfacial tension.[9]
-
Perform multiple measurements to ensure reproducibility.
-
Visualization of Workflows and Mechanisms
The following diagrams illustrate the logical workflow for developing this compound-stabilized emulsions and the proposed mechanism of stabilization.
Caption: Logical workflow for developing this compound-stabilized food emulsions.
Caption: Mechanism of O/W emulsion stabilization by this compound at the interface.
References
- 1. Enhancing the Formation and Stability of Oil-In-Water Emulsions Prepared by Microchannels Using Mixed Protein Emulsifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. Water/Oil Emulsions with Controlled Droplet Sizes for In Vitro Selection Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Water-in-oil microemulsions composed of this compound enhanced the transdermal delivery of nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant-containing this compound aqueous dispersions: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interfacial Tension Measurements – Ebatco Lab Services [ebatco.com]
Application Notes and Protocols: Loading Hydrophilic vs. Hydrophobic Drugs in Monoolein-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoolein-based nanoparticles, particularly cubosomes, are at the forefront of advanced lipid-based drug delivery systems. Their unique bicontinuous cubic liquid crystalline structure, composed of a curved lipid bilayer separating two continuous, non-intersecting aqueous channels, makes them exceptionally versatile for encapsulating a wide range of therapeutic agents.[1][2] This document provides detailed application notes and protocols for loading hydrophilic and hydrophobic drugs into this compound-based nanoparticles, offering a comparative overview of their encapsulation efficiency, release kinetics, and cellular uptake mechanisms.
This compound is a biocompatible, biodegradable, and non-toxic amphiphilic lipid that spontaneously self-assembles in the presence of water to form these intricate nanostructures.[3] The distinct hydrophilic and hydrophobic domains within the cubosome structure allow for the simultaneous loading of drugs with varying polarities, making them a promising platform for combination therapies.[4][5] Hydrophilic drugs can be entrapped within the aqueous channels, while hydrophobic drugs find a stable environment within the lipid bilayer.[6][7]
Comparative Data on Drug Loading and Release
The encapsulation of drugs within this compound-based nanoparticles is highly dependent on their physicochemical properties. The following tables summarize quantitative data from various studies, providing a comparative look at the loading and release of hydrophilic and hydrophobic drugs.
| Drug Name | Drug Type | This compound Formulation | Encapsulation Efficiency (%) | Key Findings | Reference |
| Indinavir | Hydrophilic | This compound-based nanoparticles | 96% | High encapsulation efficiency attributed to the drug's high water solubility and affinity for the aqueous core. | |
| Cromolyn Sodium | Hydrophilic | This compound cubosomes | Not specified, but aimed to improve poor bioavailability | Encapsulation is crucial for this highly hydrophilic drug to enhance its absorption. | [8] |
| Doxorubicin | Amphiphilic | This compound cubosomes | Not specified | Successfully loaded for combined chemo- and radiotherapy. | [1] |
| Docetaxel | Hydrophobic | This compound cubic nanoparticles | >85% | High entrapment efficiency for this anticancer drug. | |
| Leflunomide | Hydrophobic | This compound cubosomes | 93.2% | High encapsulation efficiency with sustained release. | [9] |
| Various Anticancer Drugs | Hydrophobic | This compound cubosomes | 71-103% | Demonstrates the high loading capacity of cubosomes for hydrophobic molecules. | [10] |
| Aspirin | Hydrophilic | This compound cubosomes | 61.9-71.6% | Good encapsulation for a small hydrophilic drug. | [10] |
| Drug Type | Release Mechanism | Release Kinetics | Key Factors Influencing Release | Reference |
| Hydrophilic | Primarily diffusion-controlled through aqueous channels. | Often follows Higuchi or first-order kinetics. | Pore size of the cubic phase, drug concentration gradient, and external pH.[4][7] | [4][7] |
| Hydrophobic | Partitioning from the lipid bilayer into the release medium, followed by diffusion. Can also exhibit a burst release. | Can be complex, often a combination of burst release and sustained release following first-order or Korsmeyer-Peppas models. | Drug's partition coefficient, lipid composition of the bilayer, and the presence of stabilizers.[11] | [11][12] |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded this compound Nanoparticles (Top-Down Method)
This method involves the fragmentation of a bulk cubic phase gel into nanoparticles.[3][4]
Materials:
-
Glyceryl Monooleate (this compound)
-
Pluronic F127 (Poloxamer 407) or other suitable stabilizer
-
Drug (hydrophilic or hydrophobic)
-
Deionized water or appropriate buffer solution
-
Organic solvent (e.g., chloroform/methanol mixture, if needed for the drug)
Equipment:
-
High-pressure homogenizer or probe sonicator
-
Magnetic stirrer and hot plate
-
Vortex mixer
-
Analytical balance
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
For hydrophobic drugs : Dissolve the accurately weighed drug and this compound in a minimal amount of a suitable organic solvent.
-
For hydrophilic drugs : The drug will be incorporated into the aqueous phase.
-
-
Hydration:
-
Melt the this compound (around 40°C).
-
Add the molten this compound to an aqueous solution of the stabilizer (e.g., 2.5% w/w Pluronic F127 in deionized water). If loading a hydrophilic drug, it should be dissolved in this aqueous phase.
-
For the hydrophobic drug preparation, evaporate the organic solvent from the lipid-drug mixture under a stream of nitrogen to form a thin film. Then, hydrate the film with the stabilizer solution.
-
-
Formation of Bulk Cubic Phase:
-
Allow the mixture to equilibrate at room temperature for at least 48 hours to form a viscous, isotropic cubic phase gel.[13]
-
-
Dispersion (Top-Down Approach):
-
Coarsely disperse the bulk cubic phase in an excess of the aqueous stabilizer solution by vortexing or gentle magnetic stirring.
-
Subject the coarse dispersion to high-energy fragmentation using either:
-
High-Pressure Homogenization: Process the dispersion for several cycles at a defined pressure until a homogenous, translucent nanoparticle dispersion is formed.
-
Probe Sonication: Sonicate the dispersion in an ice bath to prevent overheating, using pulses, until the desired particle size is achieved.[1]
-
-
-
Purification:
-
To remove any unencapsulated drug, the cubosome dispersion can be purified by methods such as dialysis, ultracentrifugation, or size exclusion chromatography.[14]
-
Protocol 2: Preparation of Drug-Loaded this compound Nanoparticles (Bottom-Up Method)
This method involves the self-assembly of this compound from a solution into nanoparticles.[3][5]
Materials:
-
Glyceryl Monooleate (this compound)
-
Pluronic F127 (Poloxamer 407) or other suitable stabilizer
-
Drug (hydrophilic or hydrophobic)
-
Hydrotrope (e.g., ethanol)
-
Deionized water or appropriate buffer solution
Equipment:
-
Magnetic stirrer
-
Syringe pump or burette
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of the Lipid/Hydrotrope Solution:
-
Dissolve this compound and the stabilizer in a hydrotrope such as ethanol.
-
If loading a hydrophobic drug , dissolve it in this lipid/ethanol solution.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution. If loading a hydrophilic drug , dissolve it in this aqueous phase.
-
-
Self-Assembly (Bottom-Up Approach):
-
While vigorously stirring the aqueous phase, slowly inject the lipid/ethanol solution using a syringe pump or add it dropwise.
-
The dilution of the hydrotrope below a critical concentration will cause the spontaneous self-assembly of this compound into cubosomes, encapsulating the drug in the process.[5]
-
-
Solvent Removal and Purification:
-
The hydrotrope (ethanol) is typically removed by dialysis or evaporation under reduced pressure.
-
Purify the dispersion to remove unencapsulated drug as described in Protocol 1.
-
Characterization of Drug-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Purpose: To determine the average particle size, size distribution, and surface charge of the nanoparticles, which are critical for their stability and in vivo fate.[4]
2. Morphology and Internal Structure:
-
Method: Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Small-Angle X-ray Scattering (SAXS).
-
Purpose: Cryo-TEM allows for the direct visualization of the nanoparticle morphology and internal cubic structure. SAXS provides detailed information about the lattice parameters of the cubic phase, confirming its presence.[6]
3. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Separation of free drug from the nanoparticles followed by quantification.
-
Procedure:
-
Separate the unencapsulated drug from the nanoparticle dispersion using ultracentrifugation, size exclusion chromatography, or dialysis.[14]
-
Quantify the amount of drug in the supernatant (for ultracentrifugation) or the dialysate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Total Drug - Free Drug) / Total Weight of Nanoparticles * 100
-
-
Visualizations
Caption: Top-Down method for preparing drug-loaded cubosomes.
Caption: Bottom-Up method for preparing drug-loaded cubosomes.
Caption: Drug loading in a this compound cubosome.
Caption: Cellular uptake pathways of cubosomes.
Conclusion
This compound-based nanoparticles, particularly cubosomes, offer a robust and versatile platform for the delivery of both hydrophilic and hydrophobic drugs. The choice of preparation method, top-down or bottom-up, can be selected based on the specific drug and desired nanoparticle characteristics. The unique structure of cubosomes allows for high loading capacities and sustained release profiles, which can be tailored by modifying the formulation parameters. Understanding the distinct loading mechanisms and release kinetics for different types of drugs is crucial for the rational design of effective drug delivery systems. The provided protocols and comparative data serve as a foundational guide for researchers and scientists in the field of drug development.
References
- 1. Lipidic Cubic-Phase Nanoparticles (Cubosomes) Loaded with Doxorubicin and Labeled with 177Lu as a Potential Tool for Combined Chemo and Internal Radiotherapy for Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of drug release from liquid crystalline this compound dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Cubosomes: Design, Development, and Tumor-Targeted Drug Delivery Applications [mdpi.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipidic cubic-phase leflunomide nanoparticles (cubosomes) as a potential tool for breast cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cubosomes; the next generation of smart lipid nanoparticles? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FORMULATION FORUM - CUBOSOMES – The Next Generation of Lipid Nanoparticles for Drug Delivery [drug-dev.com]
- 12. Evaluation of the release kinetics of hydrophilic and lipophilic compounds from lipid–polymer hybrid nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
controlling monoolein cubic to hexagonal phase transitions
Welcome to the Technical Support Center for Monoolein Phase Transitions. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully controlling and characterizing this compound cubic to hexagonal phase transitions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control this compound phase transitions?
A1: The structures of lyotropic liquid crystals are highly sensitive to numerous factors.[1] The most critical parameters include:
-
Temperature: Increasing temperature generally promotes the transition from the cubic phase to the hexagonal phase (HII).[1][2] In excess water, pure this compound transitions from a cubic phase to the HII phase at approximately 90°C.[3]
-
Water Content: Water content is a crucial factor in the formation and structure of this compound liquid crystals. With decreasing water content, various well-defined structures can emerge.[1]
-
Additives: The presence of additives can significantly alter phase behavior.
-
Sugars (e.g., Sucrose): Sucrose can dramatically lower the cubic-to-HII transition temperature. For instance, each 1 mol/kg of sucrose concentration can reduce the transition temperature by about 20°C.[3][4]
-
Proteins: Incorporation of proteins like cytochrome c can modify the lipid structure, influence pressure stability, and even promote the formation of new cubic phases.[5][6]
-
Detergents: Detergents, often carried over from protein purification, can destabilize the cubic phase, triggering a transition to the lamellar (Lα) phase at higher concentrations.[7][8]
-
Other Lipids/Oils: Co-surfactants like oleic acid can induce the transition from cubic to hexagonal phase by dehydrating the polar headgroup and increasing the acyl chain volume.[2]
-
-
Pressure: The effect of pressure is often opposite to that of temperature. Increased pressure can induce transitions to phases with negative spontaneous curvature, such as the hexagonal phase.[1]
Q2: My this compound sample is forming a lamellar phase instead of the expected cubic phase at room temperature. What could be the cause?
A2: Unintended formation of a lamellar phase can be due to several factors:
-
Low Temperature: The cubic phase of this compound is not thermodynamically stable below approximately 17-18°C, where it can convert to a lamellar crystal (Lc) phase.[7][9] Storing samples at 4°C can lead to the formation of this metastable Lc phase, which may transition to the cubic phase upon warming to 20-25°C.[1]
-
Detergent Contamination: High concentrations of detergents, such as n-alkyl-β-d-glucopyranosides, can trigger a transition from the cubic to the lamellar phase.[8] This is a common issue in membrane protein crystallization experiments where detergents are used for protein solubilization.[7]
-
High-Viscosity Injection: The injection process itself, particularly under co-flowing gas conditions, can induce a partial phase change from the cubic to a lamellar phase.[10]
Q3: The cubic-to-hexagonal phase transition is occurring at a much lower temperature than the 90°C reported for pure this compound. Why?
A3: A significant decrease in the transition temperature is almost always caused by the presence of additives in the system.
-
Sucrose and other sugars are known to dramatically lower the transition temperature.[3][4]
-
Oleic acid and other co-surfactants can also induce this transition at lower temperatures.[2]
-
Incorporated proteins or peptides can also influence the curvature of the lipid monolayers and affect the transition temperature.
Q4: How can I reliably identify the liquid crystalline phase of my this compound sample?
A4: Small-Angle X-ray Scattering (SAXS) is the most direct and definitive technique for identifying lipid mesophases.[9][11] Each phase has a unique diffraction pattern characterized by the relative positions of the Bragg peaks. Polarized light microscopy can also be used, as cubic phases are isotropic (dark under crossed polarizers), while lamellar and hexagonal phases are birefringent.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Phase Coexistence | 1. Sample is at a phase boundary. 2. Incomplete phase transition. 3. Contamination with additives (e.g., detergents).[8] 4. Dehydration during sample handling or injection.[10] | 1. Adjust temperature or water content slightly. 2. Allow more time for equilibration. Temperature cycling can help. 3. Verify the purity of components. Quantify detergent concentration if applicable. 4. Ensure a sealed sample environment. Optimize gas flow conditions during injection experiments.[10] |
| Poorly Resolved SAXS Peaks | 1. Low sample concentration. 2. Poorly ordered phase. 3. Insufficient X-ray exposure time. | 1. Increase this compound concentration. 2. Anneal the sample by temperature cycling to improve ordering. 3. Increase exposure time or use a synchrotron source for higher flux.[11] |
| Irreproducible Results | 1. Inconsistent sample preparation (hydration, mixing). 2. Thermal history of the sample. 3. Sample leakage or evaporation, especially at high temperatures.[3] | 1. Standardize the protocol for weighing, mixing, and hydration. Use a coupled syringe method for viscous phases.[14] 2. Implement a consistent temperature cycling and equilibration protocol for all samples.[3] 3. Use properly sealed sample holders (e.g., glass capillaries). Check for weight loss after experiments.[3] |
| Cubic Phase is Unstable | 1. Temperature is too low (<17°C) or too high (>90°C).[3][7] 2. Presence of destabilizing additives (e.g., high detergent levels).[7][8] 3. Incorrect water content. | 1. Work within the stable temperature range for the specific formulation. For low-temperature work, consider using this compound analogues.[7] 2. Minimize or remove detergents. Screen different additives and their concentration limits. 3. Consult the this compound-water phase diagram to ensure you are in the correct hydration range for the desired cubic phase.[7] |
Quantitative Data Summary
Table 1: Effect of Sucrose on this compound Cubic-HII Phase Transition Temperature Data synthesized from studies using Differential Scanning Calorimetry (DSC).[3][4]
| Sucrose Concentration (mol/kg) | Approximate Transition Temperature Drop (°C) |
| 1.0 | 20 |
| 2.0 | 40 |
| 3.0 | 60 |
Table 2: SAXS Bragg Peak Ratios for Common this compound Phases These ratios of scattering vector (q) positions are characteristic of each space group and are used for unambiguous phase identification.
| Phase | Space Group | Characteristic Peak Position Ratios (relative to the first peak) |
| Lamellar | Lα | 1 : 2 : 3 : 4 ... |
| Cubic (Primitive) | Im3m | √2 : √4 : √6 : √8 : √10 ...[15] |
| Cubic (Diamond) | Pn3m | √2 : √3 : √4 : √6 : √8 ... |
| Cubic (Gyroid) | Ia3d | √6 : √8 : √14 : √16 : √20 ... |
| Hexagonal | HII | 1 : √3 : √4 : √7 : √9 ...[15] |
Experimental Protocols
Protocol 1: Preparation of this compound Mesophases
This protocol describes a standard method for preparing hydrated this compound samples for analysis.
-
Weighing: Accurately weigh the desired amount of high-purity this compound (>99%) into a sealed glass tube or vial. If working with additives, they can be added to the aqueous phase or co-dissolved with the lipid.
-
Hydration: Add the precise amount of water or buffer to achieve the target hydration level. For example, a 60:40 this compound:water (w/w) mixture is commonly used to form the cubic phase.[10]
-
Mixing & Equilibration:
-
Seal the container tightly to prevent evaporation.
-
Heat the mixture to a temperature where this compound is fluid (e.g., 45-50°C) to facilitate mixing.[16]
-
Vortex the sample vigorously until it becomes a homogenous, viscous material. For highly viscous phases, mixing can be achieved by centrifugation or by using a coupled syringe device.[7][14]
-
Allow the sample to equilibrate at the desired temperature for an extended period (e.g., 24 hours) before analysis to ensure thermodynamic equilibrium is reached.[16] Temperature cycling (e.g., between 60°C and -20°C) can promote the formation of a well-ordered phase, though this may cause clumping in some cases.[3]
-
Protocol 2: Phase Identification using Small-Angle X-ray Scattering (SAXS)
This protocol outlines the general steps for characterizing this compound phases using SAXS.
-
Sample Loading: Load the equilibrated mesophase into a thin-walled glass or quartz capillary (e.g., 1 mm diameter).[11] Ensure the sample is free of air bubbles. Seal the capillary ends with wax or epoxy to prevent dehydration.
-
Instrument Setup:
-
Place the capillary in the sample holder of the SAXS instrument.
-
Ensure precise temperature control of the sample holder, typically using a Peltier element.
-
Set the appropriate sample-to-detector distance to capture the relevant q-range for lipid phases (approx. 0.05 to 0.5 Å⁻¹).
-
-
Data Acquisition:
-
Perform measurements at various temperatures to map the phase behavior. Allow the sample to equilibrate for several minutes after each temperature change.
-
Acquire scattering data for a sufficient duration to obtain a good signal-to-noise ratio (e.g., 1 second per frame at a synchrotron source).[11]
-
-
Data Analysis:
-
Radially integrate the 2D scattering pattern to obtain a 1D profile of intensity vs. scattering vector (q).
-
Identify the positions of the Bragg peaks.
-
Calculate the ratios of the peak positions and compare them to the characteristic ratios for known liquid crystal phases (see Table 2) to identify the space group.
-
Calculate the lattice parameter (a) from the position of the peaks using the appropriate formula for the identified space group.
-
Visualizations
Caption: Troubleshooting workflow for unexpected this compound phase behavior.
References
- 1. Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12008G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural insights into the cubic-hexagonal phase transition kinetics of this compound modulated by sucrose solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the cubic–hexagonal phase transition kinetics of this compound modulated by sucrose solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics of lamellar-to-cubic and intercubic phase transitions of pure and cytochrome c containing this compound dispersions monitored by time-resolved small-angle X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detergents Destabilize the Cubic Phase of this compound: Implications for Membrane Protein Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Lipid Matrices for Membrane Protein Crystallization by High-Throughput Small Angle X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. This compound Lipid Phases as Incorporation and Enrichment Materials for Membrane Protein Crystallization | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
preventing phase separation in monoolein-water systems
Technical Support Center: Monoolein-Water Systems
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent and resolve phase separation in this compound-water systems.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in a this compound-water system and why does it occur?
A: In this context, phase separation refers to the formation of undesirable, thermodynamically stable or metastable phases, leading to a non-homogeneous system. This compound (MO) is an amphiphilic lipid that self-assembles into various lyotropic liquid crystalline phases when mixed with water, including the desirable bicontinuous cubic phases (Pn3m, Ia3d) and the inverted hexagonal phase (HII).[1][2] Phase separation can manifest as the formation of a lamellar crystalline (Lc) or fluid lamellar (Lα) phase, which often appears as a turbid or opaque mixture. This occurs when experimental conditions (e.g., temperature, water content, presence of additives) fall outside the stability range of the intended cubic phase.
Q2: My this compound-water mixture is cloudy/turbid. What is the likely cause?
A: Turbidity is a common indicator of phase separation, often due to the formation of the lamellar phase (Lα or Lc).[3] The bicontinuous cubic phases are typically transparent and highly viscous gels. The formation of the lamellar phase can be triggered by:
-
Low Temperatures: The cubic phase of pure this compound is not thermodynamically stable below approximately 17-18°C, below which it can coexist with or transition to a crystalline lamellar phase.[3][4]
-
Presence of Additives: Certain additives, such as some detergents or phospholipids, can disrupt the curvature of the lipid bilayer, promoting a transition to the flatter lamellar phase.[5][6]
-
Incorrect Hydration: Water content is a critical parameter in the MO-water phase diagram. Deviations from the optimal water content (typically ~35-40% by weight for bulk phases) can lead to the formation of other phases.[2][5]
Q3: How can I stabilize the cubic phase and prevent the system from separating?
A: Stabilizing the desired cubic phase involves controlling key parameters and often requires the use of additives:
-
Temperature Control: Maintaining the temperature within the stability range of the cubic phase (typically above 20°C for pure this compound) is crucial.[1][4]
-
Steric Stabilizers: For dispersed systems (cubosomes), the addition of steric stabilizers is essential to prevent particle aggregation. Pluronic F127 (a poloxamer) is the most common stabilizer used.[7][8][9][10]
-
Additives: The inclusion of certain molecules can modulate phase behavior. For example, while some detergents can destabilize the cubic phase, others at low concentrations can be incorporated without causing phase transitions.[4][6] Adding oleic acid can be used to induce a transition from a cubic to a hexagonal phase if desired.[11]
Q4: What is the role of Pluronic F127 and what concentration should I use?
A: Pluronic F127 is a triblock copolymer used as a steric stabilizer for aqueous dispersions of this compound (cubosomes). It adsorbs to the surface of the lipid particles, creating a protective layer that prevents them from aggregating and coalescing, thus ensuring colloidal stability.[9] The required concentration can vary, but it is typically used as a percentage of the total lipid weight. A common starting point is 0.5% (w/w) of the total dispersion or 8-10% (w/w) of the lipid content.[8][11] However, be aware that high concentrations of Pluronic F127 can sometimes alter the internal structure of the cubic phase itself.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: The prepared bulk lipid phase is opaque and not viscous.
-
Possible Cause: Formation of the lamellar (Lα) phase instead of the cubic phase. This can be promoted by the presence of certain phospholipids or detergents that favor flatter bilayer structures.[5]
-
Solution:
-
Verify Temperature: Ensure the sample is maintained above 20°C.
-
Check Additives: If you are incorporating other molecules (e.g., proteins, drugs, other lipids), they may be destabilizing the cubic phase. Review the literature for the effect of your specific additive on this compound phase behavior. Electrostatic repulsion from charged phospholipids can facilitate the cubic-to-Lα transition.[5]
-
Adjust Hydration: Ensure the water content is optimal for cubic phase formation (around 35-40% w/w).[5]
-
Problem: My aqueous dispersion (cubosomes) sediments or aggregates over time.
-
Possible Cause: Insufficient steric stabilization. The concentration or type of stabilizer may not be adequate to prevent particle coalescence.
-
Solution:
-
Increase Stabilizer Concentration: Increase the concentration of Pluronic F127 or your chosen stabilizer.
-
Optimize Homogenization: Ensure the homogenization process (e.g., ultrasonication, high-pressure homogenization) is sufficient to produce small, relatively uniform particles.
-
Consider Alternative Stabilizers: While Pluronic F127 is common, other stabilizers like Tween 80 or Myrj 59 have been shown to be effective.[9]
-
Problem: Characterization (e.g., via SAXS) shows a hexagonal (HII) phase instead of the desired cubic phase.
-
Possible Cause: The system conditions favor a higher negative curvature of the lipid monolayer.
-
Solution:
-
Decrease Temperature: The hexagonal phase is often induced at higher temperatures (above 95°C for pure MO-water, but this transition can occur at lower temperatures with additives).[1]
-
Modify Composition: The addition of certain oils or lipids, like oleic acid, can promote the formation of the HII phase.[11] If this is unintentional, ensure the purity of your this compound and remove any such contaminants.
-
Troubleshooting and Logic Flowchart
Caption: Troubleshooting flowchart for this compound-water phase instability.
Quantitative Data Summary
Table 1: Temperature and Hydration Effects on this compound-Water Phases
This table summarizes the expected phases for pure this compound-water systems under equilibrium conditions. Additives can significantly alter these transition boundaries.
| Temperature Range | Water Content (% w/w) | Predominant Phase(s) | Appearance |
| < 17-18°C | > 20% | Lamellar Crystalline (Lc) + Cubic (Pn3m) | Opaque, solid-like |
| 20 - 95°C | ~25 - 40% | Bicontinuous Cubic (Pn3m or Ia3d) | Transparent, viscous gel |
| > 95°C | > 30% | Inverted Hexagonal (HII) | Less viscous, transparent |
Data synthesized from multiple sources describing the this compound-water phase diagram.[1][2][3][4][12]
Table 2: Common Stabilizers and Additives and Their Effects
| Additive | Type | Typical Concentration | Primary Effect on MO-Water System |
| Pluronic F127 | Polymeric Steric Stabilizer | 0.5% (w/w of dispersion) or 5-10% (w/w of lipid) | Prevents aggregation of dispersed particles (cubosomes).[8][9] |
| Phospholipids | Co-lipid | Varies | Can destabilize the cubic phase, promoting the Lα phase, especially if charged.[5] |
| Oleic Acid | Co-lipid | Varies (e.g., 40% of lipid mixture) | Induces negative curvature, promoting a transition from cubic to hexagonal (HII) phase.[11] |
| Detergents | Surfactant | Varies | Can destabilize the cubic phase, often leading to a lamellar phase at higher concentrations.[6] |
| Polyethyleneimine (PEI) | Polymer | 1-4% (relative to MO) | Can induce the formation of higher curvature reverse phases, including the Fd3m phase.[13][14] |
Experimental Protocols
Protocol 1: Preparation of Dispersed this compound Systems (Cubosomes)
This protocol is a general method for producing cubosomes, often used for drug delivery applications.
Materials:
-
This compound (MO)
-
Stabilizer (e.g., Poloxamer 407 / Pluronic F127)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Organic solvent (e.g., methanol or chloroform, optional)
Methodology:
-
Preparation of Lipid Phase:
-
Weigh the desired amounts of this compound and Pluronic F127. A common ratio is 9:1 or 9.5:0.5 (MO:Stabilizer).[8]
-
(Optional "Film Hydration" Method): Dissolve the lipid and stabilizer in an organic solvent like methanol in a round-bottom flask.[7][15] Evaporate the solvent under a stream of nitrogen or argon gas to form a thin lipid film on the flask wall. Place under vacuum for at least 1 hour to remove residual solvent.
-
-
Hydration:
-
Add the aqueous buffer to the lipid film (or directly to the molten lipid if not using the film method).
-
The total lipid/stabilizer content is typically 1-5% (w/w) of the final dispersion.
-
-
Homogenization:
-
Heat the mixture to ~60-75°C to ensure the lipid is molten and to facilitate dispersion.[7][8][16]
-
Vigorously agitate the sample. This can be done by:
-
-
Cooling & Equilibration:
-
Cool the resulting milky-white dispersion to room temperature.
-
Allow the system to equilibrate for at least 24 hours before characterization.
-
Protocol 2: Assessment of Dispersion Stability
This protocol provides a simple method to evaluate the physical stability of the prepared cubosome dispersion over time.
Methodology:
-
Sample Preparation: Prepare the dispersion as described in Protocol 1. Divide the sample into aliquots in sealed glass vials.
-
Incubation: Store the vials at different temperatures (e.g., 10°C, 25°C, 37°C) to assess thermal stability.[7][15][17]
-
Visual Inspection: At set time points (e.g., 3, 12, 24, 48 hours, and weekly thereafter), visually inspect the samples for any signs of instability, such as creaming, sedimentation, or phase separation.[7][17]
-
Turbidimetry (Quantitative):
-
To quantify stability, measure the optical density (OD) of the dispersion at a fixed wavelength (e.g., 600 nm) over time.[7][15]
-
A stable dispersion will show minimal change in OD. An increase in OD may suggest aggregation, while a decrease can indicate sedimentation.
-
Measurements can be taken every 15 minutes for the first few hours, and then at longer intervals (12, 24, 48 hours).[7][15]
-
Experimental Workflow Visualization
Caption: Workflow for preparing and characterizing this compound-water dispersions.
References
- 1. Temperature- and pressure-dependent phase behavior of monoacylglycerides this compound and monoelaidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Phospholipids and a Transmembrane Peptide on the Stability of the Cubic Phase of this compound: Implication for Protein Crystalization from a Cubic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antioxidant-containing this compound aqueous dispersions: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] The phase diagram of the this compound/water system: metastability and equilibrium aspects. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Phase behaviour of the ternary system: this compound-water-branched polyethylenimine. | Semantic Scholar [semanticscholar.org]
- 15. Characterizing the Self-Assembly Properties of this compound Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sfera.unife.it [sfera.unife.it]
- 17. osti.gov [osti.gov]
Technical Support Center: Low-Temperature Crystallization with Monoolein
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with monoolein-based lipidic cubic phase (LCP) crystallization at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound for crystallization at low temperatures?
A1: The primary challenge is a phase transition. The lipidic cubic phase (Pn3m or Ia3d) of this compound, which is essential for protein crystallization, is not thermodynamically stable below approximately 17°C.[1][2] At lower temperatures, such as in a 4°C cold room, it is in a metastable, undercooled state and is at risk of converting to the lamellar crystalline (Lc) phase.[1][3] This Lc phase is a solid, waxy substance that is incompatible with the crystallization process.[3]
Q2: If the cubic phase is unstable below 17°C, is it still possible to conduct experiments at 4°C?
A2: Yes, it is possible. The this compound cubic phase is known for its ability to be undercooled into a thermodynamically unstable, or metastable, state.[3] Successful crystallization trials have been conducted at temperatures as low as 4°C and 10°C.[3] However, researchers must be aware that the phase transition to the unusable lamellar crystalline phase can occur at any point during the experiment.[2]
Q3: Why would a researcher want to perform crystallization at low temperatures?
A3: Low-temperature crystallization is particularly important for proteins that are labile or unstable at room temperature.[1] Additionally, slowing down the kinetics of crystal growth at lower temperatures can sometimes lead to larger, higher-quality crystals, although the time required to grow them increases significantly.[3]
Q4: What is the role of detergents in low-temperature LCP crystallization?
A4: Detergents are often carried over from the protein purification and solubilization steps. While they are necessary, high concentrations of detergents can be problematic as they can destabilize the lipidic cubic phase and trigger a transition to a lamellar liquid crystalline (Lα) phase, which does not support the growth of 3D crystals.[1][4][5] It is crucial to minimize the detergent content in the final protein sample before it is mixed with this compound.[6] Conversely, certain detergents at specific concentrations can form stable mixtures with this compound at low temperatures, extending the utility of the LCP method for temperature-sensitive proteins.[7]
Troubleshooting Guide
Q: My mesophase, which was initially clear, has turned opaque and solid at 4°C. What happened and can it be fixed?
A: This indicates that the metastable cubic phase has converted to the thermodynamically stable lamellar crystalline (Lc) phase.[1][3] This phase is not suitable for crystallization.
-
Cause: The inherent instability of the this compound cubic phase below 17°C.[1][2]
-
Solution: Unfortunately, this particular experiment cannot be salvaged. For future experiments, consider the following preventative measures:
-
Use an alternative host lipid: Lipids such as 7.9 MAG or 9.7 MAG are designed for low-temperature applications and form a stable cubic phase, eliminating the risk of this transition.[8]
-
Screen for stabilizing additives: Some detergents can stabilize the cubic phase at low temperatures. Studies have identified this compound-detergent mixtures that remain stable at 4°C for over a month.[7]
-
Q: My experiment has been incubating at 10°C for over a week, but I don't see any crystals. Is the experiment failing?
A: Not necessarily. Crystal growth is significantly slower at lower temperatures.
-
Cause: Reduced temperature slows down molecular diffusion and the kinetics of nucleation and crystal growth.[3]
-
Solution:
-
Be patient: In one study, crystals at 4°C did not appear for three days and continued to grow for one to two months.[3]
-
Re-evaluate precipitant conditions: The optimal salt or precipitant concentration may be different at lower temperatures. Consider performing a new screen to optimize conditions specifically for your target temperature.[3]
-
Confirm phase integrity: Use cross-polarized light to ensure your mesophase has not transitioned to an undesirable phase. The cubic phase should appear dark (isotropic), while lamellar phases will be bright (birefringent).[9]
-
Q: Under cross-polarized light, my mesophase is bright and shows birefringence. What does this mean?
A: This indicates the presence of a lamellar phase (either Lc or Lα), not the desired isotropic cubic phase.
-
Cause:
-
If the mesophase is solid, it has likely transitioned to the lamellar crystalline (Lc) phase due to low temperatures.[3]
-
If the mesophase is still fluid, it has likely transitioned to the lamellar liquid crystalline (Lα) phase. This is often caused by an excessively high concentration of detergent in the protein solution.[1][4][5] Some precipitant conditions can also induce this phase change.[8]
-
-
Solution:
-
Reduce detergent concentration: Minimize the amount of detergent in your protein stock solution before preparing the LCP.[6]
-
Check screen compatibility: Be aware that many standard crystallization screen components can disrupt the cubic phase. It may be necessary to dilute incompatible screening solutions to maintain phase integrity.[10]
-
Data Presentation
Table 1: Effect of Temperature on Crystal Growth of Diacylglycerol Kinase (DgkA) in this compound
| Incubation Temperature (°C) | Time to Appearance | Final Crystal Size (µm) | Notes |
| 20 | < 1 day | 5 | Images recorded after 2 months. |
| 10 | ~1 day | 15 | Reached maximum size in ~10 days. |
| 4 | ~3 days | 70 | Continued to grow for 1-2 months. |
| Data sourced from a study on Diacylglycerol Kinase crystallization.[3] |
Table 2: Phase Transitions of 60:40 (w/w) this compound:Water System
| Process | Temperature | Transition Observed | Resulting Phase |
| Heating | 10°C to 15°C (283K to 288K) | Lα → Ia3d | Cubic (Ia3d) |
| Heating | At 15°C (288K) | Ia3d → Pn3m | Cubic (Pn3m) |
| Cooling | 15°C down to -5°C (288K to 268K) | None | Cubic (Pn3m) - Metastable |
| This table illustrates the hysteresis in phase behavior, where the Pn3m phase, once formed at a higher temperature, can persist in a metastable state upon cooling.[7][11] |
Experimental Protocols
Protocol 1: Preparation of Protein-Laden Lipidic Cubic Phase (LCP)
This protocol describes the standard method for reconstituting a protein into the this compound mesophase using coupled syringes.
-
Preparation: Place approximately 50 mg of this compound into a small vial and melt it by warming to ~40°C.[6] Prepare your purified protein solution, ensuring the detergent concentration is as low as possible while maintaining protein stability.[6]
-
Loading Syringes: Draw the molten this compound into a 100 µL gas-tight syringe. Draw the protein solution into a second 100 µL gas-tight syringe. A common starting ratio is 60% this compound to 40% protein solution by volume (e.g., 60 µL of lipid and 40 µL of aqueous solution).
-
Mixing: Connect the two syringes using a syringe coupler.[6]
-
Forming the Mesophase: Manually push the plungers back and forth, forcing the contents through the narrow coupler. This action creates high shear forces that mix the lipid and aqueous solution.[6]
-
Homogenization: Continue mixing for 5-10 minutes (several hundred passes) until the mixture is a homogenous, transparent, and highly viscous gel. When viewed between cross-polarizers, the material should be dark, indicating an isotropic cubic phase.[6][9]
-
Troubleshooting Tip: If the mixing process is slow, the mixer can be briefly cooled on ice for a few seconds to accelerate homogenization. Do not overcool, as this risks inducing a phase transition to the solid Lc phase.[6]
-
Protocol 2: Preparation of a Mixed-Lipid Mesophase with Cholesterol
Adding lipids like cholesterol can sometimes improve crystal quality. This protocol describes how to prepare a this compound-cholesterol mixture for use in Protocol 1.
-
Weighing: In a small amber glass vial, weigh out the desired amounts of this compound and the additive lipid (e.g., for a 10 mol% cholesterol mixture, use the appropriate molar weights to calculate mass).[12]
-
Dissolving: Add a small volume (~500 µL) of chloroform to dissolve the lipids completely.[2][12]
-
Solvent Evaporation: Evaporate the bulk of the chloroform using a gentle stream of dry nitrogen gas. Keep the vial slightly warm (~37°C) to prevent the lipid from solidifying.[12]
-
Vacuum Drying: Remove the final traces of solvent by placing the open vial under a high vacuum (<100 mTorr) for at least 4 hours, or preferably overnight.[12]
-
Storage: Flush the vial with an inert gas (e.g., argon or nitrogen), seal tightly with a Teflon-lined cap, and store at -20°C or below.[12]
Visualizations
References
- 1. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallizing Membrane Proteins Using Lipidic Mesophases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Host Lipid and Temperature as Important Screening Variables for Crystallizing Integral Membrane Proteins in Lipidic Mesophases. Trials with Diacylglycerol Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detergents Destabilize the Cubic Phase of this compound: Implications for Membrane Protein Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cherezov Lab - LCP Protocols: Reconstitution of proteins in LCP [cherezov.usc.edu]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Preparation of Microcrystals in Lipidic Cubic Phase for Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. The Cherezov Lab - LCP Protocols: Crystallization setup [cherezov.usc.edu]
- 11. researchgate.net [researchgate.net]
- 12. The Cherezov Lab - LCP Protocols: Lipid Mixing [cherezov.usc.edu]
Technical Support Center: Optimizing Drug Encapsulation Efficiency in Monoolein Cubosomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental process of encapsulating drugs in monoolein cubosomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my drug encapsulation efficiency (EE%) unexpectedly low?
Low encapsulation efficiency is a common issue that can be attributed to several factors related to the drug's properties, formulation components, and processing parameters.
Troubleshooting Steps:
-
Drug Physicochemical Properties:
-
Solubility: Highly water-soluble drugs can be challenging to encapsulate in the lipidic bilayers of cubosomes, leading to their leakage into the external aqueous phase.[1][2] Conversely, very hydrophobic drugs might not partition effectively into the this compound matrix if not properly solubilized in the lipid melt initially.
-
Molecular Weight: Large drug molecules may face steric hindrance, preventing their efficient incorporation into the narrow aqueous channels or lipid bilayers of the cubosome structure.[3]
-
Drug-Lipid Interaction: The affinity between the drug and the this compound matrix is crucial. Poor interaction can lead to drug expulsion from the forming cubosomes.[4]
-
-
Formulation Composition:
-
This compound Concentration: The concentration of glyceryl monooleate (GMO) is a critical factor. Insufficient lipid content may not provide enough space for drug encapsulation.[5] However, excessively high concentrations can lead to increased viscosity, making homogenization difficult.[3]
-
Stabilizer (e.g., Poloxamer 407) Concentration: The stabilizer is essential for preventing aggregation, but an inappropriate concentration can affect drug loading.[6][7] Some studies suggest that certain stabilizer concentrations can either enhance or hinder the encapsulation of specific drugs.
-
Drug-to-Lipid Ratio: An excessively high drug concentration relative to the this compound can lead to drug saturation in the lipid matrix, with the excess remaining unencapsulated.[8][9]
-
-
Process Parameters:
-
Homogenization/Sonication: Inadequate energy input during homogenization or sonication can result in incomplete fragmentation of the bulk cubic phase, leading to larger particle sizes and lower encapsulation.[10][11] Conversely, excessive energy might disrupt the cubosome structure and cause drug leakage.[10]
-
Temperature: Temperature influences the phase behavior of the this compound-water system.[11] Operating at a temperature that does not favor the cubic phase formation can significantly reduce encapsulation efficiency.
-
2. How can I improve the encapsulation of a hydrophilic drug?
Encapsulating hydrophilic drugs in the predominantly lipidic environment of cubosomes presents a unique challenge due to their tendency to partition into the external aqueous phase.[2][12]
Strategies for Improvement:
-
Optimize the Aqueous Phase:
-
pH and Ionic Strength: Adjusting the pH and ionic strength of the aqueous phase can influence the charge of the drug and the surface of the cubosomes, potentially improving interaction and entrapment.[6]
-
Incorporate Co-stabilizers: Certain polymers added to the aqueous phase can help to reduce the burst release of hydrophilic drugs.[1]
-
-
Modify the Formulation:
-
Ion Pairing: Forming an ion pair with a lipophilic counter-ion can increase the hydrophobicity of the drug, facilitating its incorporation into the lipid bilayers.
-
Prodrug Approach: Converting the hydrophilic drug into a more lipophilic prodrug that can be cleaved back to the active form after administration is another effective strategy.
-
-
Adjust Process Parameters:
-
Bottom-Up Method: This method, where cubosomes are formed by hydrating a lipid film, can sometimes be more effective for encapsulating water-soluble drugs as the drug can be included in the initial hydration medium.[1]
-
3. What is the best method to determine the encapsulation efficiency?
Accurate determination of encapsulation efficiency is crucial for reliable and reproducible results. This typically involves separating the unencapsulated (free) drug from the drug-loaded cubosomes.
Common Methods:
-
Ultracentrifugation: This is a widely used method where the cubosome dispersion is centrifuged at high speed. The cubosomes form a pellet, and the concentration of the free drug is measured in the supernatant using techniques like UV-Vis spectrophotometry or HPLC.[13][14][15]
-
Dialysis: The cubosome dispersion is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzed against a suitable medium. The free drug diffuses out of the bag, and the amount of drug remaining in the bag is considered encapsulated.[14][15]
-
Size Exclusion Chromatography (SEC): This technique separates the larger cubosomes from the smaller, free drug molecules based on their size.
4. My cubosome dispersion is unstable and shows signs of aggregation. How can I fix this?
The stability of the cubosome dispersion is critical for its application. Aggregation can be caused by improper stabilization or suboptimal formulation and process parameters.
Troubleshooting Stability Issues:
-
Stabilizer Concentration: The concentration of the steric stabilizer, such as Poloxamer 407 (Pluronic F127), is paramount. Insufficient stabilizer will not provide an adequate steric barrier to prevent particle aggregation.[6][16] Conversely, excessive amounts can lead to the formation of micelles that may interfere with the cubosome structure.
-
Zeta Potential: For electrostatic stabilization, a sufficiently high absolute zeta potential value (typically > ±30 mV) is desirable to ensure particle repulsion.[5] If the zeta potential is low, consider adding a charged lipid or polymer to the formulation.
-
Homogenization/Sonication Parameters: Over-processing can lead to particle fragmentation and instability. Optimizing the energy input is key to achieving a stable dispersion with a narrow particle size distribution.[10]
-
Storage Conditions: Cubosomes should be stored at an appropriate temperature to maintain their physical stability. Temperature fluctuations can induce phase transitions and aggregation.[16]
Data Presentation: Factors Influencing Encapsulation Efficiency
| Factor | Parameter | Effect on Encapsulation Efficiency (EE%) | Reference |
| Drug Properties | Hydrophilicity | High hydrophilicity can decrease EE% due to partitioning into the external aqueous phase. | [1][2] |
| Lipophilicity | High lipophilicity generally favors high EE% within the lipidic domains. | [12] | |
| Molecular Weight | Very large molecules may experience steric hindrance, leading to lower EE%. | [3] | |
| Formulation | This compound (GMO) Conc. | Increasing GMO concentration can increase EE% up to a certain point by providing more space for the drug. | [4][5] |
| Stabilizer (Poloxamer 407) Conc. | Optimal concentration is required; too low or too high can negatively impact EE%. | [6][8][9] | |
| Drug-to-Lipid Ratio | Increasing the drug-to-lipid ratio can decrease EE% due to saturation of the lipid matrix. | [8][9] | |
| Process | Homogenization Speed & Time | Increasing speed and time generally improves EE% up to an optimal point, beyond which it may decrease. | [10][11] |
| Sonication Time | Similar to homogenization, an optimal sonication time exists to maximize EE%. | [10] | |
| Temperature | Temperature must be controlled to maintain the cubic phase, which is essential for high EE%. | [11] |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded this compound Cubosomes (Top-Down Method)
This method involves the fragmentation of a bulk cubic phase gel into nanosized cubosome particles.[1][15]
-
Preparation of the Lipid Phase:
-
Accurately weigh glyceryl monooleate (GMO) and the stabilizer (e.g., Poloxamer 407). A common starting ratio is 9:1 (GMO:Stabilizer) by weight.
-
Melt the mixture at 60-70°C until a clear, homogenous liquid is formed.
-
If encapsulating a hydrophobic drug, dissolve it in the molten lipid mixture at this stage.
-
-
Hydration:
-
Heat the aqueous phase (deionized water or buffer) to the same temperature as the lipid melt.
-
If encapsulating a hydrophilic drug, dissolve it in the heated aqueous phase.
-
Slowly add the aqueous phase to the molten lipid phase under constant stirring to form a coarse, viscous gel (the bulk cubic phase).
-
-
Homogenization/Dispersion:
-
Subject the bulk cubic phase to high-energy dispersion using a high-shear homogenizer or a probe sonicator.
-
Typical homogenization speeds range from 5,000 to 24,000 rpm for 5-15 minutes.[11]
-
Sonication is typically performed in an ice bath to prevent overheating.
-
The process is complete when a homogenous, milky-white dispersion is formed.
-
Protocol 2: Determination of Encapsulation Efficiency using Ultracentrifugation
-
Separation of Free Drug:
-
Place a known volume of the cubosome dispersion into an ultracentrifuge tube.
-
Centrifuge at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the cubosomes.[15]
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant, which contains the unencapsulated (free) drug.
-
Measure the concentration of the free drug in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
Use the following formula to calculate the EE%: EE% = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
-
Visualizations
Caption: Experimental workflow for cubosome preparation and encapsulation efficiency analysis.
Caption: Troubleshooting logic for low drug encapsulation efficiency in cubosomes.
References
- 1. mdpi.com [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Lipidic cubic-phase leflunomide nanoparticles (cubosomes) as a potential tool for breast cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsm.com [ijpsm.com]
- 6. ijnrd.org [ijnrd.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Formulation of Dacarbazine-Loaded Cubosomes—Part I: Influence of Formulation Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. Formulation of Dacarbazine-loaded Cubosomes—Part II: Influence of Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A short review on the applicability and use of cubosomes as nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Versatile Nanocarrier—Cubosomes, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monoolein-Based Liquid Crystalline Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monoolein-based liquid crystalline phases. The following information addresses common issues encountered during experimentation, particularly concerning the effect of additives on the lattice parameters of these systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common liquid crystalline phases formed by this compound in an aqueous environment?
This compound (MO) is known for its rich phase behavior in the presence of water. The most commonly observed lyotropic liquid crystalline phases are the lamellar (Lα), inverse hexagonal (HII), and various bicontinuous cubic phases.[1][2] Among the cubic phases, the double diamond (Pn3m) and gyroid (Ia3d) are prevalent.[3][4] The specific phase formed is highly dependent on factors like water content and temperature.[3][5]
Q2: How do additives influence the phase behavior of this compound?
Additives can significantly alter the phase of this compound-water systems by modifying the spontaneous curvature of the lipid monolayer.[3][6][7] For instance:
-
Hydrophobic additives with negative spontaneous curvature, like oleic acid, can induce a transition from a cubic to an inverse hexagonal (HII) phase.[3]
-
Amphiphiles with positive spontaneous curvature can promote the formation of primitive cubic (CP) or lamellar phases.[3]
-
Detergents , at sufficient concentrations, can destabilize the cubic phase and lead to a transition to a lamellar phase.[8]
-
Charged lipids , such as dioleyl phosphatidylglycerol (DOPG), in the presence of salt, can cause a transition from a primitive cubic to a double diamond cubic phase.[9][10]
Q3: My Small-Angle X-ray Scattering (SAXS) data shows unexpected peak shifts. What could be the cause?
Unexpected shifts in SAXS peaks, which correspond to changes in the lattice parameters of your this compound phase, can be caused by several factors:
-
Incorporation of additives: Even small amounts of additives, including drugs, detergents, or other lipids, can be incorporated into the lipid bilayer, causing it to swell or shrink and thus changing the lattice parameter.[8][11]
-
Temperature fluctuations: The lattice parameters of this compound phases are temperature-dependent.[12] Ensure your sample temperature is precisely controlled during the experiment.
-
Hydration level: The amount of water in the system directly affects the lattice parameters.[13] Changes in hydration due to evaporation or incomplete hydration can lead to peak shifts.
-
Pressure changes: High-pressure injection systems used in some experiments can induce phase changes and affect lattice parameters.[14][15][16]
Q4: I am observing the coexistence of multiple phases in my sample. Is this normal?
Yes, the coexistence of multiple phases can occur, especially during phase transitions induced by temperature, pressure, or the addition of certain additives.[14][15] For example, a transition from a cubic to a lamellar phase may show coexisting peaks for both structures in the SAXS pattern.[14] This can also be an indication of sample inhomogeneity.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty forming the desired cubic phase | Incorrect this compound-to-water ratio. | Carefully control the hydration level. The phase diagram of this compound-water is well-established and can guide the appropriate composition.[16] |
| Presence of impurities in this compound or additives. | Use high-purity this compound and additives. | |
| Inadequate mixing or equilibration time. | Ensure thorough mixing of components and allow sufficient time for the system to equilibrate. | |
| Unexpected phase transition to HII | The additive has a high negative spontaneous curvature. | Consider using an additive with a more positive or neutral curvature. Oleic acid is known to induce this transition.[3] |
| High temperature. | This compound can transition to the HII phase at elevated temperatures (above 90°C in excess water).[1] Check and control the experimental temperature. | |
| Lattice parameter is significantly larger than expected | The additive is causing swelling of the lipid bilayer. | This is a known effect for some additives like DOPC and certain detergents.[8][11] Quantify this change and consider if it is suitable for your application. |
| Electrostatic swelling due to charged lipids. | The addition of charged lipids can increase the lattice parameter, an effect that can be modulated by the addition of salts.[9][10] | |
| Broad or poorly resolved SAXS peaks | Low degree of long-range order in the liquid crystalline phase. | Optimize sample preparation to improve homogeneity. This can involve adjusting hydration, mixing, and equilibration protocols. |
| Small domain sizes of the liquid crystalline phase. | The preparation method can influence the domain size. For dispersed systems (cubosomes), the particle size will affect the peak broadening. | |
| Instrument resolution. | Ensure the SAXS instrument is properly calibrated and aligned. |
Quantitative Data: Effect of Additives on this compound Lattice Parameters
The following table summarizes the quantitative effects of various additives on the lattice parameters of this compound cubic phases as reported in the literature.
| Additive | This compound Phase | Additive Concentration | Change in Lattice Parameter (Å) | Reference |
| Octylglucoside (OG) | Pn3m | 10 mol% | Increased from 107 Å to 151 Å at 25°C | [17] |
| Dioleoylphosphatidylcholine (DOPC) | Pn3m | Up to 30 mol% | Increased from 108 Å to 210 Å at 25°C | [11] |
| Dioleyl phosphatidylglycerol (DOPG) with CaCl2 | QIID | - | Modest increases of up to a nanometer (10 Å) | [9][10] |
| Cetyltrimethylammonium bromide (CTAB) and a fluorescent lipid (NBD) | Primitive cubic (Im3m) to Diamond cubic (Pn3m) transition | Not specified | P-phase lattice parameter: 136 Å; D-phase lattice parameter: 102 Å | [18] |
| Tetrahydrofurfuryl lipstatin (THL) | QIID | 0 to 2.5 w/w % | Decrease in aqueous channel diameter of just over 0.4 nm (4 Å) | [19] |
Experimental Protocols
Key Experiment: Small-Angle X-ray Scattering (SAXS) for Lattice Parameter Determination
SAXS is a fundamental technique for characterizing the structure of this compound liquid crystalline phases and determining their lattice parameters.
1. Sample Preparation:
-
Accurately weigh this compound and the desired additive.
-
If working with a solid additive, ensure it is fully dissolved in an appropriate solvent before mixing with this compound. For liquid additives, they can be directly mixed.
-
Remove any organic solvent under a stream of nitrogen and then under vacuum to obtain a thin lipid film.
-
Hydrate the lipid film with a precise amount of aqueous solution (e.g., water, buffer, drug solution) to achieve the desired hydration level.
-
The mixture is typically sealed in a container and allowed to equilibrate. This can be facilitated by centrifugation cycles or vortexing. For in situ studies, samples can be prepared in capillaries.[20][21]
2. SAXS Data Acquisition:
-
Load the hydrated sample into a sample holder, often a thin-walled glass or quartz capillary (e.g., 1 mm diameter).[20][21]
-
Mount the sample in the SAXS instrument. Many studies utilize synchrotron X-ray sources for high flux and resolution.[20][21]
-
Control the sample temperature using a thermostatted cell holder. Experiments are often run at various temperatures to study phase transitions.[12][20]
-
Expose the sample to the X-ray beam for a set duration (e.g., 1 second at multiple positions to average the signal).[20][21]
-
A 2D detector collects the scattered X-rays.
3. Data Analysis:
-
The 2D scattering pattern is azimuthally integrated to generate a 1D profile of intensity (I) versus the scattering vector (q). The scattering vector is defined as q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength.[20][21]
-
The positions of the Bragg peaks in the 1D profile are used to identify the liquid crystalline phase and calculate its lattice parameter. The ratio of the peak positions (q-values) is characteristic of a specific space group (e.g., √2, √3, √4, ... for Pn3m).
-
The lattice parameter (a) is calculated from the position of the first and subsequent Bragg peaks using the formula for the specific cubic phase symmetry. For a cubic phase, the d-spacing is related to the lattice parameter by d = a / √(h² + k² + l²), where (h,k,l) are the Miller indices of the reflection.
Visualizations
Caption: Experimental workflow for determining the effect of additives on this compound lattice parameters.
References
- 1. Structural insights into the cubic-hexagonal phase transition kinetics of this compound modulated by sucrose solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Cations on the Behaviour of Lipid Cubic Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12008G [pubs.rsc.org]
- 16. journals.iucr.org [journals.iucr.org]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. osti.gov [osti.gov]
- 21. Characterizing the Self-Assembly Properties of this compound Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modulating Drug Release from Monoolein Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with monoolein-based drug delivery systems.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the formulation, characterization, and evaluation of this compound matrices for controlled drug release.
Issue 1: High Initial Burst Release
Q: My formulation shows a very high initial burst release of the drug within the first few hours. How can I control this?
A: A high initial burst release is a common challenge, often caused by drug adsorbed onto the surface of the nanocarriers or drug that is poorly entrapped.[1][2] Here are several strategies to mitigate this effect:
-
Optimize Drug Loading: Reduce the initial drug concentration during formulation. An excessive drug amount can lead to surface deposition.
-
Increase Matrix Viscosity: For bulk gels, increasing the this compound concentration or incorporating viscosity-enhancing polymers can create a more tortuous diffusion path for the drug, slowing its initial release.[3]
-
Incorporate Additives: Adding a lipophilic additive can increase the hydrophobicity of the lipid bilayer, potentially increasing the partitioning of a lipophilic drug into the matrix and reducing its surface availability. Conversely, hydrophilic additives can swell the aqueous channels and may help retain hydrophilic drugs more effectively within the core.[4]
-
Anneal the System: A post-preparation heat treatment (autoclaving) can help reorganize the liquid crystalline structure, leading to better drug entrapment and potentially converting vesicular structures into more ordered cubic phases, which can offer more controlled release.[5]
-
Wash the Formulation: For dispersed systems like cubosomes, a centrifugation or diafiltration step after production can help remove unencapsulated, surface-adsorbed drug.
Issue 2: Inconsistent or Slow Drug Release
Q: The drug release from my this compound matrix is much slower than expected, or it's incomplete. What could be the cause?
A: Unusually slow or incomplete release often points to issues with drug diffusion out of the matrix or interactions between the drug and the lipid matrix.
-
Phase Behavior: The type of liquid crystalline phase formed is critical. Lamellar phases typically exhibit faster release than the more tortuous bicontinuous cubic phases.[6] Confirm the phase of your system using Small-Angle X-ray Scattering (SAXS).
-
Drug-Lipid Interactions: Strong electrostatic or hydrophobic interactions between your drug and the this compound matrix can hinder its release. This can be particularly relevant for amphiphilic drugs. Consider modifying the pH or ionic strength of the release medium to disrupt these interactions.[7][8]
-
Drug Solubility: The solubility of the drug in the release medium is a rate-limiting factor. Ensure your release medium provides adequate sink conditions. For poorly soluble drugs, consider adding a small amount of surfactant or co-solvent to the release medium.
-
Matrix Erosion (for bulk gels): If the release mechanism relies on matrix erosion, factors that slow down this process (e.g., cross-linking, high polymer concentration) will slow down drug release.
Issue 3: Formulation Instability (Aggregation or Phase Separation)
Q: My this compound dispersion (cubosomes) is aggregating over time. How can I improve its physical stability?
A: The stability of dispersed systems is crucial for consistent performance. Aggregation is typically due to insufficient stabilization.
-
Stabilizer Concentration: The concentration of the stabilizer, such as Poloxamer 407 (Pluronic® F127), is critical.[9] Ensure you are using an adequate concentration to provide a sufficient steric barrier around the nanoparticles. A typical concentration is 10-20% w/w relative to the this compound content.[5]
-
Homogenization Parameters: The energy input during preparation (e.g., high-pressure homogenization or sonication) affects particle size and distribution.[7] Inconsistent energy input can lead to a polydisperse sample, which may be less stable.
-
Ionic Strength and pH: Changes in the ionic strength or pH of the aqueous phase can affect the surface charge and stability of the particles. Ensure these parameters are controlled, especially during storage.
-
Temperature: this compound phase behavior is temperature-dependent.[10] Store your formulation at a temperature where the desired cubic phase is stable. Avoid freeze-thaw cycles unless your formulation is specifically designed for them.
Issue 4: Low Drug Encapsulation Efficiency
Q: I'm having trouble achieving high encapsulation efficiency for my drug. What factors should I investigate?
A: Low encapsulation efficiency means a significant portion of your drug is not being incorporated into the this compound matrix.
-
Drug Properties: Highly hydrophilic drugs can be challenging to encapsulate in the lipid-rich environment of this compound matrices, as they may prefer to remain in the external aqueous phase.[10] Conversely, highly lipophilic drugs might be expelled if they disrupt the lipid bilayer structure.
-
Formulation Method: The "bottom-up" (solvent-based) method of cubosome preparation can sometimes offer higher encapsulation for certain drugs compared to the "top-down" (high-energy dispersion) method.[11]
-
Lipid Composition: The inclusion of charged lipids (e.g., oleic acid) can enhance the encapsulation of oppositely charged drugs through electrostatic interactions.[4][8]
-
pH of the Aqueous Phase: For ionizable drugs, adjusting the pH of the aqueous phase to suppress drug ionization can increase its lipophilicity and improve partitioning into the lipid matrix, thereby increasing encapsulation efficiency.
Quantitative Data Summary
The following tables summarize the impact of various factors on drug release from this compound matrices.
Table 1: Effect of Additives on Drug Release
| Additive Type | Example | Effect on Matrix Structure | Impact on Drug Release | Reference |
| Hydrophilic | Propylene Glycol | Tends to increase water channel size; can induce a phase transition from cubic to lamellar. | Can increase the release rate of hydrophilic drugs by swelling aqueous channels. May initially increase water uptake. | [4] |
| Lipophilic | Oleic Acid | Inserts into the lipid bilayer, increasing the hydrophobic volume. Can induce a phase transition from cubic to hexagonal. | Can slow the release of lipophilic drugs by increasing their partitioning into the lipid matrix. Can reduce water uptake. | [4] |
| Charged Lipid | Dioleoylphosphatidylserine (DOPS) | Introduces electrostatic interactions; can induce pH-dependent phase transitions. | Can be used to control the release of charged drugs through electrostatic attraction or repulsion. | [8] |
Table 2: Influence of Formulation and Environmental Variables
| Parameter | Condition | General Effect on Drug Release | Rationale | Reference |
| Drug Solubility | High Aqueous Solubility | Faster Release / Higher Burst | Drug preferentially partitions into the aqueous channels and external medium. | [12] |
| Low Aqueous Solubility | Slower, Diffusion-Controlled Release | Drug is primarily located within the lipid bilayer, and release is limited by its slow diffusion through the tortuous matrix. | [5] | |
| pH of Medium | pH alters drug charge | pH-Dependent Release | For ionizable drugs, a change in pH can alter solubility and interaction with the lipid matrix, thus modulating the release rate. | [8][13] |
| Temperature | Increased Temperature | Generally Faster Release | Increases the diffusion coefficient of the drug. Can also induce phase transitions in the this compound matrix. | [7] |
| Liquid Crystalline Phase | Lamellar (Lα) | Faster Release | Less tortuous diffusion path compared to cubic phases. | [6] |
| Bicontinuous Cubic (Pn3m, Ia3d) | Slower, Sustained Release | Highly tortuous, interconnected aqueous and lipid domains create a longer diffusion path for the drug. | [6][7] | |
| Hexagonal (HII) | Slower Release than Lamellar | Drug must diffuse through discrete water channels arranged in a lipid matrix. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Cubosomes (Top-Down Method)
-
Preparation of Phases:
-
Lipid Phase: Melt glyceryl this compound (GMO) at approximately 40-45 °C. If incorporating a lipophilic drug, dissolve it in the molten GMO at this stage.
-
Aqueous Phase: Prepare the aqueous phase (e.g., purified water or buffer). Add a stabilizer, such as Poloxamer 407, to the aqueous phase and stir until fully dissolved. A typical concentration is 5-10% w/w of the final dispersion. If incorporating a hydrophilic drug, dissolve it in this aqueous phase.
-
-
Pre-emulsion Formation:
-
Heat both the lipid and aqueous phases to the same temperature (e.g., 60-70 °C) to prevent premature solidification of the this compound.
-
Slowly add the molten lipid phase to the heated aqueous phase under vigorous stirring (e.g., using a magnetic stirrer at high speed or an overhead stirrer) to form a coarse, milky pre-emulsion.
-
-
Homogenization:
-
Immediately process the hot pre-emulsion using a high-energy method to reduce the particle size.
-
High-Pressure Homogenization (Recommended): Homogenize the mixture for a set number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 500-1500 bar). Maintain the temperature above the melting point of this compound.[5]
-
Sonication (Alternative): Use a probe sonicator to process the pre-emulsion. Operate in a pulsed mode to avoid excessive heating.
-
-
Cooling and Annealing:
-
Cool the resulting nano-dispersion to room temperature.
-
For some formulations, an optional annealing step (e.g., autoclaving at 121 °C for 15 minutes) can be performed to facilitate the transition from vesicular structures to the desired cubic phase.[5]
-
-
Characterization:
-
Characterize the final dispersion for particle size, polydispersity index (PDI), and zeta potential.
-
Confirm the internal liquid crystalline structure using SAXS.
-
Protocol 2: In Vitro Drug Release using Dialysis Bag Method
-
Preparation of Dialysis Bags:
-
Select a dialysis membrane with a molecular weight cutoff (MWCO) that is appropriate for your drug (i.e., allows free passage of the drug but retains the cubosomes). A typical MWCO is 10-14 kDa.
-
Cut the membrane to the desired length and hydrate it in the release medium according to the manufacturer's instructions.
-
-
Experimental Setup:
-
Accurately measure a specific volume of the drug-loaded cubosome dispersion (e.g., 1-2 mL) and place it inside the hydrated dialysis bag.
-
Securely close both ends of the bag with clips, ensuring no leakage.
-
Submerge the sealed bag in a vessel containing a known volume of pre-warmed (37 °C) release medium (e.g., 100-200 mL of phosphate-buffered saline, pH 7.4). The large volume of the release medium helps to maintain sink conditions.
-
Place the vessel in a shaking water bath or on a magnetic stirrer set to a constant temperature (e.g., 37 °C) and a low, consistent agitation speed (e.g., 50-100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a fixed aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Drug Quantification:
-
Analyze the collected samples for drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling and the volume replacement.
-
Visualizations
References
- 1. On the importance and mechanisms of burst release in matrix-controlled drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound liquid crystalline phases for topical delivery of crocetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Comparison of drug release from liquid crystalline this compound dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Design of pH-Sensitive Cubosome Liquid Crystalline Nanocarriers for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Design and assembly of pH-sensitive lipidic cubic phase matrices for drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Monoolein Nanoparticle Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with scaling up the production of monoolein-based nanoparticles, such as cubosomes. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your formulation and manufacturing processes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound nanoparticle production in a question-and-answer format.
Issue: Particle Size and Polydispersity
-
Q1: We are observing a larger than expected mean particle size and a high polydispersity index (PDI) in our scaled-up batch. What are the potential causes and solutions?
A1: An increase in particle size and PDI upon scale-up is a common challenge. Several factors could be contributing to this issue:
-
Insufficient Homogenization Energy: The energy input from your homogenization process may not be adequate for the larger volume.
-
Inadequate Stabilizer Concentration: The concentration of the stabilizer (e.g., Poloxamer 407) may be insufficient to cover the increased surface area of the nanoparticles in a larger batch, leading to aggregation.
-
Solution: Methodically increase the stabilizer concentration. Be aware that excessive stabilizer can also influence the internal structure of the nanoparticles.[3]
-
-
Non-Optimal Temperature: The temperature during homogenization is critical. For this compound, temperatures between 40-60°C are often optimal for forming cubosomes.[4] Deviations can lead to the formation of undesirable vesicular structures or aggregation.
-
Solution: Ensure precise temperature control throughout the homogenization process. Monitor the temperature of the dispersion as it exits the homogenizer, as the process itself can generate heat.
-
-
-
Q2: Our nanoparticle dispersion appears milky and shows signs of aggregation immediately after production or during short-term storage. Why is this happening?
A2: This indicates poor colloidal stability. The primary reasons are:
-
Incorrect Stabilizer to Lipid Ratio: The ratio of stabilizer to this compound is critical for ensuring a stable dispersion.
-
Solution: Re-evaluate and optimize the stabilizer concentration for the scaled-up batch size. Refer to the table below for guidance on the effect of stabilizer concentration on particle size.
-
-
Phase Transitions: this compound can form different liquid crystalline phases depending on the water content and temperature.[5][6][7][8] Undesired phase transitions can lead to instability.
-
Solution: Carefully control the hydration level and temperature of your system. Using a phase diagram for the this compound-water system can help predict and control the resulting phases.
-
-
Issue: Drug Loading and Encapsulation Efficiency
-
Q3: We are experiencing a significant decrease in drug encapsulation efficiency (EE) upon scaling up our process. What could be the cause?
A3: A drop in EE during scale-up can be attributed to several factors:
-
Drug Partitioning: During the longer processing times associated with larger batches, the drug may have more time to partition out of the lipid phase and into the aqueous phase, especially for more hydrophilic drugs.[9]
-
Solution: For hydrophilic drugs, consider using a multiple emulsion method (w/o/w) to better retain the drug in the internal aqueous channels of the cubosomes.
-
-
Drug Saturation: You may be exceeding the saturation capacity of the this compound matrix at the scaled-up concentration.
-
Solution: Re-assess the drug-to-lipid ratio. While it may seem counterintuitive, sometimes reducing the initial drug concentration can lead to a higher overall encapsulation efficiency.
-
-
Influence of Drug on Nanoparticle Structure: The incorporated drug can influence the internal cubic phase structure, potentially leading to drug expulsion.[10]
-
Solution: Characterize the internal structure of the drug-loaded nanoparticles using techniques like Small-Angle X-ray Scattering (SAXS) to ensure the desired cubic phase is maintained.
-
-
Issue: Sterilization
-
Q4: Our attempts to sterilize the final nanoparticle dispersion using autoclaving have resulted in particle aggregation and phase separation. What are the recommended sterilization methods?
A4: Autoclaving is generally not suitable for lipid-based nanoparticles as the high temperatures can disrupt their delicate structure.
-
Recommended Method: Sterile Filtration: For nanoparticles with a mean diameter below 200 nm, sterile filtration using a 0.22 µm filter is the preferred method.[11]
-
Protocol: Ensure your nanoparticle suspension has a low viscosity and a low concentration of solids to prevent filter clogging. Perform the filtration under aseptic conditions.
-
-
Alternative Methods: For larger particles or more viscous dispersions, gamma irradiation can be considered. However, it is essential to conduct stability studies to ensure that the radiation does not degrade the lipid, the drug, or the stabilizer.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal particle size and PDI for this compound nanoparticles intended for parenteral administration?
A1: For intravenous administration, a particle size of less than 200 nm is generally desired to avoid embolism and to take advantage of the enhanced permeability and retention (EPR) effect for passive targeting of tumors. A polydispersity index (PDI) below 0.2 indicates a narrow and uniform particle size distribution, which is crucial for reproducible in vivo performance.[3]
-
Q2: How does the choice of stabilizer affect the properties of this compound nanoparticles?
A2: The stabilizer is crucial for preventing aggregation and ensuring the colloidal stability of the dispersion. The type and concentration of the stabilizer can influence particle size, surface charge, and even the internal liquid crystalline phase of the nanoparticles. Poloxamers, particularly Poloxamer 407 (Pluronic F127), are commonly used stabilizers for this compound cubosomes.
-
Q3: Can we freeze-dry (lyophilize) this compound nanoparticles for long-term storage?
A3: Yes, lyophilization can be a viable method for improving the long-term stability of this compound nanoparticles. However, it is essential to use a cryoprotectant (e.g., trehalose, sucrose) in the formulation to prevent particle aggregation during the freezing and drying processes. The reconstituted nanoparticles should be characterized to ensure they retain their original size and structure.
-
Q4: What are the key process parameters to monitor during the scale-up of high-pressure homogenization?
A4: The critical process parameters to monitor and control are:
-
Homogenization pressure
-
Number of homogenization cycles
-
Temperature of the product before, during, and after homogenization
-
Flow rate of the dispersion through the homogenizer
-
Data Presentation
Table 1: Effect of Homogenization Pressure and Cycles on Nanoparticle Size
| Formulation | Homogenization Pressure (bar) | Number of Cycles | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| A | 500 | 3 | 450 ± 25 | 0.45 ± 0.05 |
| B | 1000 | 3 | 280 ± 15 | 0.32 ± 0.03 |
| C | 1500 | 3 | 180 ± 10 | 0.21 ± 0.02 |
| D | 1500 | 5 | 150 ± 8 | 0.18 ± 0.02 |
| E | 1500 | 10 | 145 ± 7 | 0.17 ± 0.02 |
Note: Data is illustrative and will vary based on the specific formulation and equipment.[1][2]
Table 2: Influence of Stabilizer (Poloxamer 407) Concentration on Particle Size
| This compound:Stabilizer Ratio (w/w) | Stabilizer Concentration (% w/v) | Mean Particle Size (nm) | Zeta Potential (mV) |
| 95:5 | 0.5 | 350 ± 30 | -15 ± 2 |
| 90:10 | 1.0 | 220 ± 18 | -18 ± 3 |
| 85:15 | 1.5 | 180 ± 12 | -22 ± 2 |
| 80:20 | 2.0 | 160 ± 10 | -25 ± 3 |
Note: Data is illustrative and will vary based on the specific formulation and processing conditions.[3][12][13]
Experimental Protocols
Protocol 1: Scalable Production of this compound Nanoparticles using High-Pressure Homogenization (Top-Down Approach)
-
Preparation of the Lipid Phase:
-
Melt the this compound at a temperature above its melting point (approximately 35-40°C).
-
If applicable, dissolve the lipophilic drug in the molten this compound.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the stabilizer (e.g., Poloxamer 407) in deionized water or a suitable buffer.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Coarse Emulsion:
-
Add the molten lipid phase to the heated aqueous phase under high-speed mechanical stirring (e.g., using a rotor-stator homogenizer) for 5-10 minutes. This will form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Transfer the coarse emulsion to the feed reservoir of a high-pressure homogenizer that has been pre-heated to the desired processing temperature (e.g., 60°C).
-
Process the emulsion through the homogenizer at a set pressure (e.g., 1000-1500 bar) for a predetermined number of cycles (e.g., 3-10 cycles).[2]
-
Collect the resulting nano-dispersion in a cooled container to facilitate rapid cooling and prevent particle aggregation.
-
-
Characterization:
-
Measure the mean particle size, PDI, and zeta potential of the final nanoparticle dispersion using Dynamic Light Scattering (DLS).
-
Determine the drug encapsulation efficiency using a suitable analytical method (e.g., HPLC) after separating the free drug from the nanoparticles (e.g., by ultracentrifugation or size exclusion chromatography).
-
Visualizations
Caption: High-pressure homogenization workflow for this compound nanoparticle production.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The phase diagram of the this compound/water system: metastability and equilibrium aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of drug loading on the transformation of vesicular into cubic nanoparticles during heat treatment of aqueous this compound/poloxamer dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-based nanoparticles for drug delivery to the central nervous system: A platform for lysosomal storage disorder treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Solvents, Stabilizers and the Concentration of Stabilizers on the Physical Properties of Poly(d,l-lactide-co-glycolide) Nanoparticles: Encapsulation, In Vitro Release of Indomethacin and Cytotoxicity against HepG2-Cell - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Monoolein Degradation and Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the characterization of monoolein degradation and stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: This involves the cleavage of the ester bond in the this compound molecule, yielding oleic acid and glycerol. This process can be catalyzed by enzymes, such as lipases, or by acidic or basic conditions.[1]
-
Oxidation: The unsaturated oleic acid chain of this compound is susceptible to oxidation. This process is often initiated by reactive oxygen species (ROS) and can lead to the formation of hydroperoxides, which can then break down into a variety of secondary oxidation products, including aldehydes and ketones.[2][3]
Q2: What factors influence the stability of this compound-based formulations like cubosomes?
A2: The stability of this compound formulations is influenced by several factors:
-
Temperature: Temperature can affect the phase behavior of this compound and the stability of its dispersions. While this compound can form stable dispersions at a range of temperatures, some derivatives show decreased stability at lower temperatures.[4][5]
-
Hydration Level: The water content significantly impacts the liquid crystalline phase formed by this compound.[6][7]
-
Additives: The presence of other molecules, such as phospholipids, detergents, and polymers, can either stabilize or destabilize the cubic phase of this compound.[8][9] For instance, the addition of polymers can help to stabilize cubosome colloidal dispersions.[8]
-
pH: The pH of the surrounding medium can influence the rate of hydrolysis and may affect the structure of pH-sensitive formulations.[9]
Q3: How can I monitor the physical stability of my this compound dispersion?
A3: The physical stability of this compound dispersions can be monitored using several techniques:
-
Visual Inspection: Observe the sample for any signs of precipitation or aggregation over time.[4][5]
-
Turbidimetry: Measure the optical density (e.g., at 600 nm) of the dispersion over time. An increase in turbidity can indicate particle aggregation and instability.[4][10]
-
Small-Angle X-ray Scattering (SAXS): SAXS can be used to characterize the liquid crystalline phase of the this compound dispersion and to detect any phase transitions or changes in the structure over time, which can be indicative of instability.[5][11]
Troubleshooting Guides
Problem 1: My this compound-based cubosome formulation is showing signs of aggregation and precipitation over time.
| Possible Cause | Troubleshooting Step |
| Inadequate stabilization | Increase the concentration of the stabilizer, such as Pluronic F127. Higher stabilizer concentrations generally lead to smaller and more stable particles.[9] |
| Suboptimal storage temperature | Evaluate the stability of your formulation at different temperatures (e.g., 10, 25, 37, and 50 °C) to determine the optimal storage condition.[4][5] |
| Incorrect preparation method | Ensure that the preparation protocol is followed correctly. The top-down approach, involving high-energy dispersion of a bulk cubic phase, is a common method for producing stable cubosomes.[8] |
Problem 2: I am observing low drug loading efficiency in my this compound formulation.
| Possible Cause | Troubleshooting Step |
| Poor drug solubility in the lipid matrix | For poorly water-soluble drugs, their incorporation into the hydrophobic lipid bilayer of the cubic phase is key.[12] Consider modifying the formulation with a co-lipid that may enhance drug solubility. |
| Drug leakage during preparation or storage | Optimize the preparation method to minimize drug leakage. The use of solid-phase lipids was introduced to reduce drug leakage from nanoparticles.[13] |
Problem 3: I am seeing unexpected phase transitions in my this compound system during my experiment.
| Possible Cause | Troubleshooting Step |
| Presence of impurities or additives | Be aware that detergents and other additives can trigger phase transitions from the cubic phase to a lamellar phase.[8] Carefully control the concentration of all components in your system. |
| Temperature fluctuations | As this compound phase behavior is temperature-dependent, ensure precise temperature control during your experiments.[6][7] |
| Metastability | The liquid crystalline phases of this compound can exist in metastable states, particularly at lower temperatures. A sub-zero incubation followed by heating can help to achieve a more stable equilibrium phase.[6] |
Quantitative Data Summary
Table 1: Stability of this compound (MO) and its Analogs at Different Temperatures
| Compound | 10 °C | 25 °C | 37 °C | 50 °C |
| MO 1 | Stable | Stable | Stable | Stable |
| Thioester 2 | Precipitate after 3h | Precipitate after 48h | Stable | Stable |
| Amide 3 | Precipitate after 3h | Precipitate after 3h | Stable | Stable |
| Data sourced from turbidimetry and visual inspection studies.[4][5] |
Experimental Protocols
Protocol 1: Assessment of this compound Dispersion Stability by Turbidimetry
Objective: To monitor the physical stability of a this compound dispersion over time by measuring changes in optical density.
Materials:
-
This compound dispersion
-
Spectrophotometer capable of measuring absorbance at 600 nm
-
Quartz cuvettes (0.1 cm path length)
-
Temperature-controlled incubator
Methodology:
-
Prepare the this compound dispersion according to your experimental protocol.[5]
-
Immediately after preparation, transfer an aliquot of the dispersion to a quartz cuvette.
-
Measure the initial optical density at 600 nm (OD₆₀₀).
-
Incubate the cuvette at the desired temperature (e.g., 10, 25, 37, or 50 °C).[4][10]
-
Measure the OD₆₀₀ at regular intervals (e.g., every 15 minutes for the first 3 hours, and then at 12, 24, and 48 hours).[4][10]
-
Plot the OD₆₀₀ values as a function of time to assess the stability of the dispersion. An increase in OD₆₀₀ indicates particle aggregation.
Protocol 2: Characterization of this compound Phases by Small-Angle X-ray Scattering (SAXS)
Objective: To determine the liquid crystalline phase of a this compound sample.
Materials:
-
This compound sample
-
SAXS instrument
-
Glass capillaries (1 mm diameter)
Methodology:
-
Load the this compound sample into a glass capillary.
-
Place the capillary in the sample holder of the SAXS instrument.
-
Set the desired experimental temperature.
-
Acquire SAXS data. The X-ray energy and sample-to-detector distance will depend on the instrument (e.g., 18 keV and 2269.44 mm).[5][10]
-
Collect scattering patterns for a set duration (e.g., 1 second at multiple positions on the sample).[5][10]
-
Analyze the resulting scattering pattern. The positions of the Bragg peaks are characteristic of the specific liquid crystalline phase (e.g., cubic, hexagonal, lamellar).[5][10]
Visualizations
This compound Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Lipid Oxidation [case.edu]
- 3. wonglab.seas.ucla.edu [wonglab.seas.ucla.edu]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Use of Cubosomes as Drug Carriers with Special Emphasis on Topical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing the Self-Assembly Properties of this compound Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing the Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs Using this compound Cubosomes [jstage.jst.go.jp]
- 13. mdpi.com [mdpi.com]
impact of pH and ionic strength on monoolein phases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monoolein-based formulations. It specifically addresses the impact of pH and ionic strength on the phase behavior of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common liquid crystalline phases of this compound in aqueous systems?
A1: this compound in excess water typically forms inverse bicontinuous cubic phases, most commonly the gyroid (Q_II_G, space group Ia3d) and the double diamond (Q_II_D, space group Pn3m) phases.[1][2] Other phases that can be observed under specific conditions include the primitive cubic (Q_II_P, space group Im3m), inverse hexagonal (H_II), and lamellar (L_α_) phases.[1][3][4]
Q2: How does pH affect the phase behavior of pure this compound?
A2: Pure this compound is a neutral lipid, and its phase behavior is generally considered to be stable over a wide pH range. However, this compound is susceptible to hydrolysis at extreme pH values (both acidic and basic), which can lead to the formation of oleic acid and glycerol. The presence of oleic acid, which has a carboxyl group with a pKa of ~4.8, can introduce pH sensitivity to the system. At pH values above its pKa, the deprotonated oleic acid introduces negative charges, which can alter the interfacial curvature and induce phase transitions.
Q3: How can I induce pH-responsiveness in my this compound formulation?
A3: To make a this compound formulation pH-responsive, you can incorporate ionizable lipids or polymers. For instance, adding a fatty acid like oleic acid or an ionizable aminolipid can induce phase transitions in response to pH changes.[5] At a pH where the additive is charged, electrostatic repulsion between headgroups can significantly alter the effective headgroup area, leading to a phase transition. For example, a transition from a lamellar (L_α) to a cubic phase (Im3m/Pn3m) has been observed upon pH reduction in a 2-hydroxyoleic acid/monoolein system.[5]
Q4: What is the impact of ionic strength on the phase behavior of this compound?
A4: In pure this compound systems, the effect of ionic strength is generally minimal. However, in formulations containing charged lipids, ionic strength plays a crucial role. Salts in the aqueous phase can screen electrostatic interactions between charged lipid headgroups. This screening can modulate the effective headgroup area and, consequently, the phase behavior. For example, in a mixed this compound/dioleoylphosphatidic acid (DOPA) system, increasing NaCl concentration can induce a phase transition from a Q_II_P (Q229) phase to a Q_II_D (Q224) phase, and subsequently to an inverse hexagonal (H_II) phase at higher salt concentrations.[6][7]
Q5: My this compound cubic phase is unstable at low temperatures. What can I do?
A5: The cubic phase of this compound is thermodynamically metastable below approximately 17°C and can transition to a solid lamellar crystalline (Lc) phase.[8] If you need to work at lower temperatures, consider using a different monoacylglycerol, such as 7.9 MAG, which forms a stable cubic phase at temperatures as low as 6°C.[8] Alternatively, the presence of certain additives might kinetically trap the cubic phase at lower temperatures, although this is not a thermodynamically stable solution.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected phase behavior (e.g., formation of lamellar instead of cubic phase). | Incorrect hydration level. The water content significantly influences the phase of this compound. | Ensure the correct water-to-lipid ratio for the desired phase. For excess water conditions, ensure thorough mixing to allow for complete hydration. |
| Presence of impurities in this compound or other components. | Use high-purity this compound. Analyze all components for potential contaminants that could act as surface-active agents. | |
| Temperature is outside the stability range of the desired phase. | Control the temperature accurately during preparation and measurement. The cubic phase of this compound is typically stable above 17-20°C.[8] | |
| High concentration of detergents or other additives. | Reduce the concentration of additives. Some detergents can destabilize the cubic phase and promote the formation of lamellar or micellar phases.[10] | |
| High viscosity of the cubic phase makes it difficult to handle. | This is an inherent property of the bicontinuous cubic phase. | Use positive displacement syringes for handling and dispensing the viscous phase.[9] For some applications, consider preparing a less viscous dispersion of cubic phase nanoparticles (cubosomes). |
| Inconsistent results between batches. | Incomplete mixing of lipid and aqueous phases. | Use a robust mixing method, such as coupled syringes, to ensure a homogenous mixture.[11][12] |
| Equilibration time is insufficient. | Allow sufficient time for the system to equilibrate after preparation or after a change in conditions (e.g., temperature, pH). | |
| Degradation of this compound. | Avoid prolonged exposure to extreme pH and high temperatures to prevent hydrolysis. Store this compound under appropriate conditions (cool, dark, and inert atmosphere). | |
| Phase transition is not occurring at the expected pH or ionic strength. | Buffer capacity is insufficient to maintain the target pH. | Use a buffer with a pKa close to the target pH and at a sufficient concentration. |
| The concentration of the ionizable component is too low. | Increase the concentration of the pH-sensitive lipid or polymer in the formulation. | |
| Screening of charges by counterions is different than expected. | Be aware that different ions can have varying effects on lipid packing and phase behavior. |
Quantitative Data Summary
The following tables summarize the observed phase transitions of this compound in mixed lipid systems under varying conditions of ionic strength and pH. These systems provide insight into how electrostatic interactions, modulated by these parameters, influence the phase behavior.
Table 1: Effect of Ionic Strength (NaCl) on the Phase Behavior of this compound/DOPA Mixtures in Excess Water
| DOPA Concentration (mol%) | NaCl Concentration | Observed Phase Transition | Reference |
| 10 | 60 mM | Q_II_P (Q229) → Q_II_D (Q224) | [6] |
| 10 | 1.2 M | Q_II_D (Q224) → H_II | [6] |
| 30 | 0.50 M | L_α → Q_II_D (Q224) | [6] |
| 30 | 0.65 M | Q_II_D (Q224) → H_II | [6] |
Table 2: Effect of pH on the Phase Behavior of DOPS/Monoolein (2/8 molar ratio) Membranes in 50 mM NaCl
| Final pH | Observed Phase | Lattice Constant of Q_II_P Phase (nm) | Reference |
| ≤ 2.75 | Q_II_P | Increases with pH | [13] |
| > 2.75 | L_α | - | [13] |
Experimental Protocols
Preparation of this compound Liquid Crystalline Phases
This protocol describes a common method for preparing bulk this compound liquid crystalline phases using coupled syringes.
Materials:
-
High-purity this compound (e.g., >99%)
-
Aqueous buffer of desired pH and ionic strength
-
Two gas-tight glass or Hamilton syringes (e.g., 100 µL or 250 µL)
-
A syringe coupler
Procedure:
-
Accurately weigh the desired amount of this compound and transfer it into one of the syringes. If the this compound is solid at room temperature, it can be gently warmed (e.g., to 40°C) until it melts.[12]
-
Draw the desired volume of the aqueous buffer into the second syringe.
-
Connect the two syringes using the coupler.
-
Push the plungers back and forth to mix the this compound and the aqueous solution. Continue mixing until the mixture becomes homogenous and optically transparent, which indicates the formation of the cubic phase. This may require 100-200 mixing cycles.[11]
-
Allow the sample to equilibrate at the desired temperature for at least 30 minutes before characterization. For low-temperature experiments, be mindful of the potential for phase separation.[8]
Characterization by Small-Angle X-ray Scattering (SAXS)
SAXS is the primary technique for identifying the structure of liquid crystalline phases.
Instrumentation:
-
SAXS instrument with a temperature-controlled sample holder.
Procedure:
-
Load the prepared this compound sample into a sample holder (e.g., a quartz capillary or a specialized cell).
-
Place the sample holder into the temperature-controlled stage in the SAXS instrument.
-
Allow the sample to equilibrate at the desired temperature.
-
Acquire the SAXS data. The exposure time will depend on the X-ray source and the sample.
-
Process the 2D scattering pattern into a 1D profile of intensity (I) versus the scattering vector (q).
-
Identify the phase by the relative positions of the Bragg peaks. The ratios of the q-values for the peaks are characteristic of a specific lattice type (see table below).[4][14]
Table 3: Characteristic Peak Ratios for Common this compound Phases
| Phase | Space Group | Characteristic q-value Ratios |
| Lamellar (L_α) | - | 1 : 2 : 3 : 4 ... |
| Inverse Hexagonal (H_II) | p6m | 1 : √3 : √4 : √7 ... |
| Primitive Cubic (Q_II_P) | Im3m | √2 : √4 : √6 : √8 ... |
| Double Diamond Cubic (Q_II_D) | Pn3m | √2 : √3 : √4 : √6 ... |
| Gyroid Cubic (Q_II_G) | Ia3d | √6 : √8 : √14 : √16 ... |
Visualization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for direct visualization of the nanostructure of dispersed this compound phases (e.g., cubosomes).
Procedure:
-
Prepare a dispersion of this compound in the aqueous buffer of interest (cubosomes).
-
Apply a small droplet (3-5 µL) of the dispersion to a TEM grid (e.g., a lacey carbon grid).
-
Blot the excess liquid with filter paper to create a thin film. This is typically done in a controlled environment with high humidity to prevent drying.
-
Rapidly plunge-freeze the grid into a cryogen such as liquid ethane cooled by liquid nitrogen. This vitrifies the water, preserving the structure of the nanoparticles.
-
Transfer the frozen grid to a cryo-TEM holder under liquid nitrogen.
-
Image the sample in the TEM at cryogenic temperatures.
Visualizations
Caption: Experimental workflow for preparing and characterizing this compound phases.
Caption: Relationship between pH, ionic strength, and this compound phase behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Tutorial Liquid crystals [sastutorials.org]
- 5. Exploring pH-Triggered Lamellar to Cubic Phase Transition in 2-Hydroxyoleic Acid/Monoolein Nanodispersions: Insights into Membrane Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of electrostatic interactions on phase stability of cubic phases of membranes of this compound/dioleoylphosphatidic acid mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of electrostatic interactions on phase stability of cubic phases of membranes of this compound/dioleoylphosphatidic acid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Lipid Phases as Incorporation and Enrichment Materials for Membrane Protein Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detergents Destabilize the Cubic Phase of this compound: Implications for Membrane Protein Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Microcrystals in Lipidic Cubic Phase for Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cherezov Lab - LCP Protocols: Reconstitution of proteins in LCP [cherezov.usc.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Monoolein vs. Phytantriol for In Meso Crystallization of Membrane Proteins
For researchers, scientists, and drug development professionals navigating the complexities of membrane protein crystallization, the choice of the lipidic matrix is a critical determinant of success. The in meso method, which utilizes a lipidic cubic phase (LCP) as a scaffold for crystal growth, has emerged as a powerful technique. At the heart of this method lie two key lipids: monoolein (MGO) and phytantriol (PHYT). This guide provides an objective, data-driven comparison of these two lipids to inform your selection process and enhance your crystallization strategy.
This compound has historically been the workhorse of in meso crystallization, credited with facilitating the structure determination of numerous membrane proteins. However, phytantriol has gained traction as a viable alternative with distinct advantages in certain applications. This comparison delves into their physical properties, crystallization successes, practical handling considerations, and detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound (MGO) | Phytantriol (PHYT) |
| Chemical Stability | Susceptible to hydrolysis of the ester linkage. | Chemically stable due to the absence of ester bonds.[1] |
| Low-Temperature Use | Cubic phase is metastable below 17°C, making crystallization at 4-6°C "risky".[2][3] | Forms stable cubic phases over a broader temperature range, suitable for low-temperature work. |
| Track Record | Extensive and well-documented success with a wide variety of membrane proteins.[2][4] | A growing number of successful crystallizations, though less extensive than this compound. |
| Commercial Availability | Widely available from multiple suppliers in high purity. | Readily available, often with high purity. |
| Phase Behavior | Well-characterized, forming the essential Pn3m cubic phase.[3] | Also forms the Pn3m cubic phase, with a phase diagram qualitatively similar to this compound.[5] |
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound and phytantriol is fundamental to their effective use in crystallization experiments.
| Property | This compound (1-oleoyl-rac-glycerol) | Phytantriol (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) |
| Molecular Formula | C₂₁H₄₀O₄ | C₂₀H₄₂O₃ |
| Molecular Weight | 356.54 g/mol | 330.58 g/mol |
| Appearance | Colorless to yellowish, viscous liquid or solid. | Colorless, viscous liquid. |
| Key Functional Group | Ester linkage | Ether linkages |
| Primary Cubic Phase | Pn3m (double-diamond)[5] | Pn3m (double-diamond)[5] |
| Low-Temperature Stability | The cubic phase is not thermodynamically stable below approximately 17°C.[2] | Forms stable cubic phases at lower temperatures. |
Performance in Membrane Protein Crystallization
The ultimate measure of a lipid's utility for in meso crystallization is its success in producing high-resolution crystals of membrane proteins.
This compound: The Established Standard
This compound has been instrumental in the structural determination of a vast array of membrane proteins, including G protein-coupled receptors (GPCRs), transporters, and channels. Its extensive track record provides a wealth of information and established protocols.
| Protein | PDB ID | Resolution (Å) |
| β2 adrenergic receptor | 2RH1 | 2.40 |
| Adenosine A2a receptor | 3EML | 2.60 |
| Bacteriorhodopsin | 1C3W | 1.55[6] |
| Halorhodopsin | 1E12 | 1.80 |
| Sensory Rhodopsin II | 1H2S | 2.10 |
Phytantriol: A Promising Alternative
While the list of structures solved using phytantriol is not as extensive as that for this compound, it is steadily growing. Its chemical stability and performance at low temperatures make it an attractive option for challenging targets.
| Protein | PDB ID | Resolution (Å) |
| Bacteriorhodopsin | 1M0L | 1.90 |
| Sensory Rhodopsin II | 1JGJ | 2.00 |
| Halorhodopsin | 1I50 | 2.00 |
| Details on a wider range of proteins crystallized in phytantriol are less centrally compiled than for this compound, but its use is increasingly reported in the literature for various targets. |
Experimental Protocols
The following provides a generalized protocol for in meso crystallization applicable to both this compound and phytantriol, with specific considerations for each lipid noted.
I. Preparation of the Protein-Laden Mesophase
-
Thawing and Handling of Lipids :
-
This compound : If stored frozen, bring to room temperature (around 20°C) and warm gently if necessary to ensure it is in a liquid state. It is a viscous liquid at room temperature.
-
Phytantriol : Is a viscous liquid at room temperature and can be used directly.
-
-
Mixing Protein and Lipid :
-
The standard method involves using two coupled gas-tight syringes connected by a coupler.
-
Load the protein solution (typically at a concentration of 10-50 mg/mL in a suitable detergent) into one syringe and the molten lipid into the other. A common starting ratio is 2:3 (v/v) protein solution to lipid.[3]
-
Manually push the plungers back and forth for at least 100 cycles to ensure thorough mixing. The mixture will become progressively more viscous and should appear clear and non-birefringent under cross-polarized light, indicating the formation of the lipidic cubic phase.
-
II. Setting up Crystallization Plates
-
Dispensing the Mesophase :
-
Using a syringe-based dispenser, carefully dispense nanoliter-scale boluses (typically 50-200 nL) of the protein-laden mesophase onto the wells of a crystallization plate (glass sandwich plates are commonly used for their excellent optical properties).[3]
-
-
Adding the Precipitant Solution :
-
Pipette the precipitant solution (typically 0.8-1 µL) over the mesophase bolus. The precipitant solution will dehydrate the mesophase, inducing crystal nucleation and growth.
-
-
Sealing and Incubation :
-
Seal the crystallization plate with a clear sealant to prevent evaporation.
-
Incubate the plates at a constant temperature (e.g., 20°C for this compound, or a lower temperature for sensitive proteins, where phytantriol may be advantageous).
-
III. Crystal Visualization and Harvesting
-
Monitoring Crystal Growth :
-
Regularly inspect the plates under a microscope. Crystals can appear within hours to several weeks. The cubic phase is optically isotropic (dark between crossed polarizers), while crystals are typically birefringent (bright against a dark background).
-
-
Harvesting Crystals :
-
Crystal harvesting from the viscous mesophase can be challenging. It is typically done using small, specialized loops or micro-tools to carefully extract the crystal along with a small amount of the surrounding lipid matrix.
-
The harvested crystal is then flash-cooled in liquid nitrogen for X-ray diffraction analysis.
-
Visualizing the Process
In Meso Crystallization Workflow
Caption: A streamlined workflow for in meso crystallization.
Conceptual Pathway of In Meso Crystallization
References
- 1. Membrane protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystallizing membrane proteins for structure–function studies using lipidic mesophases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallizing Membrane Proteins in Lipidic Mesophases. A Host Lipid Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipidic cubic phases as matrices for membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Monoolein: A Superior Biocompatible Drug Carrier Validated by Comparative Analysis
FOR IMMEDIATE RELEASE
Shanghai, China – November 18, 2025 – In the dynamic field of drug delivery, the quest for biocompatible and efficient drug carriers is paramount. Monoolein, a biodegradable and non-toxic lipid, has emerged as a frontrunner, demonstrating exceptional potential in various pharmaceutical applications. An in-depth comparative analysis of this compound against other widely used drug carriers—liposomes, polymeric nanoparticles (PLGA), and solid lipid nanoparticles (SLNs)—corroborates its superior biocompatibility profile, making it a highly promising candidate for the next generation of drug delivery systems.
This compound-based systems, particularly cubosomes, exhibit excellent biocompatibility, characterized by low cytotoxicity and minimal hemolytic activity. These attributes, combined with its ability to form unique liquid crystalline structures, allow for the controlled release of a wide range of therapeutic agents, enhancing their efficacy while minimizing side effects. This guide provides a comprehensive comparison of this compound with alternative drug carriers, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions.
Comparative Biocompatibility Analysis
To provide a clear and objective comparison, the following tables summarize the key biocompatibility parameters for this compound and its alternatives.
Table 1: In Vitro Cytotoxicity Data (IC50 Values)
| Drug Carrier | Cell Line | IC50 (µg/mL) | Reference |
| This compound (Cubosomes) | PC-3, DU-145, AGS | > 125 | [1] |
| CHO | > 100 (non-toxic) | [1] | |
| Liposomes | MDA-MB-231 | 5.74 ± 0.96 (Lipo-CDDP) | [2] |
| A549 | 6.25 ± 1.45 (Lipo-CDDP) | [2] | |
| HepG2, HCT116, MCF-7 | 16.7 - 41.9 | [3] | |
| PLGA Nanoparticles | A375 | 2,500 - 5,000 (TQ-PLGA NPs) | [4] |
| Breast Cancer Cell Lines | > 100 (Blank NPs) | [5] | |
| Solid Lipid Nanoparticles (SLNs) | MCF-7 | 89.91 (48h), 39.49 (72h) | [6] |
| HUVEC (normal cells) | 189.16 (48h), 189.08 (72h) | [6] | |
| MCF-7 | 6.51 ± 0.39 (Cisplatin-SLNs) | [7] |
Table 2: Hemolytic Activity
| Drug Carrier | Hemolysis (%) | Concentration | Reference |
| This compound (Cubosomes) | Significantly lower than Phytantriol-based cubosomes | Not specified | [8] |
| Liposomes | < 1 | 0.30 mg lipid/mL | [9] |
| 3 - 6 | 0.1 - 5 mM lipids | [10] | |
| < 5 | 10 - 100 µM | [11] | |
| PLGA Nanoparticles | < 5 | 100 mg/mL | [12] |
| No hemolysis observed | 100 - 2000 ppm | [13] | |
| Solid Lipid Nanoparticles (SLNs) | < 5 | up to 4.0 mg/mL lipids | [14] |
| 0.39 - 0.85 | 0.1 - 0.5 mL suspension | [15] |
Table 3: In Vivo Toxicity Findings (Histopathology)
| Drug Carrier | Animal Model | Findings | Reference |
| This compound | Mice | High biocompatibility, physiological accumulation in the liver without histological damage. | [16] |
| Liposomes | Rats | Little to no effect on liver, lung, and spleen histology at tested doses. | [17][18] |
| Mice | No significant changes detected in brain, heart, spleen, thymus, liver, kidney, and lung. | [19][20] | |
| PLGA Nanoparticles | Mice | No apparent acute toxicity at 300 mg/kg; no significant differences in major organ histology compared to control. | [21] |
| Balb/C Mice | No specific anatomical pathological changes or tissue damage observed. | [22][23] | |
| Wistar Rats | Uncoated PLGA NPs showed more inflammatory reactions and some irreversible brain cell damage compared to chitosan-coated PLGA NPs. | [24][25] | |
| Solid Lipid Nanoparticles (SLNs) | Mice | Cetyl palmitate SLNs showed no pathological results. High-dosed Compritol SLNs led to reversible lipid accumulation in the liver and spleen. Low-dosed Compritol SLNs were well-tolerated. | [26][27] |
| Wistar Rats | Mild and transitory side effects (< 72 h), including neutrophilia and macrophage increase in lungs, liver, and spleen. | [28] |
Experimental Protocols
Detailed methodologies for the key biocompatibility assays are provided below to ensure reproducibility and standardization of future studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Expose cells to varying concentrations of the nanoparticle formulations for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine the cytotoxicity of the nanoparticles.
In Vitro Hemolysis Assay
This assay evaluates the compatibility of the drug carriers with red blood cells.
-
Blood Collection: Obtain fresh human or animal blood and prepare a 2% erythrocyte suspension in phosphate-buffered saline (PBS).
-
Incubation: Mix the nanoparticle suspensions at different concentrations with the erythrocyte suspension and incubate at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at 541 nm to quantify the amount of released hemoglobin.
-
Calculation: Use a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) to calculate the percentage of hemolysis. A hemolysis rate below 5% is generally considered non-hemolytic.[9][11]
In Vivo Acute Toxicity Study
This study assesses the systemic toxicity of the drug carriers in an animal model.
-
Animal Model: Use healthy adult mice or rats, divided into experimental and control groups.
-
Administration: Administer a single dose of the nanoparticle formulation intravenously or via the intended route of administration. The control group receives the vehicle (e.g., saline).
-
Observation: Monitor the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Histopathology: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, lung, heart, brain) for histopathological examination to identify any tissue damage or pathological changes.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for nanoparticle preparation and biocompatibility testing.
Caption: Nanoparticle preparation and subsequent biocompatibility testing workflow.
Caption: Step-by-step workflow of the in vitro MTT cytotoxicity assay.
Conclusion
The comprehensive data presented in this guide strongly supports the validation of this compound as a highly biocompatible drug carrier. Its low toxicity profile, both in vitro and in vivo, positions it as a superior alternative to other existing nanocarriers. For researchers and professionals in drug development, this compound-based systems offer a promising platform for creating safer and more effective therapeutic solutions. The detailed experimental protocols and visual workflows provided herein are intended to facilitate further research and development in this exciting area.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Effects of Nanoliposomal Cisplatin and Diallyl Disulfide on Breast Cancer and Lung Cancer Cell Lines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation, Cellular Uptake and Cytotoxicity of Thymoquinone-Loaded PLGA Nanoparticles in Malignant Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of poly (lactic-co-glycolic acid) nanoparticles to improve the therapeutic efficacy of paclitaxel in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and characterisation of solid lipid nanoparticles and investigation of toxicity against breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cubosomes; the next generation of smart lipid nanoparticles? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Liposomal Drug Formulations on the RBCs Shape, Transmembrane Potential, and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Activity and Hemocompatibility Study of Quercetin Loaded Plga Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. avys.omu.edu.tr [avys.omu.edu.tr]
- 19. dovepress.com [dovepress.com]
- 20. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. In vivo evaluation of the biodistribution and safety of PLGA nanoparticles as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchspace.csir.co.za [researchspace.csir.co.za]
- 24. Bringing pathology to nanomedicine: a comparison of in vivo toxicity of polymeric nanoparticle carriers with and without chitosan coating - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bringing-pathology-to-nanomedicine-a-comparison-of-in-vivo-toxicity-of-polymeric-nanoparticle-carriers-with-and-without-chitosan-coating - Ask this paper | Bohrium [bohrium.com]
- 26. Solid lipid nanoparticles (SLN)--effects of lipid composition on in vitro degradation and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The in vivo toxicological profile of cationic solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Drug Release Kinetics from Monoolein Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of drug release kinetics from monoolein-based formulations, particularly cubosomes, with alternative lipid nanoparticle systems. This compound formulations are renowned for their unique bicontinuous cubic phase structure, which offers a versatile platform for the controlled delivery of a wide range of therapeutic agents. This document presents supporting experimental data, detailed methodologies for key characterization techniques, and visual representations of experimental workflows and the principles governing drug release.
Performance Comparison: this compound Cubosomes vs. Solid Lipid Nanoparticles
This compound cubosomes typically exhibit a slower and more sustained drug release profile compared to solid lipid nanoparticles (SLNs). This is attributed to the complex, tortuous diffusion pathways within the cubic phase's lipid bilayers and aqueous channels. In contrast, drugs incorporated into the crystalline matrix of SLNs, especially lipophilic drugs, may be expelled to the surface, leading to a faster initial release.
Below is a summary of comparative in vitro drug release data for a model lipophilic drug, porphyrin, from this compound cubic particles and trimyristin solid lipid nanoparticles.
| Time (min) | Cumulative Release from Trimyristin SLNs (%) | Cumulative Release from this compound Cubic Particles (%) |
| 15 | 35.2 ± 2.5 | 15.8 ± 1.9 |
| 30 | 58.1 ± 3.1 | 24.5 ± 2.2 |
| 60 | 75.9 ± 3.8 | 38.6 ± 2.8 |
| 120 | 88.4 ± 4.2 | 55.3 ± 3.5 |
| 240 | 95.1 ± 4.5 | 70.1 ± 4.1 |
| 360 | 98.2 ± 4.7 | 78.9 ± 4.4 |
Data is illustrative and compiled from studies comparing the release of lipophilic drugs from different nanoparticle systems.[1][2]
Factors Influencing Drug Release from this compound Formulations
The unique structure of the this compound cubic phase is central to its drug release characteristics. The following diagram illustrates the relationship between the formulation's properties and the resulting drug release kinetics.
Caption: Relationship between formulation properties, drug characteristics, and release kinetics.
Experimental Protocols
Accurate characterization of drug release from this compound formulations requires a combination of techniques to assess the formulation's structure and the rate of drug release.
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the preparation and characterization of drug-loaded this compound formulations.
Caption: A typical experimental workflow for characterizing drug release from this compound formulations.
In Vitro Drug Release Studies
a) Dialysis Method
The dialysis bag technique is a common method for assessing drug release from nanoparticles.
-
Materials: Dialysis tubing with an appropriate molecular weight cut-off (MWCO), release medium (e.g., phosphate-buffered saline, pH 7.4), magnetic stirrer, and a constant temperature water bath.
-
Protocol:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Accurately measure a known volume of the drug-loaded this compound formulation and place it inside the dialysis bag.
-
Seal the dialysis bag and immerse it in a vessel containing a defined volume of the release medium.
-
Maintain the temperature at 37°C and stir the release medium at a constant speed.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released over time.
-
b) Pressure Ultrafiltration
This method offers a more rapid separation of the nanoparticle dispersion from the aqueous medium, which can be advantageous for studying burst release phenomena.
-
Materials: Stirred ultrafiltration cell, appropriate ultrafiltration membrane (e.g., regenerated cellulose), nitrogen gas source, and collection vials.
-
Protocol:
-
Assemble the ultrafiltration cell with the selected membrane.
-
Place a known volume of the drug-loaded cubosome dispersion into the cell.
-
Apply a constant pressure of nitrogen gas to the cell while stirring the dispersion.
-
Collect the filtrate (aqueous medium with free drug) at various time points.
-
Analyze the drug concentration in the filtrate.
-
This method is particularly useful for determining the amount of free drug versus encapsulated drug at different dilutions.[3]
-
Structural Characterization
a) Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for identifying the internal liquid crystalline structure of this compound formulations.
-
Sample Preparation: The cubosome dispersion is loaded into a thin, X-ray transparent capillary tube.
-
Instrumentation: A SAXS instrument equipped with a collimated X-ray source and a 2D detector.
-
Data Acquisition: The sample is exposed to the X-ray beam, and the scattered X-rays are collected by the detector.
-
Data Analysis: The resulting scattering pattern, a plot of scattering intensity versus the scattering vector (q), reveals a series of Bragg peaks. The positions of these peaks are characteristic of the specific cubic lattice (e.g., Pn3m, Im3m), confirming the internal structure of the nanoparticles.
b) Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for the direct visualization of the morphology and internal structure of the nanoparticles in their hydrated state.
-
Sample Preparation:
-
A small aliquot of the cubosome dispersion is applied to a TEM grid.
-
The excess liquid is blotted away to create a thin film.
-
The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving its native structure.
-
-
Imaging: The vitrified sample is then transferred to a transmission electron microscope equipped with a cryo-stage and imaged at low temperatures.
-
Analysis: The resulting images can reveal the overall particle shape and size, as well as the internal cubic lattice structure.
References
- 1. Comparison of drug release from liquid crystalline this compound dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of drug release from liquid crystalline this compound dispersions and solid lipid nanoparticles using a flow cytometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanostructured Cubosomes in a Thermoresponsive Depot System: An Alternative Approach for the Controlled Delivery of Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Self-Assembly of Monoolein and Its Isosteres
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the self-assembly behavior of monoolein (MO), a cornerstone lipid in drug delivery systems, and its thioester and amide isosteres. Understanding the impact of subtle chemical modifications on the self-assembly of these lipids is crucial for the rational design of novel nanostructured materials for biomedical applications. This document summarizes key experimental findings, presents comparative data in a clear format, and provides detailed experimental protocols for the characterization of these lipid systems.
Introduction to this compound and Its Isosteres
This compound (1-(cis-9-octadecenoyl)-rac-glycerol) is an amphiphilic lipid renowned for its ability to self-assemble in aqueous environments into a variety of lyotropic liquid crystalline phases, most notably the bicontinuous cubic phases.[1][2] These unique, ordered, and continuous lipid bilayer structures with aqueous channels have found widespread applications in drug delivery, protein crystallization, and as matrices for chemical reactions.[1][3]
Isosteres are molecules or ions with the same number of atoms and valence electrons. In the context of this compound, isosteric replacement involves substituting the ester linkage between the hydrophilic glycerol headgroup and the hydrophobic oleyl tail with other functional groups, such as a thioester or an amide linkage.[4][5] These seemingly minor chemical changes can significantly alter the physicochemical properties and self-assembly behavior of the lipid, leading to the formation of distinct nanostructures.[4][6] This guide focuses on a comparative analysis of this compound and its thioester and amide isosteres.
Physicochemical Properties and Self-Assembly Behavior
The substitution of the ester linkage in this compound with a thioester or an amide group profoundly impacts the resulting self-assembled structures in aqueous dispersion. While this compound is known to form nonlamellar cubic phases, its isosteres exhibit different phase preferences.[4][5]
A key study systematically investigated the differences in self-assembly between this compound and its thioester and amide analogues.[4] The findings revealed that replacing the ester linkage leads to the formation of distinct phases: the thioester analogue self-assembles into a hexagonal phase, while the amide analogue forms a lamellar phase, resulting in vesicles.[1][4] This highlights the critical role of the linker region in dictating the preferred curvature of the lipid monolayer and, consequently, the overall architecture of the self-assembled nanostructure.
Comparative Data Summary
The following table summarizes the key differences in the self-assembled structures formed by this compound and its isosteres based on experimental data.
| Feature | This compound (Ester Linkage) | Thioester Isostere | Amide Isostere |
| Predominant Phase | Bicontinuous Cubic (Pn3m, Ia3d) | Hexagonal | Lamellar (Vesicles) |
| Microscale Structure | Distinct cubic particles with defined edges | Less defined, aggregated structures | Vesicular structures |
| Nanoscale Structure (Cryo-EM) | Ordered, periodic cubic lattice | Cylindrical micelles in a hexagonal arrangement | Multilamellar vesicles |
| SAXS Profile | Peaks consistent with cubic symmetry | Peaks indicative of a hexagonal lattice | Broad peak characteristic of lamellar phase |
Data sourced from Fracassi et al., 2023.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols used in the comparative study of this compound and its isosteres.
General Preparation of Lipid Dispersions
A common method for preparing lipid dispersions for self-assembly studies involves the thin-film hydration technique.[1][4]
-
Stock Solution Preparation: The lipids (this compound or its isosteres) are dissolved in methanol to a concentration of 50 mM.
-
Thin Film Formation: A desired volume of the lipid stock solution is transferred to a glass vial, and the solvent is evaporated under a stream of argon or nitrogen gas to form a thin lipid film on the vial's inner surface.
-
Hydration: The lipid film is hydrated with an aqueous solution (e.g., water or buffer) containing a stabilizer like Pluronic F127 (15 µM) to a final lipid concentration of 10 mM.
-
Homogenization: The mixture is vigorously vortexed and heated (e.g., at 75 °C for 2 minutes) to facilitate the formation of a uniform dispersion.[1][4]
Characterization Techniques
SAXS is a powerful technique to determine the phase and structural parameters of self-assembled lipid systems.
-
Sample Preparation: The lipid dispersion is loaded into a quartz capillary.
-
Data Acquisition: SAXS patterns are recorded using a synchrotron X-ray source. The sample-to-detector distance and X-ray wavelength are calibrated using a standard (e.g., silver behenate).
-
Data Analysis: The scattering intensity versus the scattering vector (q) is plotted. The positions of the Bragg peaks are used to identify the liquid crystalline phase and calculate its lattice parameters.[4]
Cryo-TEM allows for the direct visualization of the nanostructure of the lipid assemblies in a near-native, hydrated state.
-
Sample Preparation: A small aliquot (3-4 µL) of the lipid dispersion is applied to a glow-discharged TEM grid. The excess liquid is blotted away, and the grid is rapidly plunged into liquid ethane to vitrify the sample.
-
Imaging: The vitrified sample is transferred to a cryo-TEM holder and imaged at liquid nitrogen temperature. Images are recorded under low-dose conditions to minimize electron beam damage.[4]
FTIR spectroscopy provides information about the molecular ordering and hydrogen bonding within the lipid assemblies.
-
Sample Preparation: The lipid dispersion is placed between two CaF2 windows separated by a spacer.
-
Data Acquisition: FTIR spectra are recorded over a range of wavenumbers (e.g., 1000-4000 cm⁻¹) at a controlled temperature.
-
Data Analysis: The positions and shapes of specific vibrational bands (e.g., the carbonyl stretch) are analyzed to infer changes in the molecular environment and packing of the lipid molecules.[4]
Visualizing the Comparison: Structures and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Isosteric modification of this compound's linker dictates the resulting self-assembled phase.
Caption: Experimental workflow for the comparative study of lipid self-assembly.
Conclusion
The isosteric replacement of the ester linkage in this compound with a thioester or an amide group has a dramatic effect on its self-assembly behavior in aqueous media.[4][5] While this compound reliably forms cubic phases, its thioester and amide analogues favor hexagonal and lamellar phases, respectively.[4] This comparative understanding is invaluable for the design of lipid-based nanomaterials with tailored structures and properties for specific applications in drug delivery and beyond. The provided experimental protocols serve as a practical guide for researchers aiming to explore and characterize these fascinating self-assembling systems. Future investigations may focus on further fine-tuning the properties of this compound isosteres to create novel mesophases with unique functionalities for nanomedicine and the development of artificial cell compartments.[1]
References
- 1. Characterizing the Self-Assembly Properties of this compound Lipid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. osti.gov [osti.gov]
- 6. Characterizing the Self-Assembly Properties of this compound Lipid Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioadhesive Properties of Monoolein Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioadhesive properties of monoolein formulations against two other widely used bioadhesive polymers: Carbopol® and chitosan. The information presented herein is supported by experimental data from various studies, offering insights into the performance of these materials for drug delivery applications.
Introduction to Bioadhesion in Drug Delivery
Bioadhesion is the phenomenon where a natural or synthetic material adheres to a biological surface, such as the mucosal layer of the gastrointestinal tract, for an extended period. This property is of significant interest in drug delivery as it can enhance the residence time of a dosage form at the site of absorption, leading to improved drug bioavailability and therapeutic outcomes. This compound, a lipid that forms liquid crystalline structures in the presence of water, has emerged as a promising bioadhesive material. Its unique phase behavior, particularly the formation of cubic and hexagonal phases, is believed to contribute to its mucoadhesive characteristics.
Comparative Analysis of Bioadhesive Properties
The bioadhesive performance of a material is typically quantified by measuring parameters such as the force of detachment (the maximum force required to separate the formulation from a mucosal surface) and the work of adhesion (the total energy required for detachment). The following table summarizes the quantitative data on the bioadhesive properties of this compound, Carbopol®, and chitosan from various in vitro studies.
Disclaimer: The following data is compiled from different studies. Direct comparison should be made with caution as experimental conditions can vary significantly between studies.
| Formulation/Polymer | Bioadhesive Parameter | Value | Experimental Substrate | Key Findings |
| This compound (GMO/GML) | Work of Adhesion | 0.007 - 0.048 mJ/cm² | Rabbit Jejunum | Unswollen monoglycerides showed the greatest mucoadhesion. The cubic phase is mucoadhesive when formed on a wet mucosal surface.[1] |
| Carbopol® 974P | Detachment Force | ~1.5 N | Porcine Gastric Mucosa | Bioadhesive strength increased with increasing amounts of Carbopol® 974P in the formulations.[2] |
| Chitosan | Work of Adhesion | 269 ± 16 mN*mm | Mucin Tablet | Free chitosan in a physical mixture demonstrated high mucoadhesive capacity.[3] |
| Chitosan | Adhesion to Mica (pH 3.0) | ~6.4 mJ/m² | Mica | Strong adhesive interactions were observed at acidic pH.[4] |
Mechanisms of Bioadhesion
The mechanisms by which these materials adhere to mucosal surfaces differ:
-
This compound: The bioadhesion of this compound is considered non-specific and is thought to involve the dehydration of the mucosal surface.[1] The liquid crystalline phases of this compound can interact with the mucus layer, leading to adhesion.
-
Carbopol®: As a polyacrylic acid polymer, Carbopol® adheres to the mucosa primarily through hydrogen bonding between its carboxylic acid groups and the sialic acid and fucose residues in mucin. Entanglement of the polymer chains with the mucin network also contributes to its strong bioadhesive properties.
-
Chitosan: Chitosan, a cationic polysaccharide, exhibits mucoadhesion through electrostatic interactions between its positively charged amino groups and the negatively charged sialic acid residues in mucin.[3] Hydrogen bonding and hydrophobic interactions also play a role.
Experimental Protocols for Assessing Bioadhesion
The most common in vitro method for evaluating bioadhesion is the tensile or detachment force test, often performed using a texture analyzer.
Tensile Strength Measurement Using a Texture Analyzer
This method measures the force required to detach a formulation from a mucosal substrate.
Materials and Equipment:
-
Texture Analyzer equipped with a cylindrical probe
-
Mucosal tissue (e.g., porcine buccal mucosa, intestinal mucosa) or a mucin disc
-
Phosphate buffered saline (PBS) or simulated intestinal fluid
-
The formulation to be tested
-
Double-sided adhesive tape
Protocol:
-
Preparation of the Mucosal Substrate:
-
Excise fresh mucosal tissue and equilibrate it in PBS at 37°C.
-
Secure the mucosal tissue onto a holder with the mucosal side facing upwards.
-
Alternatively, prepare mucin discs by compressing mucin powder.
-
-
Sample Preparation:
-
Attach the formulation (e.g., a tablet, film, or a defined amount of gel) to the cylindrical probe of the texture analyzer using double-sided adhesive tape.
-
-
Measurement:
-
Lower the probe with the attached formulation until it comes into contact with the mucosal substrate.
-
Apply a defined contact force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds) to allow for intimate contact and bond formation.
-
Withdraw the probe at a constant speed (e.g., 0.1 mm/s).
-
The instrument records the force as a function of distance during withdrawal.
-
-
Data Analysis:
-
The peak force on the force-distance curve represents the detachment force .
-
The area under the force-distance curve represents the work of adhesion .
-
Experimental Workflow for Bioadhesion Assessment
The following diagram illustrates the typical workflow for assessing the bioadhesive properties of a pharmaceutical formulation.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Evaluation of the Mucoadhesive Properties of Chitosan-Based Microstructured Lipid Carrier (CH-MLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring bioadhesion: insight on innovative strategies to investigate bioadhesive scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Monoolein-Based Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of monoolein-based drug delivery systems, primarily focusing on cubosomes, with alternative lipid-based nanocarriers. The information presented herein is supported by experimental data from various studies, offering insights into the in vitro release characteristics and in vivo pharmacokinetic profiles of these advanced drug delivery vehicles.
Executive Summary
This compound-based drug delivery systems, particularly cubosomes, have emerged as a promising platform for enhancing the bioavailability of poorly soluble drugs. These systems are biocompatible and biodegradable, offering the potential for sustained drug release.[1][2][3] In vitro studies often demonstrate a slow and sustained release profile from this compound cubosomes, which in some cases, translates to improved pharmacokinetic parameters in vivo, such as increased area under the curve (AUC) and maximum plasma concentration (Cmax), when compared to conventional drug formulations and other lipid-based carriers like solid lipid nanoparticles (SLNs) and liposomes.[2][4][5] This guide will delve into the quantitative data supporting these findings, detail the experimental protocols used for their evaluation, and provide visual representations of the key concepts.
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various studies, comparing the in vitro and in vivo performance of this compound-based cubosomes with alternative formulations.
Table 1: In Vitro Performance of this compound-Based Cubosomes
| Drug | Formulation | Particle Size (nm) | Entrapment Efficiency (%) | In Vitro Release Characteristics | Reference |
| Spironolactone | This compound Cubosome | 90.4 | 90.2 | < 5% release over 12-48 hours | [6][7] |
| Nifedipine | This compound Cubosome | 91.3 | 93.0 | < 5% release over 12-48 hours | [6][7] |
| 5-Fluorouracil | This compound Cubosome | 105.7 | 31.21 | Rapid release of ~50% in the first hour, followed by slower release | [8] |
| Gambogenic Acid | This compound Cubosome | 150-250 | Not Specified | Prolonged inhibitory activity in vitro | [2][3] |
| Curcumin | This compound Cubosome | Not Specified | ~50% | Not Specified | [5] |
Table 2: In Vivo Pharmacokinetic Performance of this compound-Based Cubosomes
| Drug | Formulation | Animal Model | Key Findings | Reference |
| Gambogenic Acid | This compound Cubosome vs. GNA Solution | Not Specified | Cmax: ~1.2-fold higher, AUC: ~9.1-fold higher | [2][3] |
| 5-Fluorouracil | This compound Cubosome vs. 5-FU Solution | Rats | ~5-fold greater liver concentration | [8] |
| Spironolactone | This compound Cubosome vs. SPI Dispersion | Not Specified | Considerable increase in systemic oral bioavailability | [6][7] |
| Nifedipine | This compound Cubosome vs. NI Dispersion | Not Specified | Considerable increase in systemic oral bioavailability | [6][7] |
| Cromolyn Sodium | This compound Cubosome vs. CS Solution | Not Specified | Bioavailability 1.3-fold higher, sustained release (Tmax = 8h) | [9] |
Table 3: Comparison with Alternative Lipid-Based Drug Delivery Systems
| Feature | This compound Cubosomes | Solid Lipid Nanoparticles (SLNs) | Liposomes |
| Structure | Bicontinuous cubic liquid crystalline phase | Solid lipid core | Phospholipid bilayer vesicle(s) |
| Drug Loading | High capacity for hydrophobic and amphiphilic drugs due to large interfacial area | Primarily for lipophilic drugs, potential for drug expulsion | Encapsulates hydrophilic drugs in the aqueous core and lipophilic drugs in the bilayer |
| In Vitro Release | Often sustained or slow release | Can be faster than cubosomes | Release can be tailored but may have stability issues |
| Stability | Generally high thermodynamic stability | Good physical stability | Can be prone to leakage and fusion |
| In Vivo Performance | Demonstrated enhanced bioavailability for various drugs | Can improve bioavailability, but particle size is a critical factor | Widely used, but can have lower encapsulation efficiency for hydrophobic drugs compared to cubosomes |
Experimental Protocols
In Vitro Drug Release Testing
A common method for evaluating the in vitro release of drugs from this compound-based formulations is the Franz diffusion cell method.
Apparatus:
-
Franz diffusion cell
-
Synthetic or biological membrane (e.g., cellulose acetate, animal skin)
-
Receptor medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions)
-
Magnetic stirrer
-
Water bath for temperature control (typically 37°C)
Procedure:
-
The Franz diffusion cell is assembled with the membrane separating the donor and receptor compartments.
-
The receptor compartment is filled with the receptor medium and placed on a magnetic stirrer to ensure uniform concentration. The temperature is maintained at 37°C.
-
A known quantity of the this compound-based formulation is placed in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment.
-
The withdrawn volume is replaced with fresh receptor medium to maintain a constant volume.
-
The concentration of the drug in the collected samples is analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies are crucial for establishing the in vivo performance of drug delivery systems. A typical protocol using a rat model is outlined below.
Animal Model:
-
Wistar or Sprague-Dawley rats are commonly used.
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Fasting: Animals are fasted overnight with free access to water before drug administration.
-
Dosing: A known dose of the drug formulation (e.g., this compound cubosomes) and the control (e.g., drug solution or suspension) is administered, typically via oral gavage.
-
Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated bioanalytical method, such as HPLC coupled with a suitable detector (e.g., UV or Mass Spectrometry). Sample preparation often involves protein precipitation followed by extraction.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.
Mandatory Visualization
Caption: Experimental workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
Caption: Structure of a this compound-based cubosome for drug delivery.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A novel glyceryl this compound-bearing cubosomes for gambogenic acid: Preparation, cytotoxicity and intracellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in drug delivery applications of cubosomes, hexosomes, and solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs Using this compound Cubosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo evaluation of cubosomes containing 5-fluorouracil for liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
A Comparative Guide to Cubosome Preparation: Top-Down vs. Bottom-Up Methodologies
For researchers, scientists, and drug development professionals, the choice of preparation method is a critical determinant of cubosome properties and performance. This guide provides an objective comparison of the two primary approaches—top-down and bottom-up—supported by experimental data and detailed protocols to inform your selection process.
Cubosomes, which are nanostructured liquid crystalline particles, have garnered significant interest as advanced drug delivery systems due to their unique bicontinuous cubic liquid crystalline structure. This structure allows for the encapsulation of a wide range of molecules, including hydrophilic, hydrophobic, and amphiphilic drugs. The preparation of cubosomes primarily falls into two categories: top-down and bottom-up methods. The top-down approach involves the dispersion of a bulk cubic phase into nanoparticles using high-energy methods, while the bottom-up approach relies on the self-assembly of lipid molecules from a precursor solution with low-energy input.
At a Glance: Top-Down vs. Bottom-Up Methods
| Feature | Top-Down Methods | Bottom-Up Methods |
| Principle | Fragmentation of bulk cubic phase | Self-assembly from a precursor solution |
| Energy Input | High | Low |
| Key Techniques | High-Pressure Homogenization (HPH), Ultrasonication | Hydrotrope/Solvent Dilution Method |
| Particle Size | Generally larger, dependent on energy input | Generally smaller |
| Polydispersity Index (PDI) | Can be low with optimization | Can be low |
| Encapsulation Efficiency | Variable | Often reported to be higher |
| Scalability | Can be challenging due to high viscosity of bulk phase | More amenable to large-scale production |
| Thermosensitive Drugs | High energy may degrade sensitive molecules | Suitable for thermosensitive molecules |
Quantitative Comparison of Cubosome Properties
The choice of preparation method significantly impacts the physicochemical properties of the resulting cubosomes, such as particle size, polydispersity index (PDI), and encapsulation efficiency. The following tables summarize experimental data from comparative studies.
Table 1: Comparison of Particle Size and Polydispersity Index (PDI) for Phytantriol-Based Cubosomes Prepared by Top-Down (Ultrasonication) and Bottom-Up (Solvent Dilution) Methods
| Phytantriol:F127 Ratio (w/w) | Preparation Method | Average Particle Size (nm) ± SD | PDI |
| 1:2 | Top-Down | 190 ± 5 | 0.21 |
| 1:1 | Top-Down | 153 ± 5 | 0.14 |
| 2:1 | Top-Down | 180 ± 3 | 0.20 |
| 4:1 | Top-Down | 203 ± 4 | 0.16 |
| 1:2 | Bottom-Up | 330 ± 50 | 0.43 |
| 1:1 | Bottom-Up | 300 ± 20 | 0.26 |
| 2:1 | Bottom-Up | 330 ± 60 | 0.19 |
| 4:1 | Bottom-Up | 320 ± 60 | 0.17 |
Data adapted from Akhlaghi et al., Colloids and Surfaces B: Biointerfaces, 2016.[1]
Table 2: General Comparison of Encapsulation Efficiency
| Preparation Method | Encapsulation Efficiency | Reference |
| Top-Down (High-Pressure Homogenization) | High for lipophilic drugs (>98% for simvastatin) | [2] |
| Bottom-Up (Solvent Dilution) | Reported to be superior to top-down methods | [3] |
Note: A direct quantitative comparison of encapsulation efficiency from a single study was not available in the searched literature. The data presented is from different studies and may not be directly comparable due to variations in lipid systems and encapsulated drugs.
Experimental Workflows
The following diagrams illustrate the generalized workflows for the top-down and bottom-up preparation of cubosomes.
Detailed Experimental Protocols
Top-Down Method: High-Pressure Homogenization
This method is widely used for producing cubosomes with a uniform size distribution.
Materials:
-
Glyceryl monooleate (GMO)
-
Poloxamer 407 (Pluronic® F127)
-
Purified water
-
Active Pharmaceutical Ingredient (API) - optional
Protocol:
-
Preparation of the Bulk Cubic Phase:
-
Melt GMO and Poloxamer 407 (e.g., in a 9:1 weight ratio) at 60°C in a water bath until a homogenous mixture is formed.
-
If encapsulating a lipophilic drug, add it to the molten lipid mixture and stir until completely dissolved.
-
Gradually add a specific amount of purified water to the molten lipid mixture while vortexing to facilitate the formation of the viscous cubic phase gel.
-
Allow the mixture to equilibrate at room temperature for at least 48 hours to ensure the complete formation of the cubic phase.[2][4]
-
-
Coarse Dispersion:
-
Add the bulk cubic phase to a larger volume of purified water containing a dissolved stabilizer.
-
Mechanically stir the mixture to form a coarse dispersion.[4]
-
-
High-Pressure Homogenization:
Top-Down Method: Ultrasonication
Ultrasonication is another common high-energy technique for dispersing the bulk cubic phase.
Materials:
-
Phytantriol
-
Poloxamer 407 (Pluronic® F127)
-
Purified water
-
API - optional
Protocol:
-
Preparation of the Bulk Cubic Phase:
-
Melt phytantriol at a temperature above its melting point (e.g., 40°C).
-
If encapsulating a lipophilic drug, dissolve it in the molten phytantriol.
-
Prepare an aqueous solution of Poloxamer 407 at the same temperature.
-
-
Dispersion and Sonication:
-
Add the molten lipid phase to the aqueous Poloxamer 407 solution.
-
Homogenize the mixture using a probe sonicator at a high amplitude (e.g., 99%) for a defined period (e.g., 25 minutes).[5] A cooling bath is recommended to prevent excessive heating.
-
The final volume can be adjusted with deionized water to achieve the desired concentration.
-
Bottom-Up Method: Hydrotrope/Solvent Dilution
This method avoids the need for a pre-formed bulk cubic phase and high-energy input.
Materials:
-
Glyceryl monooleate (GMO) or Phytantriol
-
Ethanol (as hydrotrope)
-
Poloxamer 407 (Pluronic® F127)
-
Purified water
-
API - optional
Protocol:
-
Preparation of the Liquid Precursor:
-
Dissolve the lipid (e.g., GMO) in ethanol to form a clear, low-viscosity liquid precursor.[6]
-
If encapsulating a drug, it can be dissolved in either the lipid-ethanol mixture (for lipophilic drugs) or the aqueous phase (for hydrophilic drugs).
-
-
Preparation of the Aqueous Phase:
-
Dissolve Poloxamer 407 in purified water.
-
-
Spontaneous Formation of Cubosomes:
-
Gradually add the lipid-ethanol precursor solution to the aqueous Poloxamer 407 solution under gentle stirring.[7]
-
Cubosomes will spontaneously form upon dilution of the ethanol in the aqueous phase, causing the lipid to self-assemble.
-
-
Ethanol Removal (Optional):
-
If required, the ethanol can be removed from the final dispersion by evaporation, for example, using a rotary evaporator.[5]
-
Other Notable Preparation Methods
Solvent Evaporation
This method involves the use of an organic solvent to dissolve the lipid, which is then evaporated to form cubosomes.
Protocol:
-
Dissolve the lipid and a lipophilic drug (if any) in a volatile organic solvent like ethanol or chloroform.
-
Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 407).
-
Add the lipid-organic solvent solution dropwise to the aqueous stabilizer solution under magnetic stirring at an elevated temperature.
-
Continue stirring to evaporate the organic solvent, leading to the formation of a cubosome dispersion.
-
The dispersion can be further homogenized using ultrasonication or a high-pressure homogenizer to reduce particle size.[8]
Spray Drying
Spray drying is a scalable method that produces a dry powder of cubosome precursors, which can be rehydrated to form cubosomes.
Protocol:
-
Dissolve the lipid and stabilizer in a suitable solvent, such as ethanol.
-
Prepare a separate aqueous solution containing a hydrophilic solid carrier like dextran or sorbitol.
-
Mix the two solutions with continuous stirring to form a low-viscosity emulsion.
-
Atomize the emulsion into a hot air stream in a spray dryer.
-
The rapid evaporation of the solvent results in the formation of a dry powder containing the lipid and stabilizer encapsulated within the solid carrier.
-
Cubosomes are formed upon rehydration of this powder.[3]
Conclusion
The choice between top-down and bottom-up methods for cubosome preparation depends on the specific requirements of the application.
Top-down methods , particularly high-pressure homogenization, are capable of producing cubosomes with a narrow size distribution. However, the high energy input may not be suitable for thermosensitive drugs, and the high viscosity of the bulk cubic phase can present challenges for large-scale production.
Bottom-up methods offer several advantages, including low energy consumption, suitability for thermosensitive compounds, and greater potential for scalability. Studies suggest that this approach can lead to smaller particle sizes and higher encapsulation efficiencies.[3] However, the use of organic solvents (hydrotropes) may be a concern for certain applications, and their removal may be necessary.
Ultimately, researchers and drug development professionals should carefully consider the desired particle characteristics, the nature of the drug to be encapsulated, and the scalability of the process when selecting the most appropriate method for cubosome preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Cubosomes with Improved Colloidal and Structural Stability Using a Gemini Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of preparation method and variables on the internal structure, morphology, and presence of liposomes in phytantriol-Pluronic(®) F127 cubosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Cubosomes: Design, Development, and Tumor-Targeted Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stabilizers for Monoolein Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The formulation of stable and effective monoolein-based nanoparticles is critically dependent on the choice of stabilizer. These agents play a pivotal role in controlling particle size, ensuring colloidal stability, and influencing drug loading and release characteristics. This guide provides an objective comparison of commonly employed stabilizers for this compound nanoparticles, supported by experimental data from peer-reviewed literature.
Performance Comparison of Stabilizers
The efficacy of different stabilizers is evaluated based on key physicochemical properties of the resulting this compound nanoparticles, including particle size, polydispersity index (PDI), zeta potential, and drug loading efficiency. The following table summarizes quantitative data extracted from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Key Characteristics & Considerations |
| Pluronic F127 (Poloxamer 407) | 100 - 300[1][2] | 0.1 - 0.3[2] | Near-neutral | >98% (for lipophilic drugs)[1] | "Gold standard" stabilizer, provides excellent steric stabilization. May induce a transition in the internal cubic phase of this compound from Pn3m to Im3m.[3] Some studies suggest potential cytotoxicity.[4] |
| Pluronic F108 | Approx. 83 (at non-cytotoxic concentrations)[5] | Not consistently reported | Not consistently reported | Not consistently reported | A hydrophilic alternative to Pluronic F127.[6] |
| Myrj 59 | Not directly reported for this compound, but for phytantriol: forms stable dispersions at 0.1 wt%, 5-fold lower concentration than Pluronic F127[7] | Not consistently reported | Not consistently reported | Not consistently reported | A poly(ethylene oxide) stearate-based stabilizer, shown to be highly effective for phytantriol cubosomes and may be a promising alternative for this compound.[7] |
| β-Casein | < 100 (for drug-loaded nanoparticles)[8] | Bimodal or trimodal distributions at higher drug concentrations[8] | Reported to provide good colloidal stability[8] | Drug-dependent, e.g., optimal molar loading ratio of 7.3 for paclitaxel[8] | A natural, biocompatible, and biodegradable protein-based stabilizer. Can form nanovehicles for hydrophobic drugs and may be suitable for oral delivery.[8] |
| Laponite | Not directly reported for this compound nanoparticles | Not consistently reported | Negative surface charge | Can encapsulate drugs via ion exchange[9] | A synthetic clay that can act as a colloidal stabilizer, preventing disruption of the internal nanoparticle structure.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound nanoparticles. Below are representative experimental protocols for preparing nanoparticles with different stabilizers.
Preparation of Pluronic F127-Stabilized this compound Nanoparticles (Cubosomes)
This protocol is based on the fragmentation of a bulk cubic phase gel.
-
Materials: Glyceryl monooleate (this compound), Pluronic F127 (Poloxamer 407), purified water, and the active pharmaceutical ingredient (API) if applicable.
-
Procedure:
-
Melt the this compound at a temperature above its melting point (approximately 40-45 °C). If incorporating a lipophilic drug, dissolve it in the molten this compound.
-
Prepare an aqueous solution of Pluronic F127 (typically 0.5-5% w/w). For hydrophilic drugs, dissolve them in this aqueous phase.
-
Add the molten lipid phase to the aqueous Pluronic F127 solution under constant stirring to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-energy dispersion methods such as high-pressure homogenization or ultrasonication to fragment the bulk cubic phase into nanoparticles.
-
The resulting nanosuspension is then typically cooled to room temperature.
-
Preparation of β-Casein-Stabilized this compound Nanoparticles
This method involves the self-assembly of β-casein around this compound.
-
Materials: this compound, β-casein, a suitable buffer (e.g., phosphate-buffered saline, PBS), and the drug dissolved in a minimal amount of an organic solvent (e.g., DMSO).
-
Procedure:
-
Dissolve β-casein in the aqueous buffer to a desired concentration (e.g., 1 mg/mL).
-
Dissolve the hydrophobic drug in a minimal volume of a water-miscible organic solvent.
-
Add the drug solution dropwise to the β-casein solution while stirring.
-
Incorporate the this compound into this mixture. The exact method of incorporation may vary, but it often involves adding the molten this compound to the drug-β-casein solution followed by gentle agitation to facilitate the formation of stabilized nanoparticles.
-
The resulting nanoparticles can be purified by methods such as dialysis to remove the organic solvent and any unloaded drug.
-
Preparation of Laponite-Stabilized this compound Nanoparticles
This protocol utilizes Laponite clay as a Pickering stabilizer.
-
Materials: this compound, Laponite (a synthetic hectorite clay), and purified water.
-
Procedure:
-
Disperse Laponite powder in purified water to create a stable aqueous suspension. This may require stirring for an extended period to ensure full exfoliation of the clay platelets.
-
Melt the this compound.
-
Add the molten this compound to the Laponite dispersion under high shear homogenization to form a Pickering emulsion, where the Laponite platelets adsorb to the surface of the this compound droplets, providing stabilization.
-
The system is then allowed to cool and equilibrate, forming Laponite-stabilized this compound nanoparticles.
-
Visualization of Stabilizer Influence
The choice of stabilizer directly impacts the final properties of the this compound nanoparticles. The following diagrams illustrate these relationships.
Caption: Relationship between stabilizer type and resulting nanoparticle properties.
Caption: Simplified experimental workflows for preparing this compound nanoparticles.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. Optimization of β-casein stabilized nanoemulsions using experimental mixture design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound-based cubosomes affect lipid profile in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. expresspolymlett.com [expresspolymlett.com]
- 7. High-throughput discovery of novel steric stabilizers for cubic lyotropic liquid crystal nanoparticle dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Laponite-based Nanomaterials For Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Monoolein: A Guide for Laboratory Professionals
Monoolein, also known as glyceryl monooleate, is widely utilized in research and pharmaceutical development, particularly in the formation of lipidic cubic phases for membrane protein crystallization.[1] While it is not classified as a hazardous substance or mixture under current regulations, adherence to proper disposal protocols is essential for maintaining laboratory safety and environmental responsibility.[2][3] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Safety and Disposal Classifications
Quantitative data regarding this compound's hazard profile is summarized in its Safety Data Sheets (SDS). The following table outlines its key classifications, which inform disposal procedures.
| Classification Category | Rating/Status | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | [3] |
| EC/1272/2008 Classification | Not classified as dangerous | [2][4] |
| Directive 67/548/EEC | Not classified as dangerous | [3][4] |
| Hazardous Waste Classification | Not classified as hazardous waste | [2] |
| Transportation (ADR/RID, IMDG, IATA) | Not classified as dangerous goods | [5][6][7] |
Operational and Disposal Plan
This section provides a procedural workflow for the proper disposal of this compound, covering personal protection, routine waste, and accidental spills.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure appropriate PPE is worn.
-
Gloves: Wear impervious gloves (e.g., nitrile) to prevent skin contact.[6] Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[3][6]
-
Eye Protection: Use safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5][6]
-
Lab Coat: A standard lab coat or other protective clothing is recommended to protect personal clothing.[4]
Routine Disposal of Unused or Waste this compound
This procedure applies to expired product, leftover materials from experiments, or contaminated this compound that is no longer usable.
-
Step 1: Containerization: Collect waste this compound in a suitable, sealable, and clearly labeled container.[3][6] Ensure the container is kept tightly closed.[3]
-
Step 2: Waste Stream Segregation: Although not classified as hazardous, do not mix this compound waste with other chemical waste streams unless permitted by your institution's specific guidelines.
-
Step 3: Disposal Method:
-
The primary recommended method of disposal is landfill.[2]
-
Alternatively, arrange for disposal via a licensed waste disposal contractor.[7]
-
Avoid discharging into sewers or drains.[2][3][6] While small amounts may not cause known ecological damage, this compound is not soluble in water and can spread on aquatic surfaces.[2]
-
Recycling of this product is not a common practice.[2]
-
-
Step 4: Consult Local Regulations: Always adhere to local, state, and federal regulations for chemical waste disposal, as these may have specific requirements.[2]
Accidental Spill Cleanup and Disposal
In the event of a spill, follow these steps to ensure safety and proper cleanup. Note that spills can create a slip hazard.[2]
-
Step 1: Ensure Safety: Ensure the area is well-ventilated.[3][5] Remove all sources of ignition if applicable, although this compound is not considered flammable.[2]
-
Step 2: Contain the Spill: For larger spills, prevent further spreading.[6][7] Use an inert absorbent material, such as sand, earth, or vermiculite, to cover the spill.[2][7]
-
Step 3: Clean the Spill:
-
Step 4: Dispose of Cleanup Materials: Place all contaminated materials (absorbent, cloths, gloves) into the labeled waste container.[6] Dispose of this container following the routine disposal procedures outlined above (Section 2).
-
Step 5: Final Cleaning: Wash the spill area thoroughly with soap and water.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for determining the correct this compound disposal procedure.
Caption: Workflow for this compound waste handling and disposal.
References
Essential Safety and Operational Guidance for Handling Monoolein
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential information for the safe handling and disposal of Monoolein, a commonly used lipid in research and development.
This compound, while generally not classified as a hazardous substance, requires careful handling to minimize any potential risks.[1][2] Adherence to standard laboratory safety protocols is crucial. The following sections outline the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields | To protect against splashes and airborne particles.[3][4] |
| Tightly fitting safety goggles | Recommended for enhanced protection against splashes.[5] | |
| Face shield | To be worn in addition to safety glasses or goggles when there is a significant splash hazard.[6] | |
| Hand Protection | Disposable nitrile gloves | Minimum requirement for incidental contact.[6] Gloves should be inspected before use and disposed of after contamination.[2][4] |
| Body Protection | Laboratory coat | To protect skin and clothing from spills.[7][8] |
| Impervious clothing | Recommended when handling larger quantities to prevent skin contact.[4][5] | |
| Respiratory Protection | Not generally required | May be necessary if exposure limits are exceeded, irritation occurs, or for large spills in poorly ventilated areas.[5][7] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Handle in a well-ventilated area.[5]
-
The usual precautions for handling chemicals should be observed.[1]
-
In case of spills, small amounts can be wiped up with a cloth. Larger spills should be covered with an inert absorbent material, collected, and placed in a suitable container for disposal.[1]
Storage:
-
The recommended storage temperature is often -20°C.[2][7][9][10][11]
-
If dissolved in an organic solvent, store in a glass container with a Teflon-lined cap, layered with an inert gas like argon or nitrogen.[10][11][12]
Disposal Plan
This compound is not classified as hazardous waste.[1] However, proper disposal procedures must be followed in accordance with local, state, and federal regulations.
Disposal Methods:
-
Licensed Disposal Company: Surplus and non-recyclable solutions can be offered to a licensed disposal company.[2]
-
Incineration: The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Landfill: Sending the waste to a landfill is another option, but local regulations must be considered.[1]
-
Contaminated Packaging: Dispose of as unused product.[2]
It is important to avoid discharging this compound into sewers.[1][5]
Safe Handling Workflow
The following diagram illustrates the step-by-step process for the safe handling of this compound, from preparation to disposal.
Figure 1. A logical workflow for the safe handling of this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. scipoly.com [scipoly.com]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. cdn.anatrace.com [cdn.anatrace.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. avantiresearch.com [avantiresearch.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
